4-Dodecylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-dodecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPPIIIEMUEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021858 | |
| Record name | 4-Dodecylaniline | |
| Source | EPA DSSTox | |
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Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-42-7 | |
| Record name | 4-Dodecylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-dodecyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dodecylaniline | |
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| Record name | 4-dodecylaniline | |
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Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-Dodecylaniline
Aimed at Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed exploration of the physicochemical properties of 4-dodecylaniline. As a Senior Application Scientist, the goal is to present this information with a focus on the underlying scientific principles and practical experimental considerations critical for its application in research and development.
Section 1: Molecular Architecture and its Physicochemical Implications
This compound, with the chemical formula C₁₈H₃₁N, is an amphiphilic molecule featuring a long, hydrophobic dodecyl chain attached at the para-position to a hydrophilic aniline moiety.[1] This distinct structure is the primary determinant of its physical and chemical behavior, influencing its solubility, reactivity, and utility in various applications. The long alkyl chain imparts significant nonpolar character, while the amino group on the aromatic ring provides a site for polar interactions and chemical modifications.
Section 2: Core Physicochemical Data
A quantitative understanding of this compound's properties is fundamental for its effective use. The following table summarizes its key physicochemical parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₁N | [1][2][3][4] |
| Molecular Weight | 261.45 g/mol | [1][2][3][5] |
| Appearance | White to pale yellow crystalline solid | [1][4] |
| Melting Point | 35-39 °C | [5][6][7][8] |
| Boiling Point | 220-221 °C at 15 mmHg | [5][6] |
| Density | Approximately 0.9 g/cm³ | [1][8] |
| Flash Point | 150 °C (closed cup) | [5] |
| pKa | 4.95 (Predicted) | [6] |
| LogP | 7.24 | [3][8] |
Section 3: Experimental Protocols for Property Determination
The precise measurement of physicochemical properties is paramount for quality control and predictive modeling. The following protocols are described from the perspective of ensuring data integrity and reproducibility.
Melting Point Determination via Capillary Method
The melting point is a crucial indicator of purity. A sharp melting range is indicative of a highly pure compound.
Step-by-Step Protocol:
-
Sample Preparation: A small quantity of dry this compound is finely crushed into a powder. This ensures uniform heat distribution. The powder is then tightly packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used. Calibration is typically performed with certified reference standards.
-
Measurement: The capillary tube is placed in the heating block. A rapid heating rate can be used initially, but it should be slowed to 1-2 °C/min as the temperature approaches the expected melting point of 35-39 °C.[5][6][7][8]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is the completion of melting. The range between these two temperatures is the melting range.
Solubility Assessment
The amphiphilic nature of this compound dictates its solubility. It is largely insoluble in water but soluble in nonpolar organic solvents like hexane and toluene, as well as ethanol, ether, and chlorinated solvents.[1][9]
Qualitative Solubility Testing Workflow:
Caption: A simple workflow for the qualitative assessment of solubility.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Table 2: Spectroscopic Data for this compound
| Technique | Key Spectral Features |
| ¹H NMR | Aromatic protons typically appear as doublets around 7.0 and 6.6 ppm. The protons of the NH₂ group are observed as a broad singlet. The aliphatic protons of the dodecyl chain appear as a series of signals in the upfield region (0.8-2.5 ppm). |
| ¹³C NMR | The carbon atoms of the aromatic ring will have distinct signals in the 110-150 ppm region. The aliphatic carbons of the dodecyl chain will appear in the 14-35 ppm range. |
| IR Spectroscopy | The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm⁻¹ region. C-H stretches of the aromatic ring are seen just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The N-H bending vibration is found around 1600 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 261. A prominent fragment is often seen at m/z 106, corresponding to the cleavage of the dodecyl chain.[3] |
Section 4: Applications Guided by Physicochemical Properties
The unique combination of a long hydrophobic tail and a reactive aniline head group makes this compound a valuable molecule in several fields.
-
Surfactants and Emulsifiers: Its amphiphilic nature allows it to reduce surface tension, making it useful in detergent and emulsifier formulations.[9]
-
Corrosion Inhibitors: The long dodecyl chain can form a protective hydrophobic layer on metal surfaces, while the amine group can adsorb to the metal, preventing corrosion.[1]
-
Liquid Crystal Materials: The rod-like shape of the molecule makes it a suitable building block for the synthesis of liquid crystals.[1]
-
Advanced Materials: It is used in the development of self-assembling monolayers and for the solubilization of single-walled carbon nanotubes.[1][2][5][6]
-
Chemical Synthesis: The amino group serves as a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules, such as sulfonate derivatives.[5][6][7]
Logical Relationship between Properties and Applications:
Caption: The link between the key physicochemical properties of this compound and its major applications.
Section 5: Synthesis Overview
This compound can be synthesized via the alkylation of aniline with dodecenes in the presence of a catalyst such as aluminum chloride.[10] The reaction involves the electrophilic addition of the aniline to the dodecene, followed by rearomatization.
References
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- 2. scbt.com [scbt.com]
- 3. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-ドデシルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 104-42-7 [chemicalbook.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. This compound | CAS#:104-42-7 | Chemsrc [chemsrc.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Introduction to 4-Dodecylaniline: A Molecule of Dichotomous Nature
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-Dodecylaniline
This guide provides a comprehensive technical overview of this compound, a versatile aromatic amine of significant interest to researchers and professionals in drug development, materials science, and specialty chemical synthesis. We will delve into its core molecular attributes, physicochemical properties, and a representative synthetic protocol, grounding our discussion in established scientific principles and data.
This compound (CAS No. 104-42-7) is an organic compound that uniquely merges a hydrophilic aromatic amine head with a long, hydrophobic aliphatic tail.[1] Structurally, it is an aniline molecule where a dodecyl group, a 12-carbon alkyl chain, is substituted at the para-position (the 4th carbon) of the benzene ring.[1][2] This amphipathic character is the foundation of its utility, influencing its solubility, reactivity, and application as a key intermediate in the synthesis of surfactants, corrosion inhibitors, and liquid crystal materials.[1][3][4]
This document serves as a foundational resource, elucidating the precise molecular structure and weight of this compound, supported by verifiable data and methodologies.
Elucidation of the Molecular Structure
The unequivocal identification and functional application of a chemical compound begin with a precise understanding of its structure.
IUPAC Nomenclature and Core Structure
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name precisely describes its two primary constituent parts:
-
Aniline : A benzene ring substituted with an amino group (-NH₂).
-
Dodecyl Group : A 12-carbon saturated alkyl chain (CH₃(CH₂)₁₁-).
The prefix "4-" indicates that the dodecyl group is attached to the fourth carbon atom of the benzene ring, directly opposite the amino group, a configuration also known as the para position.[1]
The structural formula can be represented as CH₃(CH₂)₁₁C₆H₄NH₂.[5][6] The Simplified Molecular-Input Line-Entry System (SMILES) string for this structure is CCCCCCCCCCCCC1=CC=C(C=C1)N.[2][5]
Visualization of the Molecular Architecture
A 2D representation of the molecular structure provides immediate clarity on the spatial arrangement of atoms and functional groups. The following diagram, generated using the DOT language, illustrates the connectivity within the this compound molecule.
Caption: 2D Chemical Structure of this compound.
Molecular Formula and Weight Determination
The molecular formula and weight are fundamental quantitative descriptors critical for stoichiometric calculations in synthesis, analytical quantification, and formulation development.
Molecular Formula
Based on its constituent atoms (18 Carbon, 31 Hydrogen, and 1 Nitrogen), the molecular formula for this compound is C₁₈H₃₁N .[1][2][3][4][7][8][9]
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights provided by IUPAC:
-
Atomic weight of Carbon (C) ≈ 12.011 u
-
Atomic weight of Hydrogen (H) ≈ 1.008 u
-
Atomic weight of Nitrogen (N) ≈ 14.007 u
The calculation is as follows: MW = (18 × 12.011) + (31 × 1.008) + (1 × 14.007) MW = 216.198 + 31.248 + 14.007 MW = 261.453 g/mol
This calculated value aligns with the commonly cited molecular weight of approximately 261.45 g/mol .[3][4][5][6][7][9][10] More precise values, such as 261.4454 g/mol , are derived from the isotopic masses of the most abundant isotopes of each element.[8]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound dictate its handling, storage, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 104-42-7 | [1][2][3][4][5][6][8][9][11][12] |
| Molecular Formula | C₁₈H₃₁N | [1][2][3][4][7][8][9] |
| Molecular Weight | ~261.45 g/mol | [3][4][5][6][7][9][10] |
| Appearance | White to pale yellow crystalline powder/solid | [4][5][10][12] |
| Melting Point | 35-39 °C | [3][5][11][12] |
| Boiling Point | 220-221 °C at 15 mmHg | [3][5] |
| Density | ~0.89 - 0.9 g/cm³ | [4][11] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [4] |
| Flash Point | >110 °C (>230 °F) | [3] |
Spectroscopic data are crucial for structural confirmation. Mass spectrometry of this compound typically shows a molecular ion peak [M]⁺ at m/z 261, corresponding to its molecular weight.[2] Infrared (IR) spectroscopy reveals characteristic peaks for N-H stretching of the primary amine and C-H stretching from the aromatic ring and the long alkyl chain.[2]
Representative Synthesis Protocol: Friedel-Crafts Alkylation
The synthesis of this compound can be achieved through various methods, with Friedel-Crafts alkylation being a common approach.[1] The causality behind this choice lies in its efficiency for attaching alkyl chains to aromatic rings. The protocol below is a representative example based on established chemical principles.
Principle
This method involves the electrophilic substitution of an aniline derivative with an alkene (dodecene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The catalyst activates the alkene, making it a potent electrophile that preferentially attacks the electron-rich aniline ring, primarily at the para position due to the ortho, para-directing nature of the amino group.
Step-by-Step Methodology[7]
-
Step 1: Reactor Setup
-
Charge a multi-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet with aniline and dodecenes under a positive nitrogen pressure to maintain an inert atmosphere.
-
-
Step 2: Catalyst Addition
-
Slowly add aluminum chloride (AlCl₃) to the stirred mixture. An exothermic reaction may be observed. A phase transfer catalyst like methyltributylammonium chloride can be added to improve the reaction.
-
-
Step 3: Reaction Heating
-
Heat the reaction mixture to approximately 160 °C and maintain this temperature for several hours (e.g., ~28 hours) to ensure the reaction proceeds to completion.
-
-
Step 4: Work-up and Extraction
-
Cool the mixture to room temperature and dilute it with a non-polar solvent mixture, such as n-heptane and methylene chloride.
-
Wash the organic layer sequentially with water and a dilute aqueous ammonia solution to neutralize the acid and remove byproducts.
-
-
Step 5: Isolation and Purification
-
Dry the organic phase over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.
-
This self-validating protocol includes a neutralization and washing step (Step 4) which is critical for removing the catalyst and ensuring the stability and purity of the final amine product.
Applications and Research Significance
The dual hydrophobic-hydrophilic nature of this compound makes it a valuable precursor in several fields:
-
Surfactant Synthesis : It is a building block for producing specialized surfactants and detergents.[4][12]
-
Corrosion Inhibition : Derivatives of this compound, such as Schiff bases, have demonstrated high efficiency in protecting metals like copper from corrosion.[1]
-
Advanced Materials : It is used in the synthesis of liquid crystals and materials for self-assembling monolayers in nanotechnology.[4]
-
Drug Development : The long alkyl chain can be exploited to increase the lipid solubility of potential drug candidates.[4]
-
Carbon Nanotube Research : It has been investigated for its ability to aid in the solubilization of single-walled carbon nanotubes in water.[3][5][9]
Safety and Handling
This compound is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[2][13][14]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6][15]
-
Handling : Avoid contact with skin and eyes and prevent the formation of dust. Use in a well-ventilated area.[13]
-
Storage : Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[3]
References
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- 5. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 14. chemical-label.com [chemical-label.com]
- 15. fishersci.com [fishersci.com]
Introduction: The Analytical Imperative for 4-Dodecylaniline
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Dodecylaniline
This compound (CAS No. 104-42-7) is a significant chemical intermediate, finding application in the synthesis of specialized surfactants, corrosion inhibitors, and as a building block in materials science and nanotechnology.[1][2] Its molecular architecture, comprising a hydrophilic aniline head and a long, lipophilic dodecyl tail, imparts unique physicochemical properties that are critical to its function. Verifying the identity, purity, and structural integrity of this molecule is paramount for researchers and developers who rely on its precise characteristics for their work.
This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, the congruent data from these orthogonal techniques provides an unambiguous confirmation of the molecular structure. We will move beyond simple data reporting to explain the causality behind the observed spectral features and the logic underpinning the experimental protocols.
Mass Spectrometry (MS): Unveiling the Molecular Blueprint
Mass spectrometry is the foundational technique for determining the molecular weight and gaining initial structural insights through fragmentation analysis. For a molecule like this compound, Electron Ionization (EI) is a robust method that provides a characteristic and reproducible fragmentation pattern.
Principles & Interpretation of the EI Mass Spectrum
Upon entering the mass spectrometer, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged radical cation, known as the molecular ion (M•+).[3] This ion, being energetically unstable, undergoes fragmentation, breaking apart into smaller, charged fragments and neutral radicals.[4] The resulting mass spectrum is a plot of relative ion abundance versus their mass-to-charge ratio (m/z).
For this compound (C₁₈H₃₁N), the key interpretive pillars are:
-
The Nitrogen Rule : This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5] The molecular ion peak for this compound is observed at m/z 261 , consistent with its molecular formula and the presence of a single nitrogen atom.[3]
-
Benzylic Cleavage (α-Cleavage) : The most significant fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the bond beta to the aromatic ring (the benzylic position). This is because the resulting cation is resonance-stabilized. For this compound, this involves the cleavage of the C1-C2 bond of the dodecyl chain, leading to the formation of a highly stable aminotropylium-like cation. This fragmentation is so favorable that the resulting fragment at m/z 106 is typically the most abundant ion in the spectrum (the base peak).[6]
-
Molecular Ion Peak : The molecular ion peak at m/z 261 confirms the molecular weight of the compound.[3] Its presence, even if not highly abundant, is crucial for identification.
The fragmentation pathway is visualized below:
Caption: Dominant fragmentation pathway of this compound in EI-MS.
Summary of Mass Spectral Data
| m/z | Proposed Fragment | Significance |
| 261 | [C₁₈H₃₁N]•+ | Molecular Ion (M•+) |
| 106 | [C₇H₈N]+ | Base Peak, from benzylic cleavage |
| 107 | [C₇H₉N]+ | Isotope peak or H-rearrangement |
Data sourced from NIST Mass Spectrometry Data Center.[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol ensures robust separation of the analyte from potential impurities prior to mass analysis.
-
Sample Preparation : Dissolve 1-2 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation : Utilize a gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm fused silica column coated with SE-54 or equivalent) coupled to a mass spectrometer.[7]
-
GC Parameters :
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium, with a constant flow rate of ~1 mL/min.[8]
-
Injection Volume : 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.
-
Oven Program : Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 10 minutes. This gradient ensures good separation of potential contaminants and sharp peak shape for the analyte.[8]
-
-
MS Parameters :
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principles & Interpretation of the IR Spectrum
The IR spectrum of this compound is a composite of signals from the primary aromatic amine and the long aliphatic chain. Key absorptions are interpreted as follows:
-
N-H Stretching : As a primary amine (R-NH₂), this compound exhibits two distinct, sharp bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric (~3440 cm⁻¹) and symmetric (~3360 cm⁻¹) stretching vibrations of the N-H bonds.[10][11] The presence of two peaks is a definitive indicator of a primary amine.
-
C-H Stretching : Two regions of C-H stretching are expected. Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹ (e.g., ~3020 cm⁻¹). Aliphatic C-H stretches from the dodecyl chain appear as strong, sharp bands just below 3000 cm⁻¹ (~2920 cm⁻¹ and ~2850 cm⁻¹ for asymmetric and symmetric CH₂ stretching, respectively).[12]
-
N-H Bending : The scissoring vibration of the -NH₂ group gives rise to a characteristic band in the 1650-1580 cm⁻¹ region (typically ~1620 cm⁻¹).[10]
-
Aromatic C=C Stretching : The benzene ring exhibits characteristic skeletal vibrations, typically seen as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-N Stretching : The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is found in the 1335-1250 cm⁻¹ range.[12] This band is typically strong in aromatic amines.
-
Out-of-Plane Bending : The substitution pattern on the benzene ring can be inferred from the strong C-H "out-of-plane" bending vibrations in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) ring, a strong band is expected around 820 cm⁻¹.
Summary of IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3440 & ~3360 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3020 | C-H Stretch | Aromatic (Ar-H) |
| ~2920 & ~2850 | C-H Stretch (asymmetric & symmetric) | Aliphatic (-CH₂, -CH₃) |
| ~1620 | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| ~1600 & ~1510 | C=C Stretch | Aromatic Ring |
| ~1275 | C-N Stretch | Aromatic Amine (Ar-N) |
| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
Data is based on typical values for primary aromatic amines and long-chain alkylbenzenes.[10][12]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Given that this compound is a solid with a low melting point (35-39 °C), the melt/thin film method is ideal, avoiding interference from mulling agents like Nujol.[2][10]
-
Sample Preparation :
-
Place a few milligrams of solid this compound onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).
-
Gently heat the plate on a hot plate set to ~45-50 °C until the solid just melts.
-
Place a second salt plate on top of the melt and press gently to create a thin, uniform liquid film. Allow to cool and solidify.
-
-
Instrumentation : Use a benchtop FTIR spectrometer.
-
Data Acquisition :
-
Background Scan : First, run a background spectrum with the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan : Place the prepared salt plate assembly into the sample holder.
-
Parameters : Scan the mid-IR range (4000-400 cm⁻¹). Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Cleaning : After analysis, disassemble the plates and clean them thoroughly with a dry solvent like dichloromethane, followed by ethanol, to prevent contamination.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, a complete structural assignment is possible.
Disclaimer: The following NMR data are predicted based on established substituent effects and analysis of structurally analogous compounds, such as 4-alkylanilines and n-dodecane, providing a highly reliable representation of the expected spectrum.[5][13][14][15]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule.
Caption: General workflow for NMR-based structural elucidation.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| a | ~6.98 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) | Shielded by the electron-donating -NH₂ group. |
| b | ~6.62 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -C₁₂H₂₅) | Less shielded than 'a' but more than benzene (δ 7.26). |
| c | ~3.55 | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and chemical exchange. Shift is concentration and solvent dependent.[12] |
| d | ~2.50 | t, J ≈ 7.5 Hz | 2H | Ar-CH₂- | Deshielded due to proximity to the aromatic ring (benzylic position).[14] |
| e | ~1.55 | p | 2H | Ar-CH₂-CH₂- | β-position to the ring, shows typical aliphatic shift. |
| f | ~1.26 | br s | 18H | -(CH₂)₉- | Signals for the bulk of the methylene groups overlap, creating a large, broad singlet-like feature. |
| g | ~0.88 | t, J ≈ 7.0 Hz | 3H | -CH₃ | Terminal methyl group in a long alkyl chain.[14] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with a chemical shift that depends on its electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~144.1 | Ar C-NH₂ | Quaternary carbon attached to nitrogen, strongly deshielded. Based on aniline data. |
| ~130.3 | Ar C-Alkyl | Quaternary carbon attached to the alkyl chain. |
| ~129.5 | Ar C-H (ortho to -Alkyl) | Aromatic CH carbons. |
| ~115.1 | Ar C-H (ortho to -NH₂) | Shielded by the electron-donating -NH₂ group. |
| ~35.0 | Ar-CH₂- | Benzylic carbon, most deshielded of the aliphatic chain. |
| ~32.1 | -CH₂- (penultimate) | Standard aliphatic shifts, similar to n-alkanes. |
| ~31.7 | Ar-CH₂-CH₂- | β-carbon. |
| ~29.8 | -(CH₂)ₙ- | Overlapping signals for the central methylene carbons. |
| ~29.5 | -(CH₂)ₙ- | Overlapping signals for the central methylene carbons. |
| ~22.8 | -CH₂-CH₃ | Methylene group adjacent to the terminal methyl. |
| ~14.2 | -CH₃ | Terminal methyl carbon.[15] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh ~20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[12] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic protons.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse acquisition.
-
Spectral Width : ~16 ppm.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width : ~240 ppm.
-
Acquisition Time : ~1 second.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 512-1024 scans (or more) are required due to the low natural abundance of ¹³C.
-
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of this compound is a textbook example of a multi-technique, self-validating analytical process. Mass spectrometry confirms the molecular weight (m/z 261) and reveals the characteristic benzylic cleavage (m/z 106). Infrared spectroscopy provides definitive evidence for the primary aromatic amine and aliphatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver a complete and unambiguous map of the carbon-hydrogen framework, confirming the para-substitution pattern and the structure of the n-dodecyl chain. Together, these data provide the high-fidelity characterization required by researchers in drug development and materials science.
References
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- 4. 4-HEXYLANILINE(33228-45-4) 1H NMR spectrum [chemicalbook.com]
- 5. DODECYLAMINE HYDROCHLORIDE(929-73-7) 1H NMR spectrum [chemicalbook.com]
- 6. epa.gov [epa.gov]
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- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. modgraph.co.uk [modgraph.co.uk]
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- 15. spectrabase.com [spectrabase.com]
health and safety information for 4-Dodecylaniline
An In-depth Technical Guide to the Health and Safety of 4-Dodecylaniline
Authored by a Senior Application Scientist
This guide provides comprehensive health and safety information for this compound (CAS No. 104-42-7), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The focus is not merely on procedural steps but on the underlying principles of hazard mitigation and risk management.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is an aromatic amine with a long alkyl chain, which dictates its physical behavior and certain aspects of its reactivity and biological interactions.
Table 1: Chemical Identification and Core Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 104-42-7 | [1][2][3][4][5][6] |
| EC Number | 203-201-3 | [1][2][5] |
| Molecular Formula | C₁₈H₃₁N | [1][6] |
| Molecular Weight | 261.45 g/mol | [1][5][6] |
| Appearance | White to light yellow crystalline solid/powder | [2][7] |
| Melting Point | 35-39 °C | [2][4][5] |
| Boiling Point | 220-221 °C at 15 mmHg | [4][5] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chlorinated solvents. | [7] |
| Flash Point | 150 °C (302 °F) - closed cup |[4][5] |
This compound is primarily used as a chemical intermediate in the synthesis of surfactants, corrosion inhibitors, and advanced materials like liquid crystals.[7][8] Its application in research includes the solubilization of single-walled carbon nanotubes.[6][8]
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity and severe aquatic toxicity.[1][3] It is critical to understand these classifications as they dictate the necessary precautionary measures.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | GHS09 (Environment) | Warning |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) | Warning |
The GHS classification underscores two primary risk areas: direct human health effects via ingestion and significant environmental damage if released into waterways. The environmental hazard is particularly pronounced, indicating that even small quantities can be detrimental to aquatic ecosystems.[2][3]
Toxicological Profile: Knowns and Unknowns
A responsible scientist acknowledges the limits of available data. While the acute oral toxicity of this compound is established, its broader toxicological profile has not been fully investigated.[3] This lack of comprehensive data necessitates a conservative approach to handling, assuming the potential for uncharacterized hazards.
-
Acute Effects : The primary known acute effect is harm if swallowed (Acute Toxicity Category 4).[1][4] Symptoms may include gastrointestinal inflammation, weakness, and diarrhea.[10]
-
Dermal and Inhalation Toxicity : Data on acute dermal and inhalation toxicity is limited. However, as a general precaution for aniline compounds, skin contact and dust inhalation should be minimized.[2][3]
-
Chronic Effects : There is no available data to indicate whether this compound is a carcinogen, mutagen, or reproductive toxin.[3] The absence of evidence is not evidence of absence; therefore, chronic exposure should be avoided.
-
Occupational Exposure Limits (OELs) : No specific Occupational Exposure Limits (OELs), such as an 8-hour Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL), have been established by major regulatory bodies like OSHA for this compound.[2][3] This reinforces the need to apply the "As Low As Reasonably Practicable" (ALARP) principle for exposure control.
Exposure Controls and Personal Protection
Given the known hazards and data gaps, a multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is the fundamental model for this, prioritizing systemic changes over reliance on individual behavior.
Caption: The Hierarchy of Controls model, prioritizing the most effective safety measures.
Experimental Protocol: Personal Protective Equipment (PPE) Selection
This protocol outlines the minimum PPE requirements. A site-specific risk assessment may mandate additional measures.
-
Eye and Face Protection :
-
Skin Protection :
-
Wear a standard laboratory coat. For tasks with a higher risk of spillage, a chemically resistant apron or suit is recommended.[2]
-
Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[2][4]
-
Causality : Gloves prevent dermal absorption, a potential route of exposure. Proper glove removal technique (without touching the outer surface) is critical to avoid contaminating the skin.[11]
-
-
Respiratory Protection :
-
For handling small quantities in a well-ventilated area, respiratory protection may not be required.
-
Where dust may be generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or an equivalent particle respirator (e.g., EU EN 143 P1).[2][4][5]
-
For higher-risk activities, such as cleaning up large spills, a more protective respirator (e.g., ABEK-P2 cartridge) or a supplied-air respirator may be necessary.[2][11]
-
Causality : This prevents the inhalation of airborne particles, addressing the primary risk associated with handling solid chemicals.
-
Safe Handling and Storage
Proactive measures during handling and storage are paramount to preventing incidents.
-
Handling :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2][12]
-
Avoid the formation of dust and aerosols during weighing and transfer.[2][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][3] Wash hands thoroughly after handling.[2]
-
Take measures to prevent the buildup of electrostatic charge.[11]
-
-
Storage :
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure or spill. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Ingestion | If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2][3][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][14] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, consult a physician. | [2][3][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [2][3][13] |
Accidental Release Measures
The following workflow provides a systematic approach to managing a spill of this compound.
Caption: A step-by-step workflow for responding to an accidental release.
Ecological Hazards and Disposal
The GHS classification of "Very toxic to aquatic life with long lasting effects" (H400/H410) cannot be overstated.[2][9][15] This substance poses a significant threat to aquatic ecosystems.
-
Environmental Precautions : Prevent the product from entering drains, sewers, or waterways under any circumstances.[2][3][12] All spills must be contained and collected.
-
Disposal :
-
Waste material must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable material through a licensed disposal company.[2] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
All disposal practices must be in accordance with federal, state, and local environmental regulations.[3]
-
References
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- 5. This compound 97 104-42-7 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Page loading... [guidechem.com]
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- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. 4-ドデシルアニリン | this compound | 104-42-7 | 東京化成工業株式会社 [tcichemicals.com]
An In-depth Technical Guide to the Synthesis Precursors for 4-Dodecylaniline
Abstract
This technical guide provides a comprehensive overview of the primary synthesis precursors and corresponding synthetic methodologies for 4-dodecylaniline, a key intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic underpinnings of various synthetic routes, offering field-proven insights and detailed, self-validating protocols. The guide emphasizes strategic precursor selection and process optimization to achieve high-yield, high-purity this compound.
Introduction: The Significance of this compound
This compound[1], a long-chain alkyl-substituted aniline, serves as a crucial building block in the synthesis of a diverse array of organic molecules. Its unique amphiphilic nature, stemming from the hydrophobic dodecyl chain and the hydrophilic aniline head, makes it a valuable precursor for surfactants, liquid crystals, and specialized polymers.[2][3][4] In the pharmaceutical and agrochemical industries, the this compound moiety is incorporated into complex molecules to enhance their lipophilicity, thereby improving their bioavailability and efficacy. This guide will explore the most prevalent and efficient synthetic pathways to this versatile compound, focusing on the critical role of precursor selection.
Strategic Synthesis Pathways and Precursor Analysis
The synthesis of this compound can be approached through several strategic routes, each originating from a distinct set of precursors. The choice of a particular pathway is often dictated by factors such as precursor availability and cost, desired purity of the final product, scalability, and environmental considerations. This section will dissect the most prominent synthetic strategies, providing a detailed analysis of the precursors involved.
Route 1: Friedel-Crafts Acylation followed by Reduction
This classical two-step approach is one of the most reliable and widely employed methods for the synthesis of 4-alkylanilines.[5][6] It involves the acylation of an aniline derivative with a dodecanoyl precursor, followed by the reduction of the resulting ketone to the corresponding alkane.
2.1.1. Precursors:
-
Aniline: The fundamental aromatic amine precursor. For this specific synthesis, the amino group of aniline typically requires protection to prevent side reactions during the Friedel-Crafts acylation step. Acetanilide is a commonly used protected form.
-
Dodecanoyl Chloride (Lauroyl Chloride): This is the acylating agent that introduces the twelve-carbon chain onto the aniline ring.[2][7] It is readily available and highly reactive.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common catalyst for Friedel-Crafts acylation, activating the dodecanoyl chloride.[8]
-
Reducing Agent: The choice of reducing agent for the second step is critical and depends on the substrate's tolerance to acidic or basic conditions. Common choices include zinc amalgam/hydrochloric acid (Clemmensen reduction) or hydrazine hydrate/base (Wolff-Kishner reduction).[5][6][9][10][11][12][13][14]
2.1.2. Mechanistic Causality:
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[15] The Lewis acid catalyst polarizes the C-Cl bond of dodecanoyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the protected aniline. The subsequent deprotection of the amino group and reduction of the carbonyl are crucial for obtaining the final product. The choice between Clemmensen (acidic) and Wolff-Kishner (basic) reduction is a key process decision based on the stability of other functional groups in the molecule.[9][10]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a solution of acetanilide (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
-
Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add dodecanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-dodecanoylacetanilide can be purified by recrystallization or column chromatography.
-
Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask, add the 4-dodecanoylaniline (obtained after deprotection of the acetanilide), amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be required during the reaction.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers and wash them with water and then with a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Route 2: Direct Alkylation of Aniline
This route involves the direct attachment of a dodecyl group to the aniline ring. While seemingly more straightforward, it often suffers from issues of polysubstitution and regioselectivity.
2.2.1. Precursors:
-
Aniline: The aromatic amine substrate.
-
Dodecylating Agent: This can be 1-dodecene, 1-dodecanol, or a dodecyl halide (e.g., 1-bromododecane).
-
Catalyst: The choice of catalyst is crucial for controlling the reaction. For 1-dodecene, a Lewis acid like aluminum chloride is used.[16] For 1-dodecanol, an acid catalyst is typically employed. For dodecyl halides, a base is used to facilitate nucleophilic substitution.
2.2.2. Mechanistic Insights:
When using 1-dodecene with a Lewis acid, the reaction proceeds via a Friedel-Crafts alkylation mechanism. The alkene is activated by the Lewis acid to form a carbocation, which then undergoes electrophilic attack on the aniline ring. This method can lead to a mixture of ortho and para isomers, with the para product generally being favored due to steric hindrance.[16] Direct alkylation with dodecyl halides can be challenging due to the low nucleophilicity of aniline and the potential for N-alkylation as a side reaction.
-
Reaction Setup: Charge a reaction vessel with aniline and 1-dodecene under a nitrogen atmosphere.
-
Catalyst Addition: Add aluminum chloride to the mixture with slow stirring. An exothermic reaction may be observed.
-
Co-catalyst: Add a phase-transfer catalyst such as methyltributylammonium chloride.
-
Reaction: Heat the reaction mixture to 160°C and maintain this temperature for an extended period (e.g., 24-30 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with a mixture of n-heptane and methylene chloride.
-
Purification: Separate the organic layer and wash it sequentially with water and aqueous ammonia. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. The product can be further purified by distillation.
Route 3: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds.[17][18][19][20][21] In the context of this compound synthesis, this would typically involve the reaction of a dodecyl-substituted carbonyl compound with an amino-substituted aromatic precursor. A more direct, though less common, approach would be the reductive amination of dodecanal with aniline.
2.3.1. Precursors:
-
Dodecanal: The twelve-carbon aldehyde.
-
Aniline: The amine component.
-
Reducing Agent: A variety of reducing agents can be used, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride being common choices.[17]
2.3.2. Underlying Principles:
The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the aldehyde and the amine. This intermediate is then reduced in situ by the reducing agent to form the final amine product. The choice of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it does not readily reduce the starting aldehyde.
-
Imine Formation: In a round-bottom flask, dissolve dodecanal (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Route 4: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds.[22][23][24][25][26] This approach is particularly useful for coupling an amine with an aryl halide.
2.4.1. Precursors:
-
This compound Precursor (Aryl Halide): A para-substituted dodecylbenzene with a leaving group, such as 4-bromo-1-dodecylbenzene or 4-iodo-1-dodecylbenzene.
-
Amine Source: An ammonia equivalent or a protected amine is used.
-
Palladium Catalyst: A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is used.
-
Ligand: A bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is essential for the catalytic cycle.[25]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required.
2.4.2. Mechanistic Rationale:
The Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[23][26]
Data Summary and Comparison
| Synthetic Route | Key Precursors | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation/Reduction | Aniline (protected), Dodecanoyl Chloride, Lewis Acid, Reducing Agent | High | High | Well-established, reliable, good regioselectivity. | Two-step process, requires protection/deprotection, harsh reagents. |
| Direct Alkylation | Aniline, 1-Dodecene/1-Dodecanol, Catalyst | Moderate to High | Variable | One-step process. | Risk of polysubstitution and isomer formation, harsh conditions. |
| Reductive Amination | Dodecanal, Aniline, Reducing Agent | Good to High | Good | Mild conditions, good functional group tolerance. | Potential for over-alkylation, availability of dodecanal. |
| Buchwald-Hartwig Amination | 4-Dodecylaryl Halide, Amine Source, Pd Catalyst, Ligand, Base | High | High | Excellent functional group tolerance, high yields. | Expensive catalysts and ligands, requires synthesis of the aryl halide precursor. |
Visualization of Synthetic Workflows
Workflow for Friedel-Crafts Acylation followed by Reduction
Caption: Friedel-Crafts acylation and reduction workflow.
Workflow for Direct Alkylation
Caption: Direct alkylation of aniline workflow.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of the optimal synthetic route and corresponding precursors is a critical decision that depends on the specific requirements of the application, including yield, purity, cost, and scalability. The Friedel-Crafts acylation followed by reduction remains a robust and reliable method, while modern catalytic approaches like the Buchwald-Hartwig amination offer high efficiency and functional group tolerance, albeit at a higher cost. A thorough understanding of the mechanistic principles and experimental parameters detailed in this guide will empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 104-42-7 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. This compound | CAS#:104-42-7 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 12. byjus.com [byjus.com]
- 13. byjus.com [byjus.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 22. rsc.org [rsc.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 26. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: A Strategic Guide to the Synthesis of 4-Dodecylaniline from Aniline and Dodecene
Abstract: This comprehensive guide provides an in-depth analysis and detailed protocols for the synthesis of 4-dodecylaniline, a valuable long-chain aromatic amine intermediate. The synthesis, originating from aniline and dodecene, presents a classic challenge in electrophilic aromatic substitution. This document navigates the mechanistic complexities, including the inherent limitations of standard Friedel-Crafts alkylation with anilines, and offers three distinct strategic protocols. We present a direct alkylation method under forcing conditions, a robust protective group strategy, and an overview of modern C-H functionalization techniques. Each protocol is designed to be a self-validating system, complete with causality-driven explanations, quantitative data tables, safety protocols, and detailed procedural steps to empower researchers in fine chemical synthesis and drug development.
Introduction and Strategic Overview
This compound (CAS No. 104-42-7) is an aromatic amine characterized by a C12 alkyl chain attached to the para position of the aniline ring.[1][2] Its amphiphilic nature makes it a crucial building block in the synthesis of specialty chemicals, including surfactants, corrosion inhibitors, liquid crystal materials, and lipid-soluble drug carriers.[3][4] The synthesis from commodity feedstocks like aniline and dodecene is economically attractive but mechanistically challenging.
The primary route, a Friedel-Crafts alkylation, is notoriously problematic for aniline. The core issue stems from the fundamental chemistry of the reactants:
-
Aniline as a Lewis Base: The lone pair of electrons on the amino group (-NH₂) of aniline readily reacts with the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) required for the reaction.[5][6]
-
Catalyst Deactivation: This acid-base reaction forms a complex where the nitrogen atom acquires a positive charge. This transforms the activating, ortho-para directing amino group into a powerful deactivating group, effectively shutting down the desired electrophilic aromatic substitution on the benzene ring.[5][7][8]
Caption: Aniline-AlCl₃ Lewis Acid-Base Reaction.
To overcome this fundamental obstacle, this guide details three distinct synthetic strategies:
-
Direct Alkylation Under Forcing Conditions: A protocol adapted from patent literature that utilizes high temperatures to drive the reaction forward despite the deactivating complex formation.[9]
-
The Protective Group Strategy: The classic and most reliable workaround, involving the temporary conversion of the problematic amino group into a non-basic amide, followed by alkylation and deprotection.[5][6]
-
Modern C-H Functionalization: An overview of advanced catalytic methods that bypass the need for traditional Lewis acids, offering high selectivity for the desired para-isomer.[10]
Mechanistic Approaches and Protocols
Protocol 1: Direct Alkylation with Lewis Acid Catalysis
This approach is based on the principle of using high thermal energy to overcome the activation barrier imposed by the aniline-catalyst complex. While seemingly direct, this method often suffers from poor selectivity, leading to mixtures of N-alkylated, ortho-alkylated, and poly-alkylated byproducts, necessitating extensive purification.
Causality: The high temperature (160°C) provides sufficient energy to promote the slow alkylation of the deactivated ring. The use of a phase-transfer catalyst, methyltributylammonium chloride, may help to mediate the interaction between the organic and inorganic components of the reaction mixture.[9]
Experimental Protocol: Direct Alkylation
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| Aniline | ~3.0 | 25.0 g | Acts as both reactant and solvent. |
| 1-Dodecene | 1.0 | 45.0 g | The limiting reagent. |
| Aluminum Chloride (AlCl₃) | ~0.2 | 7.1 g | Lewis acid catalyst. Handle in a dry environment. |
| Methyltributylammonium Chloride | ~0.04 | 2.5 g | Phase-transfer catalyst. |
| Reaction Temperature | N/A | 160 °C | High temperature is critical. |
| Reaction Time | N/A | ~28 hours | Requires prolonged heating.[9] |
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add aniline (25.0 g) and 1-dodecene (45.0 g) under a positive pressure of nitrogen.
-
Catalyst Addition: Carefully add aluminum chloride (7.1 g) in portions. An exotherm may be observed. Begin stirring.
-
Initiation: Add methyltributylammonium chloride (2.5 g). The mixture may exotherm to ~46°C.[9]
-
Reaction: Heat the reaction mixture to 160°C and maintain this temperature with vigorous stirring for 28 hours. Monitor the reaction progress by GC or TLC if desired.
-
Workup - Quenching: After cooling to room temperature, cautiously dilute the reaction mixture with 150 mL of n-heptane and 100 mL of methylene chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. A dark lower phase will separate. Wash the upper organic layer sequentially with 2 x 250 mL of water, and 1 x 250 mL of aqueous ammonia (200 mL water with 50 mL concentrated aq. ammonia).[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a reddish-orange oil.[9]
-
Purification: The crude product requires purification by vacuum distillation or column chromatography to isolate the this compound.
Protocol 2: The Protective Group Strategy
This is a more controlled and scientifically robust three-step method that yields a cleaner product with higher selectivity for the para-isomer. By converting the amine to an amide (acetanilide), the Lewis basicity of the nitrogen is eliminated, allowing for a standard Friedel-Crafts reaction to proceed.
Caption: Workflow for the Protective Group Strategy.
Step 2a: Protection - Synthesis of Acetanilide from Aniline
-
Rationale: Acetic anhydride reacts with aniline to form acetanilide. The resulting amide is non-basic and directs electrophilic substitution to the ortho and para positions, with the para product favored due to sterics.[5]
-
Procedure:
-
In a 500 mL flask, dissolve aniline (20.0 g, 0.215 mol) in 200 mL of water and 18 mL of concentrated HCl.
-
Prepare a separate solution of sodium acetate (35.0 g, 0.427 mol) in 100 mL of water.
-
To the aniline hydrochloride solution, add acetic anhydride (24.0 g, 0.235 mol) and immediately add the sodium acetate solution.
-
Stir the mixture vigorously for 15 minutes. The acetanilide will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration, wash with cold water, and dry. A typical yield is >90%.
-
Step 2b: Friedel-Crafts Alkylation of Acetanilide
-
Rationale: With the nitrogen protected, acetanilide undergoes a clean Friedel-Crafts reaction. 1-Dodecene is protonated by the catalyst/trace acid to form a secondary carbocation, which then acts as the electrophile.
-
Procedure:
-
In a dry 500 mL flask under nitrogen, suspend acetanilide (20.0 g, 0.148 mol) and AlCl₃ (40.0 g, 0.300 mol) in 200 mL of dry carbon disulfide.
-
Cool the mixture in an ice bath and add 1-dodecene (25.0 g, 0.148 mol) dropwise over 30 minutes with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2 hours.
-
Cool the reaction and pour it slowly onto 400 g of crushed ice with stirring.
-
Separate the organic layer, wash with water, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield crude 4-dodecylacetanilide.
-
Step 2c: Deprotection - Hydrolysis to this compound
-
Rationale: The amide is easily hydrolyzed back to the free amine under acidic or basic conditions. Acidic hydrolysis is common.
-
Procedure:
-
To the crude 4-dodecylacetanilide from the previous step, add 150 mL of 70% sulfuric acid.
-
Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.
-
Cool the solution and pour it into 500 mL of cold water.
-
Make the solution strongly basic by slowly adding 50% NaOH solution until pH > 12. The this compound will separate as an oil or solid.
-
Extract the product with diethyl ether (3 x 150 mL).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent to yield this compound. Purify by vacuum distillation or recrystallization from ethanol/water.
-
Approach 3: Modern Metal-Free C-H Alkylation
For researchers seeking higher efficiency and selectivity, modern catalytic methods offer a superior alternative. Catalysts such as the water-tolerant borane Lewis acid, H₂O·B(C₆F₅)₃, have been shown to selectively catalyze the para-C-H alkylation of anilines with alkenes.[10]
Mechanism Insight: This catalyst is proposed to function by protonating the alkene to generate a carbocation electrophile. Crucially, it does not form a deactivating complex with the aniline nitrogen, thus preserving the ring's nucleophilicity and leading to a highly chemo- and regioselective reaction.[10] While a detailed protocol is beyond the scope of this note, this approach represents the state-of-the-art and is recommended for applications where purity and selectivity are paramount.
Safety, Handling, and Waste Disposal
Researcher safety is the highest priority. A thorough risk assessment must be conducted before beginning any chemical synthesis.
-
Aniline: HIGHLY TOXIC.[11] It is a suspected carcinogen and mutagen and is readily absorbed through the skin, leading to methemoglobinemia.[12] All handling must be performed in a certified chemical fume hood.[13]
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a moisture-free environment.
-
Dodecene & Organic Solvents: Flammable. Keep away from ignition sources.
| Hazard | Precaution / PPE Requirement | First Aid |
| Aniline Exposure | Work in a fume hood. Wear a lab coat, splash goggles, and appropriate gloves (butyl rubber or Viton are recommended; nitrile gloves offer poor protection and should be avoided or doubled with frequent changes).[13] | Skin: Immediately remove contaminated clothing and wash skin with soap and water for 15 minutes.[12] Inhalation: Move to fresh air. Ingestion/Eyes: Seek immediate medical attention.[11] |
| AlCl₃ Contact | Handle solid in a glove box or fume hood. Wear acid-resistant gloves and face shield. | Brush off solid material, then flush affected area with copious amounts of water. Seek medical attention. |
| Fire Hazard | Store and handle away from open flames and sparks. Ensure fire extinguisher (CO₂, dry chemical) is accessible. | Use appropriate fire extinguisher. Do not use a water jet. |
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers. Do not mix incompatible waste streams. Neutralize acidic and basic aqueous layers before disposal according to institutional guidelines.
References
- 1. This compound | 104-42-7 [chemicalbook.com]
- 2. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ドデシルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. In Friedel-Crafts alkylation of aniline, one gets [infinitylearn.com]
- 8. In Friedel- Crafts allkylation of aniline, one gets [allen.in]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Application Notes and Protocols for the Synthesis of 4-Dodecylaniline
Introduction
4-Dodecylaniline is an important chemical intermediate widely utilized in the synthesis of various organic materials, including dyes, surfactants, and specialized polymers.[1] Its structure, featuring a long lipophilic dodecyl chain attached to a hydrophilic aniline head, imparts unique amphiphilic properties. This application note provides a detailed protocol for the synthesis of this compound via Friedel-Crafts alkylation of aniline with 1-dodecene, employing a Lewis acid catalyst in conjunction with a phase-transfer catalyst to overcome the inherent challenges associated with the direct alkylation of aromatic amines.
The direct Friedel-Crafts alkylation of aniline is notoriously challenging. Aniline, being a Lewis base, readily reacts with Lewis acid catalysts such as aluminum chloride (AlCl₃).[2][3][4] This acid-base reaction forms a complex that deactivates the aniline ring towards the desired electrophilic substitution, hindering the alkylation process.[2][3] To circumvent this, the protocol detailed herein utilizes a quaternary ammonium salt, which forms an ionic liquid with the Lewis acid in situ. This approach facilitates the electrophilic aromatic substitution while minimizing the deactivation of the aniline substrate.
Reaction Mechanism: Overcoming the Challenge of Aniline Alkylation
The core of this protocol lies in the use of a combination of a Lewis acid (Aluminum Chloride, AlCl₃) and a quaternary ammonium salt (Methyltributylammonium Chloride). This mixture forms a Lewis acidic ionic liquid that serves as both the catalyst and the reaction medium.[5][6][7]
The generally accepted mechanism for Friedel-Crafts alkylation involves the generation of a carbocation from the alkylating agent, which then acts as an electrophile in an aromatic substitution reaction.[8] In this specific synthesis of this compound from 1-dodecene, the key steps are as follows:
-
Formation of the Catalytic Ionic Liquid: Aluminum chloride reacts with methyltributylammonium chloride to form a chloroaluminate ionic liquid. This ionic liquid is a highly polar, non-aqueous medium that can dissolve the reactants and facilitate the reaction.
-
Generation of the Electrophile: The Lewis acidic component of the ionic liquid activates the 1-dodecene, leading to the formation of a dodecyl carbocation. Due to the potential for carbocation rearrangement, a mixture of isomers can be formed, but the secondary carbocation is the most stable and is expected to be the major electrophilic species.
-
Electrophilic Aromatic Substitution: The aniline, while still a basic molecule, is present in the ionic liquid medium. The dodecyl carbocation then attacks the electron-rich aniline ring. The amino group of aniline is a strong ortho-, para-director. Due to steric hindrance from the bulky dodecyl group, the para-substituted product, this compound, is preferentially formed.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.
The use of the ionic liquid is crucial as it is believed to modulate the activity of the Lewis acid, preventing the complete deactivation of the aniline while still being sufficiently acidic to promote the formation of the carbocation from the alkene.
Experimental Protocol
This protocol is adapted from a patented procedure for the alkylation of aniline.[9]
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Amount |
| Aniline | 62-53-3 | C₆H₇N | Specify molar equivalent |
| 1-Dodecene | 112-41-4 | C₁₂H₂₄ | Specify molar equivalent |
| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | Specify molar equivalent |
| Methyltributylammonium Chloride | 56375-79-2 | C₁₃H₃₀ClN | Specify molar equivalent |
| n-Heptane | 142-82-5 | C₇H₁₆ | For dilution |
| Methylene Chloride | 75-09-2 | CH₂Cl₂ | For dilution |
| Concentrated Aqueous Ammonia | 1336-21-6 | NH₄OH | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | For drying |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, charge the aniline and 1-dodecene under a positive pressure of nitrogen.
-
Catalyst Addition: With gentle stirring, add the anhydrous aluminum chloride to the reaction mixture. An exotherm may be observed. Following this, add the methyltributylammonium chloride.
-
Reaction: Heat the reaction mixture to 160°C and maintain this temperature for approximately 28 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with n-heptane and methylene chloride.
-
Transfer the mixture to a separatory funnel. The mixture will separate into two phases.
-
Separate the upper organic layer and wash it twice with water.
-
Wash the organic layer with a dilute aqueous ammonia solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvents. The crude product is typically a reddish-orange oil.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Visual Representation of the Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm), the NH₂ protons (a broad singlet), and the aliphatic protons of the dodecyl chain (a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups). |
| ¹³C NMR | Signals for the aromatic carbons (in the range of 110-150 ppm) and the aliphatic carbons of the dodecyl chain. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (261.45 g/mol ).[9][10] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[11] |
| Gas Chromatography (GC) | A major peak corresponding to this compound, with the retention time used to assess purity. |
Safety Precautions
-
Aniline: Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen and mutagen. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.[2]
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a dry environment.
-
1-Dodecene and Solvents: These are flammable liquids. Keep away from ignition sources.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol described provides a robust method for the synthesis of this compound, a valuable chemical intermediate. The use of a Lewis acid-ionic liquid system effectively overcomes the challenges typically associated with the Friedel-Crafts alkylation of aniline. Careful execution of the experimental procedure and thorough characterization of the product are essential for obtaining a high-purity compound suitable for further applications.
References
- 1. This compound | 104-42-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. In Friedel-Crafts alkylation of aniline, one gets [infinitylearn.com]
- 5. swadzba-kwasny-lab.org [swadzba-kwasny-lab.org]
- 6. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. mt.com [mt.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
Application Notes & Protocols: 4-Dodecylaniline as a Precursor for Thermotropic Liquid Crystal Synthesis
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of 4-dodecylaniline as a versatile precursor for the synthesis of thermotropic liquid crystals. The focus is on the preparation of N-benzylidene aniline (Schiff base) type liquid crystals, a class of materials renowned for their rich polymorphism and utility in electro-optical applications. This guide details the underlying chemical principles, provides a step-by-step synthesis protocol, outlines characterization methodologies, and discusses the structure-property relationships that govern the mesomorphic behavior of these materials.
Introduction: The Significance of this compound in Liquid Crystal Design
Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1][2] This duality of fluid-like mobility and crystalline-like long-range order is the foundation of their application in display technologies, sensors, and smart materials.[3][4] The molecular architecture of a compound is the primary determinant of its liquid crystalline potential. Typically, molecules capable of forming mesophases (liquid crystal phases) are anisotropic in shape, often described as calamitic (rod-like) or discotic (disk-like).[1][2]
This compound (H₂N-C₆H₄-(CH₂)₁₁CH₃) is an exemplary precursor for calamitic liquid crystals. Its molecular structure consists of two key components:
-
A rigid aromatic core (aniline): This provides the necessary structural rigidity to promote anisotropic packing.
-
A flexible long alkyl chain (dodecyl group): This tail contributes to the fluidity of the material and influences the type and temperature range of the mesophases observed. The length of this chain is a critical parameter for tuning the material's properties.[5][6]
By reacting this compound with various aromatic aldehydes, a class of compounds known as Schiff bases (or azomethines) is formed. These materials, with their characteristic -CH=N- linkage, are a cornerstone of liquid crystal research due to their synthetic accessibility and the wide variety of mesophases they can exhibit, including the nematic and smectic phases.[3][7]
Chemical Principles and Mechanistic Insights
The synthesis of N-benzylidene aniline-type liquid crystals from this compound is a classic example of a condensation reaction , specifically the formation of a Schiff base. This reaction involves the nucleophilic addition of the primary amine (this compound) to the carbonyl carbon of an aldehyde (e.g., a 4-alkoxybenzaldehyde), followed by the elimination of a water molecule to form the stable imine linkage.
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. The equilibrium of this reversible reaction is driven towards the product side by the removal of water, often achieved by carrying out the reaction in a solvent that allows for azeotropic distillation or by the inherent precipitation of the product from the reaction medium.
The choice of the aldehyde is a critical design element. By varying the substituent on the benzaldehyde ring (e.g., an alkoxy chain of varying length), a homologous series of liquid crystals can be synthesized. This allows for the systematic investigation of structure-property relationships, as the terminal alkoxy chain length significantly influences the melting point and the stability of the resulting mesophases.[5]
Safety and Handling of this compound
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.
Properties of this compound:
| Property | Value | Source |
|---|---|---|
| CAS Number | 104-42-7 | |
| Molecular Formula | C₁₈H₃₁N | |
| Molecular Weight | 261.45 g/mol | |
| Appearance | Light yellow crystalline solid | |
| Melting Point | 35-39 °C |
| Boiling Point | 220-221 °C at 15 mmHg | |
Hazard Identification and Precautionary Measures:
-
Hazards: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid dust inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.
Experimental Protocols
Synthesis of N-(4-Butoxybenzylidene)-4-dodecylaniline
This protocol describes the synthesis of a representative Schiff base liquid crystal from this compound and 4-butoxybenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Butoxybenzaldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2.61 g (10 mmol) of this compound in 25 mL of absolute ethanol. In a separate beaker, dissolve 1.78 g (10 mmol) of 4-butoxybenzaldehyde in 25 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
Reaction Setup: Combine the two solutions in the round-bottom flask. Add a magnetic stir bar and 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reflux period, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product will begin to crystallize.
-
Isolation: To maximize the yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol to remove any unreacted starting materials.
-
Drying: Air-dry the product on the filter paper, then transfer it to a watch glass and dry further in a desiccator.
-
Purification (Optional): For high-purity material, the product can be recrystallized from a suitable solvent, such as absolute ethanol.
Characterization of Liquid Crystalline Properties
The thermotropic behavior of the synthesized compound is characterized by two primary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[2]
Protocol for Polarized Optical Microscopy (POM):
-
Sample Preparation: Place a small amount of the synthesized crystals on a clean glass microscope slide. Cover with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.
-
Observation upon Heating: Slowly heat the sample while observing it through the crossed polarizers. Note the temperatures at which phase transitions occur, characterized by changes in the optical texture. Crystalline solids will transition to a liquid crystalline phase (e.g., showing a threaded nematic or focal-conic smectic texture) and then to a dark isotropic liquid at the clearing point.
-
Observation upon Cooling: Slowly cool the sample from the isotropic liquid state. Observe the formation of the liquid crystal phases. Often, different textures are observed upon cooling, and phase transitions may occur at slightly different temperatures (supercooling).
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of the synthesized compound into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the DSC instrument to perform a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. Endothermic peaks on heating and exothermic peaks on cooling represent the transitions. The peak temperature provides the transition temperature (T), and the integrated area of the peak provides the enthalpy of the transition (ΔH).
Data Presentation and Interpretation
The long dodecyl chain on the aniline moiety and the butoxy chain on the benzaldehyde moiety both contribute to lowering the melting point and promoting the formation of liquid crystalline phases. The data below is an illustrative example of the type of thermotropic behavior expected from such a compound, based on homologous series reported in the literature.
Illustrative Phase Transition Data for N-(4-Butoxybenzylidene)-4-dodecylaniline: | Transition | Heating Temperature (°C) | ΔH (kJ/mol) | Cooling Temperature (°C) | ΔH (kJ/mol) | | :--- | :--- | :--- | :--- | :--- | | Crystal → Smectic B | 65.2 | 28.5 | Nematic → Smectic B | 58.0 | -1.2 | | Smectic B → Nematic | 72.8 | 1.5 | Isotropic → Nematic | 75.1 | -0.6 | | Nematic → Isotropic | 76.4 | 0.7 | Smectic B → Crystal | 45.3 | -27.8 |
Note: This data is representative and serves to illustrate the expected phases and transitions. Actual values will vary based on synthesis and purity.
Interpretation:
-
Polymorphism: The compound exhibits rich polymorphism, showing both a highly ordered smectic B phase and a less ordered nematic phase.
-
Enantiotropic vs. Monotropic: In this example, the nematic and smectic B phases are observed on both heating and cooling, indicating they are enantiotropic. In some cases, a liquid crystal phase may only appear upon cooling from the isotropic liquid; this is known as a monotropic phase.
-
Enthalpy Values: The crystal-to-smectic transition has a large enthalpy change, as it involves the breaking of the crystal lattice. The transitions between liquid crystal phases (SmB-N) and from the liquid crystal to the isotropic liquid (N-I) have much smaller enthalpies, reflecting the smaller changes in molecular order.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz provide a clear visual representation of the synthesis and the hierarchical nature of the liquid crystal phases.
Caption: Synthetic workflow for N-(4-Butoxybenzylidene)-4-dodecylaniline.
Caption: Hierarchy of thermotropic liquid crystal phases by decreasing temperature.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of calamitic thermotropic liquid crystals. The straightforward Schiff base condensation reaction allows for the creation of a vast library of materials with tunable mesomorphic properties. By carefully selecting the aldehyde reaction partner and systematically varying terminal chain lengths, researchers can precisely engineer materials with desired phase behaviors for a wide range of scientific and technological applications. The protocols and principles outlined in this guide provide a solid foundation for the exploration and development of novel liquid crystal materials derived from this important precursor.
References
- 1. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 2. Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarly.org [scholarly.org]
- 4. researchgate.net [researchgate.net]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of Sodium 4-Dodecylphenylazosulfonate: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of sodium 4-dodecylphenylazosulfonate, an anionic azo dye with applications in various research and industrial fields. The protocol details a two-step synthesis commencing with the diazotization of 4-dodecylaniline, followed by an azo coupling reaction with sodium sulfite. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[1] Their extended conjugated systems are responsible for their vibrant colors, making them indispensable in industries such as textiles, printing, and pigments.[1][2] Beyond their traditional use as colorants, functionalized azo dyes are gaining prominence in advanced applications, including as pH indicators, analytical reagents, and components in molecular devices.
Sodium 4-dodecylphenylazosulfonate is an amphiphilic molecule featuring a hydrophobic dodecyl chain and a hydrophilic sulfonate group, linked by the chromophoric azo bridge. This structure imparts surfactant-like properties, suggesting potential applications in areas such as the solubilization of hydrophobic molecules, formulation of specialized detergents, and as a probe in micellar chemistry. The synthesis described herein provides a reliable method for accessing this compound for further investigation and application development.
Mechanistic Principles
The synthesis of sodium 4-dodecylphenylazosulfonate is achieved through a two-stage process: (1) diazotization of this compound and (2) azo coupling of the resulting diazonium salt with sodium sulfite.
Diazotization of this compound
The initial step involves the conversion of the primary aromatic amine, this compound, into a diazonium salt.[3] This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[4][5] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[6][7]
The mechanism begins with the protonation of nitrous acid by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile.[8] The lone pair of electrons on the nitrogen atom of the this compound then attacks the nitrosonium ion.[8] A series of proton transfers and the elimination of a water molecule ultimately lead to the formation of the 4-dodecylbenzenediazonium cation.[8]
Azo Coupling with Sodium Sulfite
The second stage is an azo coupling reaction, which is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[1][9] In this specific synthesis, the coupling partner is sodium sulfite (Na₂SO₃). The sulfite ion acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt. This reaction is atypical in that it does not involve an activated aromatic ring like phenols or anilines.[2] The addition of the sulfite ion to the diazonium cation results in the formation of the sodium 4-dodecylphenylazosulfonate product. The fading of azo dyes in the presence of sodium sulfite has been studied and is suggested to occur via a Michael addition of the sulfite ion.[10][11]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of sodium 4-dodecylphenylazosulfonate.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| This compound | 97% | Sigma-Aldrich | |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific | |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ACS Reagent | Fisher Scientific | |
| Sodium Chloride (NaCl) | ACS Reagent | Fisher Scientific | |
| Deionized Water | |||
| Ethanol | 95% | For recrystallization | |
| Magnetic Stirrer with Stir Bar | |||
| Ice Bath | |||
| Beakers and Erlenmeyer Flasks | |||
| Graduated Cylinders and Pipettes | |||
| Büchner Funnel and Filter Flask | |||
| pH paper or pH meter | |||
| Starch-Iodide Paper | For testing for excess nitrous acid |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of sodium 4-dodecylphenylazosulfonate.
Step-by-Step Procedure
Part 1: Diazotization of this compound
-
In a 250 mL beaker, combine 13.08 g (0.05 mol) of this compound and 100 mL of deionized water.
-
While stirring, slowly add 12.5 mL of concentrated hydrochloric acid. The mixture will form a fine suspension of the amine hydrochloride salt.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate 100 mL beaker, dissolve 3.63 g (0.0525 mol) of sodium nitrite in 20 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.[7]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.
-
Verify the presence of a slight excess of nitrous acid by testing a drop of the solution with starch-iodide paper; it should turn blue-black. If the test is negative, add a small amount of the nitrite solution until a positive test is obtained.[12]
-
The resulting 4-dodecylbenzenediazonium chloride solution should be kept cold and used immediately in the next step.
Part 2: Azo Coupling with Sodium Sulfite
-
In a 500 mL beaker, dissolve 12.6 g (0.1 mol) of anhydrous sodium sulfite in 150 mL of deionized water.
-
Cool this solution to 0-5 °C in an ice bath.
-
While stirring the sodium sulfite solution vigorously, slowly add the cold diazonium salt solution prepared in Part 1.
-
A colored precipitate should begin to form.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature while stirring for another hour.
Part 3: Isolation and Purification
-
To precipitate the product, add sodium chloride to the reaction mixture until the solution is saturated ("salting out").[13]
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold saturated sodium chloride solution to remove inorganic salts and unreacted starting materials.[14]
-
For purification, recrystallize the crude product from a minimal amount of hot ethanol-water mixture.[14][15] Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Safety and Handling
4.1 Hazard Identification
-
This compound: Harmful if swallowed and very toxic to aquatic life with long-lasting effects.[16][17][18] Avoid release to the environment.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Sodium Nitrite: Oxidizer. Toxic if swallowed. Causes serious eye irritation.
-
Diazonium Salts: Are known to be thermally unstable and can be explosive in the solid, dry state.[6][7][19] For this reason, they are generated in situ and used immediately without isolation.[7] It is crucial to maintain low temperatures throughout the diazotization step.[6]
4.2 Personal Protective Equipment (PPE)
-
Safety goggles or a face shield are mandatory.
-
Wear chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat must be worn at all times.
-
All procedures should be performed in a well-ventilated fume hood.
4.3 Emergency Procedures
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[20]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
Characterization and Analysis
The identity and purity of the synthesized sodium 4-dodecylphenylazosulfonate should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| FT-IR Spectroscopy | Characteristic peaks for N=N stretching (azo group) around 1400-1450 cm⁻¹, S=O stretching (sulfonate) around 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹, and C-H stretching for the alkyl chain and aromatic ring. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons, the long alkyl chain (with a characteristic triplet for the terminal methyl group), and potentially broadened peaks due to aggregation in solution. |
| UV-Vis Spectroscopy | An absorption maximum in the visible region, characteristic of the azo chromophore. The λ_max_ will be dependent on the solvent. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. A C18 reversed-phase column is typically suitable.[14] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Diazotization mixture turns brown/black with gas evolution | Decomposition of the diazonium salt. | Ensure the temperature is strictly maintained at 0-5 °C. Check the stoichiometry of reagents; avoid excess sodium nitrite.[6][14] |
| Low yield of final product | Incomplete diazotization or coupling. | Ensure a slight excess of nitrous acid in the diazotization step. Check the pH of the coupling reaction; it should be neutral to slightly alkaline for this specific coupling. |
| Product is oily or difficult to crystallize | Presence of impurities. | Ensure thorough washing of the crude product to remove inorganic salts. Attempt recrystallization from different solvent systems. If the product is inherently oily, purification by column chromatography may be necessary. |
Logical Flow for Purification and Analysis
Caption: Logical flow for the purification and analysis of the synthesized product.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of sodium 4-dodecylphenylazosulfonate from this compound. By adhering to the outlined procedures, particularly the strict temperature control during diazotization and the purification steps, researchers can reliably obtain this functionalized azo compound for further study and application. The provided mechanistic insights and safety information are intended to foster a safe and comprehensive understanding of the synthesis process.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 5. Diazotisation [organic-chemistry.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Azo Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Fading of azo dyes with sodium sulphite | Semantic Scholar [semanticscholar.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. chemical-label.com [chemical-label.com]
- 19. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. fishersci.com [fishersci.com]
Application Notes & Protocols for Creating Self-Assembling Monolayers with 4-Dodecylaniline
Introduction: The Architectural Elegance of 4-Dodecylaniline in Surface Engineering
In the realm of nanotechnology and surface science, the ability to precisely control the physicochemical properties of a material's surface is paramount. Self-assembled monolayers (SAMs) represent a cornerstone of this control, offering a versatile and robust method for tailoring surface energy, wettability, biocompatibility, and electronic properties. This guide focuses on this compound, a molecule of significant interest for the formation of SAMs.
This compound is an amphiphilic molecule characterized by a hydrophilic aniline headgroup and a hydrophobic 12-carbon alkyl (dodecyl) tail. This unique structure allows it to spontaneously form highly ordered, single-molecule-thick layers on a variety of substrates. The aromatic aniline headgroup provides a reactive and electronically distinct interface, while the long alkyl chain, through van der Waals interactions, drives the formation of a densely packed, quasi-crystalline monolayer. These SAMs serve as critical components in applications ranging from organic electronics and biosensors to advanced drug delivery systems and corrosion inhibition.
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization of this compound SAMs. It is designed not as a rigid template, but as a foundational framework, empowering the user to understand the causality behind each step and adapt the methodologies to their specific research needs.
The Underlying Science: Mechanism of this compound SAM Formation
The spontaneous organization of this compound into a stable monolayer is a thermodynamically driven process governed by the interplay of molecule-substrate and molecule-molecule interactions.
-
Molecule-Substrate Interaction: The primary anchoring mechanism depends on the nature of the substrate.
-
On hydroxylated surfaces (e.g., silicon dioxide (SiO₂), glass, mica), the amine (-NH₂) headgroup of this compound can form hydrogen bonds with the surface hydroxyl (-OH) groups. While not as strong as the covalent bonds formed by silanes, this interaction is sufficient to tether the molecules to the surface, initiating the self-assembly process.
-
On noble metal surfaces (e.g., gold (Au)), the interaction is more complex. The lone pair of electrons on the nitrogen atom of the aniline group can coordinate with the metal surface, leading to chemisorption. The aromatic ring can also interact with the gold surface through π-d orbital interactions.
-
-
Molecule-Molecule Interaction: Once a sufficient number of molecules are anchored to the substrate, intermolecular forces become dominant in defining the structure and stability of the monolayer. The long, flexible dodecyl chains are driven to align and pack closely together through van der Waals forces . This cooperative interaction minimizes the overall energy of the system and results in a densely packed, ordered monolayer, with the alkyl chains typically tilted at a specific angle relative to the surface normal to maximize packing density.
The diagram below illustrates the self-assembly process of this compound on a hydroxylated silicon dioxide surface.
Caption: Mechanism of this compound SAM formation on a hydroxylated substrate.
Essential Materials and Equipment
To ensure the formation of high-quality SAMs, the use of high-purity reagents and a clean working environment are critical.
| Category | Item |
| Chemicals | This compound (≥97% purity)[1] |
| Solvents: Anhydrous ethanol, anhydrous toluene, isopropanol (ACS grade or higher) | |
| Deionized (DI) water (18.2 MΩ·cm resistivity) | |
| For SiO₂ cleaning: Sulfuric acid (H₂SO₄), Hydrogen peroxide (H₂O₂, 30%) | |
| For Au cleaning: Ammonium hydroxide (NH₄OH), Hydrogen peroxide (H₂O₂) | |
| High-purity nitrogen or argon gas | |
| Substrates | Silicon wafers with a native oxide layer (Si/SiO₂) |
| Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides) | |
| Equipment | Ultrasonic bath |
| Fume hood | |
| Glassware: Beakers, Petri dishes, graduated cylinders | |
| Tweezers (Teflon-coated or stainless steel) | |
| Spin coater or oven for drying | |
| Optional: Plasma cleaner for substrate activation | |
| Characterization Instruments: Contact Angle Goniometer, Atomic Force Microscope (AFM), X-ray Photoelectron Spectrometer (XPS) |
Experimental Protocols
The following protocols provide a robust starting point for the formation of this compound SAMs on silicon dioxide and gold substrates. It is recommended to perform all steps in a clean environment to prevent contamination.
Protocol 1: SAM Formation on Silicon/Silicon Dioxide (Si/SiO₂) Substrates
This protocol is based on the well-established methods for forming amine-based monolayers on hydroxylated surfaces. The cleanliness and hydroxylation of the SiO₂ surface are critical for successful SAM formation.
Step 1: Substrate Cleaning and Hydroxylation
-
Rationale: To remove organic and particulate contaminants and to generate a high density of surface hydroxyl (-OH) groups, which act as anchoring sites for the this compound molecules.
-
Procedure:
-
Cut silicon wafers into desired dimensions using a diamond scribe.
-
Place the substrates in a beaker and sonicate sequentially in isopropanol, and deionized water for 15 minutes each.
-
Prepare a Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) in a glass beaker. Extreme Caution: Piranha solution is highly corrosive and reacts violently with organic materials. Always add H₂O₂ to H₂SO₄ slowly. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a designated fume hood.
-
Immerse the cleaned substrates in the Piranha solution for 30-45 minutes at room temperature.
-
Extensively rinse the substrates with copious amounts of deionized water.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas and use immediately.
-
Step 2: SAM Deposition (Solution-Phase)
-
Rationale: To expose the activated substrate to a dilute solution of this compound, allowing for the controlled adsorption and self-organization of the monolayer.
-
Procedure:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or ethanol. Anhydrous conditions are preferred to minimize water-induced aggregation of the aniline in solution.
-
Place the freshly cleaned and dried Si/SiO₂ substrates in a clean glass container (e.g., a Petri dish or a beaker).
-
Pour the this compound solution into the container, ensuring the substrates are fully submerged.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.
-
Step 3: Post-Deposition Rinsing and Curing
-
Rationale: To remove any physisorbed (loosely bound) molecules and to potentially improve the stability and order of the monolayer through thermal annealing.
-
Procedure:
-
Remove the substrates from the deposition solution.
-
Rinse the substrates thoroughly with the same anhydrous solvent used for deposition (e.g., toluene), followed by a rinse with ethanol or isopropanol to remove residual solvent.
-
Dry the substrates under a stream of high-purity nitrogen or argon.
-
(Optional) Cure the SAM-coated substrates by baking in an oven at 100-120°C for 30-60 minutes. This can help to drive off any remaining solvent and improve the packing of the monolayer.
-
Protocol 2: SAM Formation on Gold (Au) Substrates
This protocol is adapted from standard procedures for forming SAMs on gold surfaces. The cleanliness of the gold surface is of utmost importance.
Step 1: Gold Substrate Preparation
-
Rationale: To ensure a pristine gold surface free of organic contaminants that would otherwise inhibit the formation of a well-ordered monolayer.
-
Procedure:
-
Clean the gold-coated substrates by sonicating in ethanol and deionized water for 15 minutes each.
-
Prepare a cleaning solution of 1:1:5 NH₄OH : H₂O₂ : H₂O. Immerse the substrates for 5-10 minutes at 70-80°C.
-
Alternatively, treat the substrates with UV-Ozone for 15-20 minutes.
-
Thoroughly rinse the substrates with deionized water and then ethanol.
-
Dry the substrates under a stream of high-purity nitrogen or argon and use immediately.[2]
-
Step 2: SAM Deposition (Solution-Phase)
-
Rationale: Similar to the process on SiO₂, this step allows for the chemisorption and organization of this compound on the gold surface.
-
Procedure:
-
Prepare a 1-5 mM solution of this compound in high-purity ethanol.
-
Place the freshly cleaned gold substrates in a clean glass container.
-
Immerse the substrates in the this compound solution.
-
To minimize oxidation, it is good practice to purge the container with nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Step 3: Post-Deposition Rinsing
-
Rationale: To remove any non-chemisorbed molecules from the surface.
-
Procedure:
-
Remove the substrates from the solution.
-
Rinse thoroughly with ethanol.
-
Dry under a stream of high-purity nitrogen or argon.
-
The overall experimental workflow is summarized in the diagram below.
Caption: A generalized workflow for the creation and validation of this compound SAMs.
Characterization of this compound SAMs: A Self-Validating System
The successful formation of a high-quality SAM must be validated through a suite of surface characterization techniques.
Water Contact Angle Goniometry
-
Principle: This technique measures the angle a droplet of water makes with the surface, providing a direct indication of surface wettability and, by extension, surface energy.
-
Expected Results: A bare, clean Si/SiO₂ or gold surface is hydrophilic, exhibiting a low water contact angle (typically < 20°). The successful formation of a dense this compound SAM, with its outward-facing hydrophobic dodecyl chains, will render the surface hydrophobic. A significant increase in the water contact angle is expected.
-
Data Interpretation:
| Surface | Expected Water Contact Angle (θ) | Surface Property |
| Bare Clean Si/SiO₂ or Gold | < 20° | Hydrophilic |
| This compound SAM | > 90° - 110° | Hydrophobic |
| Incomplete or Disordered SAM | 20° < θ < 90° | Partially wetted |
Atomic Force Microscopy (AFM)
-
Principle: AFM provides topographical images of the surface at the nanometer scale. It can be used to assess the uniformity, smoothness, and presence of defects in the SAM.
-
Expected Results: A high-quality this compound SAM should be very smooth, with a root-mean-square (RMS) roughness comparable to the underlying substrate. The absence of large aggregates or pinholes is indicative of a well-formed monolayer. In some cases, with high-resolution imaging, it may be possible to observe the ordered packing of the molecules.
-
Data Interpretation:
-
Low RMS Roughness (< 0.5 nm): Suggests a uniform and complete monolayer.
-
Presence of Islands/Aggregates: May indicate multilayer formation or precipitation of this compound from the solution.
-
Pinholes/V-shaped Defects: Indicate areas where the monolayer has not formed, exposing the underlying substrate.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.
-
Expected Results:
-
Elemental Composition: The XPS spectrum of a SAM-coated substrate should show the presence of Carbon (C 1s) and Nitrogen (N 1s) peaks from the this compound molecule, in addition to the signals from the underlying substrate (e.g., Si 2p and O 1s for SiO₂; Au 4f for gold).
-
High-Resolution Spectra: The high-resolution N 1s spectrum can confirm the presence of the amine group. The C 1s spectrum will be dominated by the aliphatic carbon from the dodecyl chain.
-
Layer Thickness: By analyzing the attenuation of the substrate signal (e.g., Si 2p or Au 4f) after SAM formation, the thickness of the monolayer can be estimated. For a fully extended this compound molecule, the thickness is expected to be in the range of 1.5-2.0 nm, depending on the tilt angle of the molecules.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle | Incomplete SAM formation, contaminated substrate, or impure solvent/reagent. | Ensure rigorous substrate cleaning. Use fresh, anhydrous solvents and high-purity this compound. Increase immersion time. |
| High Surface Roughness (AFM) | Aggregation of this compound in solution, multilayer formation, or particulate contamination. | Decrease the concentration of the deposition solution. Ensure the solvent is anhydrous. Filter the solution before use. Sonicate the substrate in a clean solvent after deposition to remove physisorbed material. |
| Inconsistent Results | Variations in substrate cleaning, ambient humidity during deposition, or age of the deposition solution. | Standardize the substrate cleaning protocol. Perform depositions in a controlled environment (e.g., a glove box or desiccator). Use freshly prepared deposition solutions for each experiment. |
| No Nitrogen Signal in XPS | Failure of SAM to form, or the monolayer is too thin to be detected. | Re-evaluate the entire protocol, from substrate cleaning to deposition conditions. Confirm the purity of the this compound. |
Concluding Remarks and Future Outlook
The formation of self-assembled monolayers of this compound offers a powerful method for the precise engineering of surfaces. The protocols and characterization techniques outlined in this guide provide a comprehensive framework for the successful creation and validation of these important nanostructures. The true power of this compound SAMs lies in their adaptability; the aniline headgroup can be further functionalized, opening up possibilities for the covalent attachment of biomolecules, nanoparticles, and other moieties. As research in organic electronics, biosensing, and drug delivery continues to advance, the ability to create well-defined, functional surfaces using molecules like this compound will be of ever-increasing importance.
References
Topic: Synthesis and Purification of 4-Dodecylaniline: A Detailed Experimental Guide
An Application Note for Researchers and Drug Development Professionals
Introduction
4-Dodecylaniline is an organic compound characterized by a dodecyl group attached to an aniline ring at the para position.[1] Its amphiphilic nature, combining a long hydrophobic alkyl chain with a polar amino group, makes it a valuable intermediate in the synthesis of various functional materials. Applications include the preparation of specialized surfactants, liquid crystals, and as a functionalizing agent for nanomaterials like single-walled carbon nanotubes.[2] This document provides a comprehensive, field-tested guide for the synthesis and purification of this compound, designed for researchers in organic chemistry and drug development. We will detail a robust two-step synthetic route, explain the causality behind key procedural choices, and provide step-by-step protocols for synthesis, purification, and characterization.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₁N | [3] |
| Molecular Weight | 261.45 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 35-39 °C | [2] |
| Boiling Point | 220-221 °C / 15 mmHg |
| CAS Number | 104-42-7 | |
Synthetic Strategy and Rationale
The synthesis of this compound is most reliably achieved through a two-step sequence:
-
Friedel-Crafts Acylation: Introduction of a dodecanoyl group onto a protected aniline derivative.
-
Wolff-Kishner Reduction: Reduction of the resulting ketone to a methylene group, yielding the final product.
Direct Friedel-Crafts alkylation of aniline is generally avoided. The amino group (-NH₂) is a strong Lewis base that complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[4] Furthermore, direct alkylation is prone to polysubstitution and carbocation rearrangements, leading to a mixture of products.
Our chosen strategy circumvents these issues. By first protecting the amino group as an amide (acetanilide), we moderate its activating effect and prevent catalyst poisoning. The subsequent Friedel-Crafts acylation proceeds cleanly, primarily at the para position due to the steric bulk of the N-acetyl group.[5] The resulting acyl group is deactivating, which effectively prevents further acylation. The final reduction of the ketone is achieved under basic conditions using the Wolff-Kishner reaction, which is compatible with the amine functionality and provides high yields.[6][7]
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4'-Acetamido-dodecanophenone
A. Protection of Aniline (Acetylation)
This initial step converts aniline to acetanilide to ensure the success of the subsequent Friedel-Crafts acylation.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Aniline | 93.13 | 18.6 g (18.2 mL) | 0.20 |
| Acetic Anhydride | 102.09 | 22.5 g (20.8 mL) | 0.22 |
| Sodium Acetate | 82.03 | 18.0 g | 0.22 |
| Water | 18.02 | 500 mL | - |
| Hydrochloric Acid | 36.46 | ~5 mL (conc.) | - |
Protocol:
-
In a 1 L beaker, combine 18.6 g of aniline and 250 mL of water. Add concentrated HCl dropwise while stirring until the aniline fully dissolves as its hydrochloride salt.
-
Prepare a separate solution by dissolving 18.0 g of sodium acetate in 100 mL of water.
-
Add 22.5 g of acetic anhydride to the aniline hydrochloride solution, and immediately add the sodium acetate solution.
-
Stir the mixture vigorously for 15 minutes. The acetanilide product will begin to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry. The expected yield of acetanilide is typically high.
B. Friedel-Crafts Acylation
This step introduces the 12-carbon acyl chain onto the acetanilide ring. The reaction must be performed under anhydrous conditions.[5]
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Acetanilide | 135.17 | 27.0 g | 0.20 |
| Dodecanoyl Chloride | 218.77 | 48.1 g (52.8 mL) | 0.22 |
| Aluminum Chloride (anhydrous) | 133.34 | 66.7 g | 0.50 |
| Carbon Disulfide (CS₂) | 76.13 | 200 mL | - |
| 5% HCl (aq) | - | 500 mL | - |
Protocol:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and an addition funnel.
-
To the flask, add 27.0 g of dry acetanilide and 200 mL of anhydrous carbon disulfide.
-
Begin stirring and slowly add 66.7 g of anhydrous aluminum chloride in portions. The mixture will warm and HCl gas will evolve.
-
Once the addition is complete, add 48.1 g of dodecanoyl chloride dropwise from the addition funnel over 30 minutes.
-
After the addition, gently reflux the mixture on a water bath for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction flask in an ice bath. Very slowly and cautiously, pour the reaction mixture onto 500 g of crushed ice containing ~50 mL of concentrated HCl. This step is highly exothermic and will evolve significant HCl gas; perform in a well-ventilated fume hood.
-
The carbon disulfide will evaporate. The solid product, 4'-acetamido-dodecanophenone, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Air dry the product.
Part 2: Synthesis of this compound via Wolff-Kishner Reduction
This protocol uses the Huang-Minlon modification of the Wolff-Kishner reduction, which simultaneously reduces the ketone and hydrolyzes the acetamido group under basic conditions.[7]
Caption: Two-step reaction scheme for this compound synthesis.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 4'-Acetamido-dodecanophenone | 317.49 | 31.8 g | 0.10 |
| Hydrazine Hydrate (85%) | 50.06 | 23.5 g (22.8 mL) | 0.40 |
| Potassium Hydroxide (KOH) | 56.11 | 28.1 g | 0.50 |
| Diethylene Glycol | 106.12 | 250 mL | - |
| Toluene | 92.14 | 100 mL | - |
Protocol:
-
In a large round-bottom flask equipped with a reflux condenser, combine 31.8 g of 4'-acetamido-dodecanophenone, 250 mL of diethylene glycol, 23.5 g of 85% hydrazine hydrate, and 28.1 g of potassium hydroxide pellets.
-
Heat the mixture to 130-140 °C for 1.5 hours. Water and excess hydrazine will distill off.
-
After 1.5 hours, remove the reflux condenser and replace it with a distillation setup.
-
Slowly raise the temperature of the reaction mixture. Water and excess hydrazine will distill off. Continue heating until the internal temperature reaches 200-210 °C.
-
Once the temperature stabilizes, reattach the reflux condenser and maintain the reflux for an additional 4-5 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature. Pour the mixture into 1 L of water. The product may separate as an oil or solid.
-
Extract the aqueous mixture three times with 100 mL portions of toluene.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the toluene using a rotary evaporator to yield the crude this compound as a reddish-orange oil or low-melting solid.[3]
Purification Protocol
The crude product can be purified by either recrystallization or column chromatography.
A. Recrystallization (Preferred for >90% crude purity)
Recrystallization is an effective method for purifying solids by leveraging differences in solubility.[8]
-
Dissolve the crude this compound in a minimum amount of hot ethanol or isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Slowly add hot water to the hot alcoholic solution until it becomes faintly cloudy (the cloud point).
-
Add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
B. Flash Column Chromatography (For complex mixtures)
Flash chromatography is a rapid purification technique using air pressure to force the solvent through the column.[9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system, such as Hexane/Ethyl Acetate (95:5). The polarity can be gradually increased if necessary.
-
Procedure: a. Prepare a slurry of silica gel in the eluent and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. e. Combine the pure fractions and remove the solvent via rotary evaporation. Note: Aniline derivatives can sometimes streak on silica gel. Adding 0.5-1% triethylamine to the eluent can help mitigate this issue by neutralizing acidic sites on the silica.[10]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | δ ~6.9-7.1 (d, 2H, Ar-H ortho to alkyl), δ ~6.6-6.8 (d, 2H, Ar-H ortho to -NH₂), δ ~3.5 (s, 2H, -NH₂), δ ~2.5 (t, 2H, Ar-CH₂-), δ ~1.2-1.6 (m, 20H, -(CH₂)₁₀-), δ ~0.9 (t, 3H, -CH₃). |
| IR Spectroscopy | ~3450-3350 cm⁻¹ (N-H stretch, two bands for primary amine), ~3020 cm⁻¹ (Ar C-H stretch), ~2920, 2850 cm⁻¹ (Alkyl C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1515 cm⁻¹ (Ar C=C stretch).[1] |
| Mass Spectrometry | (EI) m/z: 261 (M⁺), 106 (base peak, [C₇H₈N]⁺).[1] |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]
-
Aniline: Toxic and readily absorbed through the skin. Handle with extreme care.
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Handle in a dry environment.[5]
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.[7]
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Carbon Disulfide: Highly flammable and toxic.
-
This compound: Harmful if swallowed and very toxic to aquatic life.[1][12] Avoid release to the environment.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 104-42-7 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. mt.com [mt.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
analytical techniques for characterizing 4-Dodecylaniline purity
Application Note & Protocol Guide
Topic: A Multi-faceted Approach to the Analytical Characterization of 4-Dodecylaniline Purity
Introduction: The Imperative for Rigorous Purity Assessment
This compound (CAS: 104-42-7) is a key intermediate in diverse fields, serving as a building block for liquid crystals, specialized surfactants, and organic electronics.[1][2] Its utility in these high-performance applications is critically dependent on its purity. Even trace impurities can significantly alter the physicochemical properties, performance, and safety profile of the final products. For researchers, scientists, and drug development professionals, a robust and comprehensive analytical strategy is not merely a quality control measure but a foundational component of reliable research and development.
This guide eschews a one-size-fits-all template. Instead, it presents an integrated, orthogonal analytical philosophy for the characterization of this compound. We will explore not just the "how" but the "why," explaining the rationale behind selecting a complementary suite of techniques to build a complete and trustworthy purity profile. The core principle is that no single method is sufficient; true purity assessment is a puzzle solved by assembling pieces of evidence from multiple, distinct analytical perspectives.
Understanding the Analyte: Potential Impurities in this compound
Effective purity analysis begins with a theoretical understanding of potential impurities. The common synthesis of this compound involves the alkylation of aniline.[3] This process can introduce several classes of impurities that our analytical methods must be capable of separating and detecting:
-
Starting Materials: Residual, unreacted aniline.
-
Isomeric Impurities: Positional isomers such as 2-dodecylaniline and 3-dodecylaniline, resulting from non-specific alkylation on the aromatic ring.
-
Over-Alkylated Products: Di- or tri-dodecylaniline species.
-
Process-Related Impurities: Reagents, catalysts (e.g., aluminum chloride), or by-products from the alkylating agent (e.g., dodecene isomers).[3]
-
Degradation Products: Oxidized species or other degradation products formed during synthesis or storage.
The Orthogonal Analytical Workflow
To address this diverse impurity profile, we employ an orthogonal workflow. This approach utilizes multiple analytical techniques with different separation and detection principles to minimize the risk of an impurity co-eluting with the main peak or going undetected.
Caption: Orthogonal workflow for this compound purity analysis.
Primary Purity Assessment: Chromatographic Techniques
Chromatography is the cornerstone of purity determination, separating the main component from its impurities. We utilize two primary, complementary techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: this compound has a boiling point of 220-221 °C at 15 mmHg, making it sufficiently volatile for GC analysis.[1] GC-FID offers excellent resolution for volatile and semi-volatile compounds and provides a near-uniform carbon response factor, making it ideal for area percent purity calculations without needing individual standards for every impurity.[4] This method is particularly effective for detecting residual starting materials like aniline and certain process-related impurities.
Table 1: GC-FID Protocol Parameters
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms, SE-54)[5] | A robust, mid-polarity column providing good separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Helium is standard; Hydrogen can provide faster analysis times. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the high-concentration main peak, ensuring sharp peaks for minor impurities. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 10 min | Separates highly volatile impurities at the start, then ramps to elute the main analyte and any heavier species. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons, providing a robust signal for purity assessment.[4] |
| Detector Temp | 320 °C | Prevents condensation of analytes in the detector. |
Protocol: GC-FID Purity Analysis
-
Standard/Sample Preparation: Accurately weigh ~25 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent like dichloromethane or toluene.
-
System Suitability: Inject a known standard or a well-characterized batch of this compound to verify column performance, retention time, and peak shape.
-
Injection: Inject 1 µL of the prepared sample onto the GC system using the parameters outlined in Table 1.
-
Data Acquisition: Acquire the chromatogram for the full duration of the oven program.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
This method assumes a relative response factor of 1.0 for all impurities, which is a reasonable starting point for FID analysis of related compounds.[4]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is a powerful complementary technique, particularly for analyzing potential impurities that are non-volatile, thermally labile, or have poor response on a GC-FID system. It is also excellent for separating positional isomers, which can be challenging in GC.[6] A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for complex mixtures containing both non-polar and basic (aniline) functionalities.[7]
Table 2: HPLC-UV Protocol Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Mixed-Mode C18/Cation-Exchange (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[8] or a standard C18 column. | Mixed-mode columns offer unique selectivity for compounds with both hydrophobic (dodecyl chain) and basic (aniline) groups.[7] A standard C18 is a viable alternative. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid is crucial for good peak shape of the basic aniline moiety by suppressing silanol interactions and ensuring consistent ionization for MS compatibility.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. | A gradient elution is necessary to elute the highly retained this compound while providing good separation of potentially more polar or less retained impurities at the beginning of the run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp | 35 °C | Elevated temperature improves efficiency and reduces viscosity, leading to sharper peaks and lower backpressure. |
| UV Detection | 254 nm | A common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify optimal wavelengths for all components. |
Protocol: HPLC-UV Purity Analysis
-
Standard/Sample Preparation: Accurately prepare a stock solution of ~1.0 mg/mL of this compound in acetonitrile. Dilute this stock to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
System Suitability: Perform an injection of a known standard to confirm retention time, resolution, and theoretical plates.
-
Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram and UV spectra (if using a PDA detector).
-
Data Analysis: Calculate the area percent purity as described in the GC protocol. The use of a PDA detector allows for peak purity analysis, which can flag the presence of co-eluting impurities.
Identity and Structural Confirmation
While chromatography provides a quantitative purity value, it does not confirm the identity of the main peak or the structure of unknown impurities. For this, we turn to spectroscopic techniques.
Mass Spectrometry (MS)
Rationale: MS is the gold standard for impurity identification. When coupled with GC (GC-MS) or HPLC (LC-MS), it provides the molecular weight of impurities as they elute from the column. The fragmentation pattern can then be used to elucidate the structure. The molecular weight of this compound is 261.4 g/mol .[9] An MS detector would confirm this for the main peak and provide molecular weights for other peaks, allowing for the identification of isomers (same MW) or other related substances.
Spectroscopic Fingerprinting (FTIR & NMR)
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups. The spectrum of this compound will show characteristic N-H stretches (around 3300-3500 cm⁻¹) from the amine group, C-H stretches from the alkyl chain and aromatic ring, and C=C stretches from the benzene ring.[9] This technique serves as a rapid identity check.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR will show distinct signals for the aromatic protons, the amine protons, and the different protons along the dodecyl chain. Furthermore, Quantitative NMR (qNMR) can be used as a primary method for purity assessment by integrating the signal of the analyte against a certified, unrelated internal standard of known purity and concentration.[10] This provides a direct measure of purity that is independent of the analyte's response factor in other techniques.
Data Integration for Final Purity Assignment
Assigning a final purity value requires a holistic evaluation of all data. No single number tells the whole story.
Caption: Decision workflow for integrating analytical data.
The final purity value should be reported as an average of the orthogonal chromatographic techniques (GC and HPLC), provided the results are concordant. The identity must be unequivocally confirmed by spectroscopic methods. Any significant discrepancy between methods necessitates further investigation to identify and quantify the responsible impurities, likely using hyphenated techniques like GC-MS or LC-MS.
References
- 1. This compound | 104-42-7 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Dodecylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Dodecylaniline (CAS: 104-42-7). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and systematically improve your reaction yields and product purity.
Introduction: Strategic Approaches to this compound Synthesis
The synthesis of this compound, a valuable intermediate in the production of dyes, pharmaceuticals, and specialized polymers, can be approached via several strategic routes.[1][2] The optimal choice depends on available starting materials, scale, and the presence of other functional groups. The three most common strategies are outlined below.
Caption: Overview of primary synthetic routes to this compound.
While direct alkylation (Route 2) appears simplest, it is often plagued by poor selectivity and polysubstitution. The most reliable and widely adopted laboratory method is Route 1: Friedel-Crafts acylation of a protected aniline, followed by reduction of the resulting ketone.[3][4] This guide will focus primarily on troubleshooting this robust two-step sequence.
Troubleshooting Guide: A Causal Approach
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.
Question 1: My Friedel-Crafts acylation of aniline with dodecanoyl chloride is giving very low yield or failing completely. What is the likely cause?
Answer: This is a classic issue when acylating anilines under Friedel-Crafts conditions. The primary culprit is the interaction between the basic amino group of aniline and the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃).
-
Causality: Aniline is a Lewis base, while AlCl₃ is a strong Lewis acid. They react to form a complex, which deactivates the aromatic ring towards electrophilic substitution.[5] The -NH₂ group, normally strongly activating, becomes a deactivating -NH₂-AlCl₃ group.
-
Solution: Protect the Amino Group. The most effective solution is to temporarily reduce the basicity of the amino group by converting it into an amide, such as acetanilide.[6][7] The amide is still an ortho, para-director but is significantly less basic, preventing catalyst poisoning.[5]
Workflow:
-
Acetylation: React aniline with acetic anhydride or acetyl chloride to form acetanilide.
-
Friedel-Crafts Acylation: Use the purified acetanilide as your substrate for the acylation with dodecanoyl chloride and AlCl₃.[8][9]
-
Deprotection/Reduction: The resulting acyl-acetanilide can then be processed in the next step.
-
Caption: Decision workflow for troubleshooting low yields in Friedel-Crafts acylation.
Question 2: The acylation step worked, but now my reduction of the ketone (4-aminododecanophenone) to the final product is inefficient. Which reduction method is better, Clemmensen or Wolff-Kishner?
Answer: The choice between the Clemmensen and Wolff-Kishner reductions is critical and depends entirely on the stability of your substrate to acidic or basic conditions. Both effectively reduce the ketone to a methylene (-CH₂-) group, but under opposite pH regimes.
-
Clemmensen Reduction:
-
Conditions: Uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).[4][10]
-
Mechanism: A complex surface reaction on the zinc.[11]
-
Pros: Effective for aryl-alkyl ketones formed from Friedel-Crafts acylation.[4]
-
Cons: Strongly acidic conditions. This can be problematic if your molecule contains acid-labile groups. For 4-aminododecanophenone, the amino group will be protonated to -NH₃⁺, which is acceptable.
-
-
Wolff-Kishner Reduction:
-
Conditions: Uses hydrazine (H₂NNH₂) and a strong base (like KOH or potassium tert-butoxide) in a high-boiling solvent (like diethylene glycol).[12][13][14]
-
Mechanism: Involves the formation of a hydrazone intermediate, which, upon deprotonation, collapses to release nitrogen gas and form a carbanion that is subsequently protonated.[12][13][15]
-
Pros: Ideal for substrates that are sensitive to strong acid.[3][12]
-
Cons: Strongly basic and requires high temperatures (~200 °C), which can be an issue for thermally sensitive molecules.
-
Recommendation: For 4-aminododecanophenone, both methods are viable. However, the Wolff-Kishner reduction is often preferred to avoid any potential side reactions associated with the strongly acidic conditions of the Clemmensen reduction, especially on larger scales. The Huang-Minlon modification of the Wolff-Kishner is particularly efficient.[13]
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl | H₂NNH₂, KOH (or KOtBu) |
| Conditions | Strongly Acidic | Strongly Basic, High Temp (~200°C) |
| Solvent | Often an alcohol/water mixture | High-boiling glycols (e.g., DEG) |
| Best For | Acid-stable compounds | Base-stable compounds |
| Key Limitation | Not suitable for acid-sensitive substrates | Not suitable for base-sensitive or thermally labile substrates |
Question 3: My final product is a dark oil that is difficult to purify. How can I improve its purity and appearance?
Answer: Anilines, particularly those with long alkyl chains, are prone to oxidation. The dark coloration is almost certainly due to the formation of small amounts of oxidized, polymeric byproducts.[16]
-
Causality: The electron-rich aromatic ring and the lone pair on the nitrogen make anilines susceptible to air oxidation, which is often catalyzed by light or trace metal impurities.
-
Solutions & Preventative Measures:
-
Inert Atmosphere: During workup and purification, handle the material under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Prompt Purification: Do not let the crude product sit exposed to air for extended periods.
-
Purification Methods:
-
Column Chromatography: Very effective for removing colored impurities. Use a silica gel column with a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Vacuum Distillation: Given the boiling point of this compound (~220-221 °C at 15 mmHg), this is a viable option for purification on a larger scale.[1]
-
Recrystallization: The product is a solid at room temperature (m.p. 35-39 °C).[1] Recrystallization from a suitable solvent like hexanes can yield highly pure, off-white crystals.[17]
-
-
Storage: Store the final, purified product under an inert atmosphere, in a dark container, and refrigerated to minimize long-term degradation.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform a direct Friedel-Crafts alkylation on aniline to get the product in one step? A: While theoretically possible, it is not recommended for achieving high yields of the para-isomer. The reaction suffers from several drawbacks: 1) catalyst complexation with the amine, 2) over-alkylation (polysubstitution) because the alkylated product is more reactive than aniline, and 3) potential for ortho and meta isomers. The acylation-reduction pathway provides far superior control and selectivity.[18]
Q2: What are the key safety considerations for the reagents used in this synthesis? A:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood, wear appropriate PPE, and work under anhydrous conditions.
-
Dodecanoyl Chloride: Corrosive and moisture-sensitive. Reacts with water to release HCl gas.
-
Hydrazine (H₂NNH₂): Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with extreme caution and appropriate PPE.
-
Strong Acids/Bases (HCl, KOH): Corrosive. Handle with care.
Q3: My acylation reaction seems to stall. I'm using acetanilide, but the conversion is incomplete. What should I check? A: Incomplete conversion, assuming anhydrous conditions, often points to stoichiometry or catalyst activity. Ensure you are using at least 1.1 to 1.3 equivalents of AlCl₃. The amide carbonyl also complexes with AlCl₃, so more than a catalytic amount is required. Also, consider reaction temperature; gentle heating (e.g., to 50-60 °C) may be necessary to drive the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminododecanophenone via Friedel-Crafts Acylation
This protocol assumes you have already prepared acetanilide from aniline.
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (for 10g Acetanilide) | Purpose |
| Acetanilide | 135.17 | 1.0 | 10.0 g (74 mmol) | Substrate |
| Dodecanoyl Chloride | 218.77 | 1.1 | 17.8 g (81.4 mmol) | Acylating Agent |
| Aluminum Chloride | 133.34 | 2.5 | 24.7 g (185 mmol) | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | - | 200 mL | Anhydrous Solvent |
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (N₂) inlet.
-
To the flask, add acetanilide (10.0 g) and anhydrous DCM (150 mL). Stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate, dry flask, dissolve dodecanoyl chloride (17.8 g) in anhydrous DCM (50 mL).
-
Carefully and portion-wise, add the aluminum chloride (24.7 g) to the stirred acetanilide solution at 0 °C. The mixture will become thick and may evolve some HCl gas.
-
Slowly, add the dodecanoyl chloride solution to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis shows consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice (~300 g) with concentrated HCl (~50 mL). Stir vigorously until all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude intermediate product, which can be used directly or purified.
Protocol 2: Wolff-Kishner Reduction to this compound
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (for ~74 mmol scale) | Purpose |
| 4-Aminododecanophenone | 261.42 | 1.0 | ~19.3 g (74 mmol) | Substrate |
| Hydrazine Hydrate (~64%) | 50.06 | 4.0 | 9.3 g (296 mmol) | Reducing Agent |
| Potassium Hydroxide (KOH) | 56.11 | 4.0 | 16.6 g (296 mmol) | Base Catalyst |
| Diethylene Glycol (DEG) | - | - | 150 mL | High-Boiling Solvent |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the crude 4-aminododecanophenone (from the previous step), diethylene glycol (150 mL), hydrazine hydrate (9.3 g), and potassium hydroxide pellets (16.6 g).
-
Heat the mixture to 110-120 °C for 1 hour. Water and excess hydrazine will distill off.
-
Increase the temperature to 190-200 °C and reflux for 4 hours. The evolution of nitrogen gas should be observed.
-
Cool the reaction mixture to room temperature.
-
Workup: Dilute the mixture with water (300 mL) and extract with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash thoroughly with water (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from hexanes to obtain a white to off-white solid.[14][17]
References
- 1. This compound | 104-42-7 [chemicalbook.com]
- 2. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]
- 9. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 10. Clemmensen Reduction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 14. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 4-Dodecylaniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-Dodecylaniline. This guide is designed for researchers, chemists, and process engineers encountering challenges when transitioning from bench-scale synthesis to pilot or industrial-scale production. Here, we address common issues in a practical, question-and-answer format, grounding our advice in fundamental chemical principles and field-proven experience.
Section 1: Reaction & Synthesis Scale-Up Challenges
Scaling up the alkylation of aniline to produce this compound, typically via a Friedel-Crafts reaction, introduces complexities not always apparent at the lab scale. This section focuses on troubleshooting the core synthesis.
FAQ 1: We are experiencing a dangerous exotherm during catalyst addition at the pilot scale, which wasn't a major issue in the lab. How can we control this?
Answer:
This is a critical and common scale-up challenge. The exotherm arises from the formation of the Lewis acid-base complex between aniline and the aluminum chloride (AlCl₃) catalyst, and the subsequent alkylation reaction[1]. The issue is magnified at scale due to the change in the surface-area-to-volume ratio; larger volumes retain heat much more efficiently than smaller flasks.
Causality: An uncontrolled exotherm can lead to:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, posing a significant safety risk.
-
Reduced Selectivity: Higher temperatures favor the formation of di- and tri-alkylated byproducts and isomeric impurities (e.g., 2-dodecylaniline), complicating purification.
-
Reagent Degradation: Potential decomposition of reactants or products.
Troubleshooting Protocol:
-
Control the Addition Rate: Instead of adding the catalyst all at once, add it portion-wise or as a slurry in an inert solvent (if process compatible). This allows the reactor's cooling system to manage the heat generated from each portion.
-
Reverse Addition: Consider adding the aniline to a slurry of the catalyst in the solvent. This keeps the catalyst concentration controlled.
-
Improve Heat Transfer: Ensure your reactor is equipped with an adequate cooling jacket and that the coolant flow rate is sufficient. Verify that the agitator speed is high enough to ensure rapid heat transfer from the reaction mass to the reactor wall, without causing excessive splashing.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a heat sink. However, this may impact reaction kinetics and vessel throughput, so it must be optimized.
The following diagram illustrates a decision workflow for managing exotherms during scale-up.
References
Technical Support Center: Purification of Crude 4-Dodecylaniline
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 4-dodecylaniline. Structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides, this document offers practical, field-proven insights into overcoming common challenges encountered during the purification process. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.
I. Understanding the Challenge: Common Impurities in Crude this compound
Before delving into purification protocols, it is crucial to understand the potential impurities that may be present in your crude this compound. The most common synthetic route to this compound is the Friedel-Crafts alkylation of aniline with 1-dodecene. This reaction, while effective, can generate several byproducts.
Frequently Asked Questions (FAQs):
Q1: What are the most likely impurities in my crude this compound synthesized via Friedel-Crafts alkylation?
A1: The primary impurities to anticipate are:
-
Unreacted Starting Materials: Aniline and 1-dodecene.
-
Isomeric Byproducts: Ortho- and meta-dodecylaniline. The para isomer is typically favored, but the formation of other isomers is possible.
-
Poly-alkylated Products: Di-dodecylaniline and, to a lesser extent, tri-dodecylaniline. Friedel-Crafts alkylation is prone to over-alkylation as the alkylated product is often more reactive than the starting material.[1]
-
Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products.
-
Solvent Residues: Solvents used in the reaction and work-up.
Q2: My crude product is a dark, oily substance. Is this normal?
A2: Yes, crude this compound is often a reddish-orange or dark oil.[2] This coloration can be due to the presence of oxidized species and polymeric byproducts formed during the reaction. Pure this compound should be a white to pale yellow crystalline solid.[3]
II. Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity this compound. The choice of methods will depend on the scale of your experiment and the nature of the impurities.
A. Preliminary Purification: Acid-Base Extraction
An initial acid-base extraction is a highly effective method for removing unreacted aniline from the crude product mixture.
Q3: How does an acid-base extraction work to remove aniline?
A3: Aniline is a basic compound. By washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid (e.g., 1 M HCl), the aniline is protonated to form anilinium chloride, which is water-soluble and partitions into the aqueous layer. The more sterically hindered and less basic this compound will largely remain in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the acid wash (steps 3-6) one to two more times.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent in vacuo to yield the partially purified product.
B. Primary Purification Methods
Following a preliminary clean-up, one or more of the following methods can be employed for final purification.
Vacuum distillation is a powerful technique for purifying thermally stable, high-boiling point liquids like this compound.
FAQs & Troubleshooting: Vacuum Distillation
Q4: Why is vacuum distillation necessary for this compound?
A4: this compound has a high boiling point (220-221 °C at 15 mmHg).[4] Distillation at atmospheric pressure would require very high temperatures, leading to thermal decomposition and the formation of colored impurities. By reducing the pressure, the boiling point is lowered to a more manageable temperature.
Q5: My distillation is "bumping" violently. What can I do?
A5: Bumping during vacuum distillation is common and occurs due to the large temperature gradient between the heated bottom of the flask and the cooler surface of the liquid. To prevent this, ensure smooth boiling by:
-
Using a magnetic stir bar and a stirrer hot plate.
-
Alternatively, introducing a steady stream of fine bubbles through a capillary ebulliator. Boiling chips are often less effective under vacuum.
Experimental Protocol: Vacuum Distillation of this compound
-
Assemble a vacuum distillation apparatus with a short path distillation head for optimal efficiency. Ensure all glassware joints are properly greased to maintain a good vacuum.
-
Place the crude this compound in a round-bottom flask, no more than half-full.
-
Connect the apparatus to a vacuum pump capable of achieving a pressure of at least 20 mmHg.
-
Slowly apply the vacuum. Initial bubbling will occur as dissolved gases and volatile impurities are removed.
-
Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect a forerun fraction, which may contain lower-boiling impurities.
-
Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 220-221 °C at 15 mmHg).[4]
-
Stop the distillation before the flask is completely dry to prevent the charring of high-boiling residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Diagram: Vacuum Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
For solid crude this compound, recrystallization can be an excellent method for achieving high purity. The key is to find a suitable solvent or solvent system.
FAQs & Troubleshooting: Recrystallization
Q6: What is the best solvent for recrystallizing this compound?
A6: this compound is highly soluble in nonpolar solvents like hexanes and toluene, and also soluble in moderately polar solvents like ethanol and ether.[2] It is insoluble in water. A single solvent is unlikely to be effective. Therefore, a mixed-solvent system is recommended. A good starting point is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid (cloudy).
Q7: I'm not getting any crystals, or the product is "oiling out." What should I do?
A7: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To troubleshoot:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to induce crystallization.
-
Solvent System Adjustment: You may need to adjust the ratio of your "good" and "bad" solvents. Try using a slightly larger proportion of the "good" solvent.
Experimental Protocol: Determining a Recrystallization Solvent System
-
Place a small amount of crude this compound in several test tubes.
-
Test the solubility in a range of solvents at room temperature and with gentle heating (see table below).
-
Identify a "good" solvent (high solubility when hot, low solubility when cold is ideal, but for this compound, high solubility at all temperatures is likely) and a "bad" solvent (low solubility at all temperatures).
-
Dissolve a small amount of the crude product in a minimal amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise until turbidity persists.
-
Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to observe crystal formation.
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent Class | "Good" Solvents (High Solubility) | "Bad" Solvents (Low Solubility) | Potential Solvent Pairs |
| Nonpolar | Hexane, Heptane, Toluene | - | Hexane/Ethanol, Hexane/Acetone |
| Moderately Polar | Ethanol, Isopropanol, Acetone, Ethyl Acetate | Water | Ethanol/Water, Acetone/Water |
| Polar | - | Water | - |
Column chromatography is a versatile technique for separating compounds with different polarities.
FAQs & Troubleshooting: Column Chromatography
Q8: What stationary and mobile phase should I use for this compound?
A8:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC). A good starting point for TLC analysis is a 9:1 mixture of hexanes:ethyl acetate.
Q9: My compound is streaking on the TLC plate and the column. How can I fix this?
A9: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram: Troubleshooting Column Chromatography
Caption: A decision-making diagram for troubleshooting common issues in column chromatography.
III. Purity Assessment
After purification, it is essential to assess the purity of your this compound.
Q10: How can I confirm the purity of my final product?
A10: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp melting point range that corresponds to the literature value (35-39 °C) indicates high purity.[4] Impurities will typically broaden and depress the melting point range.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
GC-MS: Can be used to determine the purity and identify any volatile impurities.
-
IV. References
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2118493A - Manufacture of aniline derivatives. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound (CAS 104-42-7): Technical Specifications & Applications. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from --INVALID-LINK--
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
Technical Support Center: Troubleshooting Poor Conversion in Friedel-Crafts Alkylation of Aniline
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts alkylation of aniline. It provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the underlying chemical principles to overcome poor conversion rates and other common experimental issues.
Introduction: The Aniline Challenge in Friedel-Crafts Reactions
The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, is notoriously problematic when applied to aniline.[1][2] The primary reason for this difficulty lies in the basic nature of aniline's amino group (-NH₂). This group readily reacts with the Lewis acid catalyst (e.g., AlCl₃) in a Lewis acid-base reaction.[1][3][4][5] This interaction forms a salt complex, placing a positive charge on the nitrogen atom.[3][6][7] Consequently, the amino group becomes a powerful deactivating group, withdrawing electron density from the benzene ring and rendering it resistant to the desired electrophilic attack by the alkylating agent.[3][6][8]
This guide will walk you through the common pitfalls and provide robust solutions to successfully achieve C-alkylation of the aniline ring.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of aniline failing completely?
The most probable cause is the acid-base reaction between the aniline's amino group and the Lewis acid catalyst (e.g., AlCl₃).[1][3][4][8] The lone pair of electrons on the nitrogen atom attacks the electron-deficient Lewis acid, forming a deactivated salt complex.[3][8] This deactivates the aromatic ring towards electrophilic substitution.[3][6][8]
Q2: I observe a precipitate when I add the Lewis acid to my aniline solution. Is this normal?
Yes, this is an expected observation and a direct consequence of the Lewis acid-base reaction mentioned above. The precipitate is the salt formed between aniline and the catalyst.[8] Its formation confirms the incompatibility of unprotected aniline with standard Friedel-Crafts conditions.
Q3: Can I use Friedel-Crafts acylation on aniline instead?
No, aniline does not undergo Friedel-Crafts acylation for the same reason it fails in alkylation. The amino group will react with the Lewis acid catalyst, deactivating the ring.[1][8]
Q4: Are there any effective workarounds to alkylate aniline?
Absolutely. The most common and effective strategy is to protect the amino group before performing the Friedel-Crafts reaction.[1][8][9] This involves converting the -NH₂ group into a less basic functional group, such as an amide, which does not react with the Lewis acid catalyst.[8][9] After successful alkylation, the protecting group is removed to yield the desired alkylated aniline.[8][9]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions based on chemical principles.
Issue 1: Low to No Product Yield
Primary Cause: Deactivation of the aniline ring by the Lewis acid catalyst.
Solution: Implement a protection-deprotection strategy for the amino group. The most common method is acetylation.
Mechanism of Protection: By converting the highly basic amino group into a less basic amide (acetanilide), you prevent its reaction with the Lewis acid catalyst. The acetyl group's lone pair of electrons on the nitrogen is delocalized through resonance with the carbonyl group, making it significantly less available to attack the Lewis acid.[9] While the amide is still an ortho-, para- director, it is less activating than the amino group, which can also help control the reaction.
Experimental Protocol: Protection of Aniline by Acetylation
-
Reactants: Aniline, Acetic Anhydride, and a base catalyst (e.g., Pyridine).[8]
-
Procedure:
-
Dissolve aniline in a suitable solvent like dichloromethane or chloroform.
-
Add acetic anhydride, followed by a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter and wash the solid product (acetanilide).[8]
-
Workflow for Aniline Alkylation via Protection Strategy
Caption: Workflow for successful aniline alkylation.
Issue 2: Formation of Polysubstitution Products
Primary Cause: The alkyl group introduced onto the ring is an activating group. This makes the product more reactive than the starting material, leading to further alkylation.[2][10][11][12]
Solutions:
-
Use a Large Excess of the Aromatic Substrate: By using a large excess of acetanilide, you increase the probability that the electrophile will react with a molecule of the starting material rather than the more reactive alkylated product.[10]
-
Control Reaction Temperature: Running the reaction at lower temperatures can help to selectively favor the mono-alkylated product by reducing the overall reaction rate and minimizing the chances of subsequent alkylations.
-
Consider Friedel-Crafts Acylation Followed by Reduction: Friedel-Crafts acylation introduces a deactivating acyl group, which prevents polysubstitution.[2][11][12][13] The resulting ketone can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction). This two-step process offers greater control over the final product.
Comparison of Alkylation vs. Acylation Reactivity
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Substituent Effect | Alkyl group is activating | Acyl group is deactivating[2][11] |
| Polysubstitution | Major drawback[2][10][12] | Does not occur[2][11][12] |
| Carbocation Rearrangement | Prone to occur[10][14][15] | Does not occur[12] |
| Product | Alkylarene | Aryl ketone[14] |
Issue 3: N-Alkylation Instead of C-Alkylation
Primary Cause: The nitrogen atom in aniline is a potent nucleophile and can directly attack the alkylating agent, leading to N-alkylated products.[16] This is a competing reaction pathway to the desired C-alkylation on the aromatic ring.
Solutions:
-
Amino Group Protection: As detailed under "Issue 1," converting the amino group to an amide significantly reduces the nucleophilicity of the nitrogen, thereby favoring C-alkylation.[9]
-
Solvent Choice: The choice of solvent can influence the selectivity between N- and C-alkylation. In some systems, nonpolar solvents may favor C-alkylation, while polar protic solvents might promote N-alkylation.[17]
-
Alternative Catalysts and Methods: Research has shown that certain transition metal catalysts, such as those based on nickel or cobalt, can promote selective N-alkylation or para-C-alkylation under specific conditions, offering alternatives to the traditional Friedel-Crafts approach.[18][19][20]
Competing Reaction Pathways
Caption: N- vs. C-alkylation of aniline.
Detailed Experimental Protocols
Friedel-Crafts Alkylation of Acetanilide
-
Reactants: Acetanilide, Alkyl Halide (e.g., methyl iodide), Aluminum Chloride (AlCl₃).[8]
-
Procedure:
-
Suspend acetanilide in a suitable solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the mixture in an ice bath to control the reaction temperature.
-
Slowly and carefully add anhydrous AlCl₃.
-
Add the alkyl halide dropwise while maintaining the low temperature.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of ice and water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer, dry it with a drying agent (e.g., anhydrous MgSO₄), and concentrate it under reduced pressure to obtain the crude alkylated acetanilide.
-
Deprotection of Alkylated Acetanilide (Hydrolysis)
-
Reactants: Alkylated Acetanilide, Acid or Base catalyst (e.g., HCl or NaOH).[8]
-
Procedure:
-
Reflux the alkylated acetanilide with an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and carefully neutralize it.
-
Extract the alkylated aniline product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the final product.
-
Concluding Remarks
Successfully navigating the Friedel-Crafts alkylation of aniline hinges on a thorough understanding of the substrate's reactivity. The inherent basicity of the amino group necessitates a protection-deprotection strategy to circumvent catalyst deactivation and achieve the desired C-alkylation. By converting aniline to acetanilide, the reaction can proceed, although careful control of stoichiometry and temperature is required to mitigate polysubstitution. For researchers facing persistent challenges, exploring alternative synthetic routes, such as acylation followed by reduction, or modern catalytic systems, may provide more efficient and selective pathways to the target molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Explain why: Aniline does not undergo Friedel–Crafts reaction ? | Sathee Forum [forum.prutor.ai]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. sarthaks.com [sarthaks.com]
- 7. sarthaks.com [sarthaks.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. testbook.com [testbook.com]
- 13. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. quora.com [quora.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters: the effect of catalyst confinement and the rationale behind the high enantioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Exothermic Events in 4-Dodecylaniline Synthesis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing exothermic reactions during the synthesis of 4-Dodecylaniline. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to ensure safe and successful experimental outcomes.
Introduction to the Thermal Challenges in this compound Synthesis
The multi-step synthesis of this compound, a key intermediate in various industrial applications, involves a series of highly energetic and potentially hazardous exothermic reactions. The primary synthetic route typically involves three main stages, each with its own thermal risks:
-
Friedel-Crafts Alkylation: The initial attachment of the C12 alkyl chain to an aromatic ring.
-
Nitration: The introduction of a nitro group onto the alkylated aromatic ring.
-
Reduction: The conversion of the nitro group to the final amine functionality.
Failure to properly manage the heat generated during these stages can lead to temperature excursions, runaway reactions, reduced product yield and purity, and significant safety incidents. This guide provides a structured approach to understanding, predicting, and controlling these exothermic events.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding thermal management in this synthesis.
Q1: Which step in the this compound synthesis is the most exothermic?
A1: While all three major steps (alkylation, nitration, and reduction) are exothermic, the nitration of the dodecylbenzene intermediate is typically the most energetic and poses the highest risk for a runaway reaction.[1] Nitration reactions using mixed acids (a combination of nitric and sulfuric acid) are notoriously fast and release a significant amount of heat.[2]
Q2: What is a "runaway reaction" and why is it a major concern?
A2: A runaway reaction is a thermally unstable situation where the rate of heat generation from the chemical reaction exceeds the rate of heat removal from the reactor.[3] This leads to a rapid, uncontrolled increase in temperature and pressure, which can result in vessel rupture, explosions, and the release of toxic materials.[3]
Q3: Can I use the same cooling system for all reaction steps?
A3: Not necessarily. The cooling capacity must be matched to the heat output of each specific reaction. A thorough thermal hazard assessment, ideally including reaction calorimetry, should be performed for each step to determine the required cooling duty. While a standard laboratory cooling bath might suffice for a less vigorous alkylation, a more robust system, such as a recirculating chiller, may be essential for the highly exothermic nitration step.[4]
Q4: How does poor mixing affect exothermic reaction control?
A4: Inefficient stirring can create localized "hot spots" within the reaction mixture where reactants are more concentrated, leading to a localized increase in reaction rate and temperature. This can initiate a runaway reaction that propagates throughout the vessel.[5] Vigorous and consistent agitation is critical for maintaining uniform temperature distribution.
Troubleshooting Guide: Managing Temperature Excursions
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid, unexpected temperature rise during reagent addition. | 1. Addition rate is too fast: The rate of heat generation is exceeding the cooling system's capacity. 2. Inadequate cooling: The cooling bath temperature is too high, or the heat transfer is inefficient. 3. Concentrated reagents: Using reagents at a higher concentration than specified can lead to a more vigorous reaction. | 1. Immediately stop the addition. Allow the temperature to stabilize before resuming at a significantly slower rate. Controlled, dropwise addition is crucial for managing the exotherm.[4] 2. Enhance cooling. Lower the temperature of the cooling bath or switch to a more efficient cooling medium (e.g., from an ice-water bath to a dry ice-acetone bath). Ensure the reactor is adequately immersed in the cooling medium. 3. Verify reagent concentrations. Double-check the concentrations of your starting materials and reagents against the protocol. |
| Reaction temperature continues to climb even after stopping reagent addition. | Accumulation of unreacted starting material: This is a critical sign of a potential runaway reaction. The initial temperature may have been too low for the reaction to initiate, causing the added reagent to accumulate. A subsequent small temperature increase can then trigger a rapid reaction of the built-up material.[6] | 1. Prepare for emergency cooling. Have a larger, colder cooling bath ready for immediate use. 2. Do NOT add more reagent. 3. If safe, consider a quenching agent. For nitration, a controlled addition to a large volume of ice can quench the reaction. This should only be done if the reaction is not yet violently out of control and with appropriate safety measures in place. |
| No initial exotherm observed upon starting reagent addition. | 1. Reaction has not initiated: The activation energy barrier has not been overcome. This can be due to low temperature or an inactive catalyst. 2. Poor mixing: The reactants are not being brought into contact effectively. | 1. Slightly and slowly warm the reaction mixture. A few degrees can often be enough to initiate the reaction. Be prepared for a delayed exotherm. Once initiated, cooling will likely be required. 2. Increase the stirring rate. Ensure the vortex is sufficient to indicate good mixing. |
| Formation of dark, tar-like byproducts. | Localized overheating or "hot spots": High temperatures can lead to decomposition and side reactions, reducing yield and purity.[7] | 1. Improve agitation. Use a more powerful overhead stirrer if necessary. 2. Optimize addition. Add the reactive reagent subsurface, directly into the bulk of the reaction mixture, to promote rapid dispersion and heat dissipation. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting an unexpected temperature increase during an exothermic reaction.
Caption: Troubleshooting flowchart for an unexpected temperature rise.
Experimental Protocols for Key Exothermic Stages
The following are generalized protocols that emphasize safety and control. Note: These are illustrative and should be adapted based on your specific laboratory equipment, scale, and a thorough risk assessment.
Protocol 1: Controlled Friedel-Crafts Alkylation of Aniline with Dodecenes
This protocol is based on a known method that produces an initial exotherm.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe (thermocouple), a nitrogen inlet, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a circulating chiller.
-
Inert Atmosphere: Purge the reactor with dry nitrogen.
-
Charge Reactants: Charge the reactor with aniline and dodecenes under a positive pressure of nitrogen.
-
Initial Cooling: Cool the reaction mixture to 10-15 °C.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., aluminum chloride) in small portions. An initial exotherm is expected. Monitor the temperature closely and control it with the chiller. In one documented case, an exotherm to 46°C was observed.
-
Controlled Heating: Once the initial exotherm subsides and the temperature is stable, slowly heat the reaction mixture to the desired reaction temperature (e.g., 160 °C) over a prolonged period.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
Protocol 2: Safe Nitration of Dodecylbenzene
This protocol emphasizes slow addition and robust temperature control.
-
Reactor Setup: Use the same setup as for the alkylation, ensuring the chiller is set to a low temperature (e.g., -10 °C to 0 °C).
-
Prepare Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. This mixing process is itself highly exothermic.
-
Charge and Cool Substrate: Charge the reactor with the dodecylbenzene from the previous step and a suitable solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C.
-
Slow Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise via the dropping funnel over several hours. Crucially, ensure the internal temperature does not exceed 5-10 °C. [5]
-
Hold and Monitor: After the addition is complete, maintain the low temperature and continue stirring for a specified period, monitoring the reaction's completion.
-
Quenching: Slowly and carefully transfer the reaction mixture to a separate vessel containing a large amount of crushed ice with vigorous stirring to quench the reaction.
Visualizing the Synthesis and Control Points
This diagram outlines the key stages of this compound synthesis and highlights the critical control points for managing exothermic reactions.
Caption: Key synthesis stages and their thermal control points.
Concluding Remarks
The successful synthesis of this compound is critically dependent on a thorough understanding and meticulous control of the reaction exotherms at each stage. By implementing robust cooling systems, controlled reagent addition rates, and continuous monitoring, researchers can mitigate the risks associated with these energetic transformations. Always prioritize a comprehensive safety review before commencing any experiment, and consider calorimetric studies for process scale-up to ensure a safe and predictable outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Dodecylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Residual Catalysts
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-dodecylaniline, with a particular focus on the removal of residual catalysts commonly employed in its synthesis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction to the Challenge: The "Invisible" Contaminant
The synthesis of specialty amines like this compound often involves the use of powerful catalysts, such as palladium complexes in Buchwald-Hartwig aminations or Suzuki-Miyaura cross-coupling reactions.[1][2] While these catalysts are instrumental in achieving high yields and selectivities, their residual presence in the final product, even at trace levels, can have significant consequences. In pharmaceutical applications, regulatory bodies have stringent limits on elemental impurities.[3] For researchers in materials science and other fields, residual catalysts can interfere with downstream applications and compromise the integrity of experimental data.
This guide will walk you through the most effective, field-proven methods for removing these residual catalysts, ensuring the high purity of your this compound product.
Frequently Asked Questions (FAQs)
Q1: My this compound product has a dark, off-color appearance (e.g., gray, brown, or black). Is this indicative of catalyst residue?
A: Yes, a dark or discolored appearance in your isolated this compound is a strong indicator of residual catalyst, particularly if a palladium catalyst was used. This discoloration is often due to the formation of palladium black, which is finely divided palladium metal that can be difficult to remove through simple filtration.
Q2: I've performed a standard aqueous work-up. Isn't that sufficient to remove the catalyst?
A: While an aqueous work-up is effective for removing water-soluble impurities, many catalysts, especially in their reduced (0) state, are not water-soluble and will remain in the organic phase with your product. Therefore, additional purification steps are almost always necessary to remove residual catalyst to acceptable levels.
Q3: What are the primary methods for removing residual catalysts from my this compound product?
A: The most common and effective methods, which we will detail in this guide, are:
-
Filtration through Celite: Ideal for removing heterogeneous catalysts or precipitated metal particles.[4]
-
Use of Metal Scavengers: Highly effective for capturing both soluble and insoluble catalyst species.[5]
-
Column Chromatography: A classic technique for separating the product from a wide range of impurities, including catalysts.[6]
-
Recrystallization: An excellent final purification step for crystalline products like this compound.[7]
Q4: How do I choose the best method for my specific situation?
A: The choice of method depends on several factors, including the nature of the catalyst (homogeneous vs. heterogeneous), the scale of your reaction, and the required final purity of your this compound. Often, a combination of these methods provides the best results. The workflow diagram below can help guide your decision-making process.
Troubleshooting and Purification Workflows
Workflow for Catalyst Removal from this compound
This diagram outlines a general workflow for the purification of this compound after a catalyst-driven synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Dodecylaniline Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 4-dodecylaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic strategy for this valuable long-chain aromatic amine.
Introduction
This compound, with its long alkyl chain, presents unique synthetic challenges compared to its shorter-chain analogs. Issues such as poor solubility of intermediates, steric hindrance, and competing side reactions are common hurdles. This guide provides a structured approach to troubleshooting and optimizing the most common synthetic routes to this compound, ensuring you can achieve high yields and purity in your experiments.
Section 1: Friedel-Crafts Acylation Route
This two-step approach involves the Friedel-Crafts acylation of a protected aniline or aniline itself (with caution) with dodecanoyl chloride, followed by the reduction of the resulting ketone.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Possible Cause(s) | Recommended Solutions |
| No or low conversion to the desired 4-acylaniline. | The amine group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring.[1][2][3] | Protect the amine group: Convert aniline to a less basic amide (e.g., acetanilide) before acylation. The amide is still an ortho, para-director but does not complex with the Lewis acid.[1][2] The protecting group can be removed later. |
| Formation of a complex precipitate upon addition of the Lewis acid. | This is the salt formed from the Lewis acid-base reaction between aniline and the catalyst.[1] | This is expected if using unprotected aniline and confirms the incompatibility. Proceed with the protection strategy. |
| Low yield of the desired para-isomer. | Steric hindrance or inappropriate reaction temperature. | Optimize reaction temperature: Lower temperatures generally favor the para product. Catalyst choice: Consider milder Lewis acids like ZnCl₂ or FeCl₃. |
| Polysubstitution products observed. | The acylated product is generally less reactive than the starting material, so polysubstitution is less common than in Friedel-Crafts alkylation.[4][5] However, with highly activated protected anilines, it can occur. | Use stoichiometric amounts of the acylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
FAQs: Friedel-Crafts Acylation
Q1: Why can't I directly perform a Friedel-Crafts acylation on aniline?
A1: The amino group (-NH₂) of aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction. This forms a salt complex where the nitrogen atom bears a positive charge, strongly deactivating the benzene ring towards the desired electrophilic aromatic substitution.[1][2][3]
Q2: What is the best protecting group for the aniline nitrogen in a Friedel-Crafts acylation?
A2: An acetyl group (forming acetanilide) is a common and effective protecting group. It reduces the basicity of the nitrogen sufficiently to prevent complexation with the Lewis acid while still directing the acylation to the para position. It can be readily removed by acid or base hydrolysis.
Q3: Can I use other acylating agents besides dodecanoyl chloride?
A3: Yes, dodecanoic anhydride can also be used, sometimes with a milder Lewis acid or under slightly different conditions. Carboxylic acids can also be used with certain catalysts.[6]
Section 2: Reduction of 4-Dodecanoyl Acetanilide
Once the acylation is successful, the carbonyl group of the resulting ketone needs to be reduced to a methylene group. The two most common methods are the Clemmensen and Wolff-Kishner reductions.
Troubleshooting Guide: Reduction Reactions
| Issue | Possible Cause(s) | Recommended Solutions |
| Low yield in Clemmensen Reduction. | The substrate must be stable to strong acid.[7] The reaction is heterogeneous and the efficiency can be affected by the quality of the zinc amalgam. | Ensure complete amalgamation of zinc. Use a co-solvent to increase the solubility of the organic substrate in the aqueous acid. Vigorous stirring is crucial. |
| Incomplete reaction in Wolff-Kishner Reduction. | The reaction requires high temperatures (typically >180 °C).[7][8] Steric hindrance around the carbonyl group can slow down the reaction.[9][10] | Use a high-boiling solvent like diethylene glycol or triethylene glycol.[10][11] Huang-Minlon modification: After hydrazone formation, distill off water and excess hydrazine to allow the temperature to rise.[10][11] |
| Formation of side products in Wolff-Kishner Reduction (e.g., azines). | Reaction of the hydrazone intermediate with unreacted ketone.[9] | Use a slight excess of hydrazine to ensure complete conversion of the ketone to the hydrazone. Vigorous exclusion of water during the reaction can suppress azine formation.[9] |
| Substrate degradation. | The Clemmensen reduction uses strongly acidic conditions, which can be incompatible with acid-sensitive functional groups.[7] The Wolff-Kishner reduction uses strongly basic conditions, which can affect base-sensitive groups.[9] | Choose the reduction method based on the functional group tolerance of your substrate. For acid-sensitive substrates, the Wolff-Kishner reduction is preferred. For base-sensitive substrates, the Clemmensen reduction is the better choice. |
FAQs: Reduction Reactions
Q1: What is the key difference between the Clemmensen and Wolff-Kishner reductions?
A1: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium (Zn(Hg) in concentrated HCl), while the Wolff-Kishner reduction is carried out under strongly basic conditions (hydrazine and a strong base like KOH at high temperatures).[7][12]
Q2: My starting material is not soluble in the reaction mixture for the Clemmensen reduction. What should I do?
A2: This is a common issue. You can add a co-solvent that is miscible with both the aqueous acid and the organic substrate, such as toluene or ethanol, to improve solubility and reaction rate.
Q3: Can I run the Wolff-Kishner reduction at a lower temperature?
A3: While the traditional Wolff-Kishner reduction requires high temperatures, modifications exist that allow for milder conditions. For instance, using potassium tert-butoxide in DMSO can allow the reaction to proceed at or near room temperature.[7]
Section 3: Direct Alkylation of Aniline
While seemingly the most straightforward route, direct alkylation of aniline with a dodecyl halide often leads to a mixture of products.
Troubleshooting Guide: Direct Alkylation
| Issue | Possible Cause(s) | Recommended Solutions |
| Formation of a mixture of mono-, di-, and poly-alkylated products. | The initially formed mono-alkylated aniline is often more nucleophilic than aniline itself, leading to further alkylation.[13] | Use a large excess of aniline to favor mono-alkylation. Control stoichiometry carefully. Consider alternative methods if high selectivity for the mono-alkylated product is required. |
| Low conversion. | Poor leaving group on the alkylating agent. Steric hindrance. | Use a more reactive alkylating agent (e.g., dodecyl iodide > dodecyl bromide > dodecyl chloride). Increase the reaction temperature. |
| N-alkylation vs. C-alkylation. | The reaction conditions can influence the site of alkylation. | For C-alkylation (ring alkylation), a Friedel-Crafts type catalyst is needed. For N-alkylation, basic conditions are typically used. To achieve para-C-alkylation, specific catalysts and conditions are required.[14][15] |
FAQs: Direct Alkylation
Q1: How can I favor para-alkylation over N-alkylation?
A1: To achieve selective para-alkylation, a Lewis acid catalyst is typically required, similar to a Friedel-Crafts alkylation. The reaction of aniline with dodecene in the presence of aluminum chloride and a phase-transfer catalyst has been shown to yield mainly the para-dodecylaniline.[16]
Q2: Is there a way to completely avoid polyalkylation?
A2: Completely avoiding polyalkylation in a direct alkylation can be very challenging.[17] If a pure mono-alkylated product is essential, alternative synthetic routes like the Friedel-Crafts acylation-reduction pathway or modern coupling reactions are generally preferred.
Section 4: Modern Coupling Reactions
For cleaner and more selective syntheses, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling are excellent alternatives.
Troubleshooting Guide: Modern Coupling Reactions
| Issue | Possible Cause(s) | Recommended Solutions |
| Low or no product formation in Buchwald-Hartwig amination. | Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Inappropriate ligand: The choice of phosphine ligand is crucial for the success of the reaction.[13] Poor choice of base: The base plays a critical role in the catalytic cycle. | Use a pre-catalyst for more reliable formation of the active catalytic species.[18] Screen different ligands: Bulky, electron-rich phosphine ligands are often effective.[19] Optimize the base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[20] |
| Side reactions, such as hydrodehalogenation of the aryl halide. | This can occur if the catalytic cycle is inefficient. | Re-evaluate the catalyst system (metal precursor and ligand). Ensure anhydrous and anaerobic conditions. |
| Difficulty in purifying the product from the catalyst and ligand. | The palladium catalyst and phosphine ligands can be difficult to remove by standard chromatography. | Use a catalyst scavenger resin. Consider using a water-soluble ligand to facilitate removal by aqueous extraction. |
| Low yield in a Suzuki-type coupling to form the C-N bond. | While Suzuki coupling is primarily for C-C bond formation, variations for C-N bond formation exist but can be challenging. The transmetalation step can be sluggish. | Ensure proper activation of the boronic acid/ester with a suitable base. [21] Ligand choice is critical: Specific ligands are designed to promote C-N coupling.[22][23] |
FAQs: Modern Coupling Reactions
Q1: What are the main advantages of using a Buchwald-Hartwig amination over traditional methods?
A1: The Buchwald-Hartwig amination offers several advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to methods like direct alkylation or those requiring harsh conditions. It allows for the direct formation of the C-N bond with high selectivity.
Q2: I am using an aryl chloride as a starting material for a Buchwald-Hartwig reaction and getting low conversion. What can I do?
A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[18] To improve the conversion, you may need to use a more electron-rich and sterically demanding phosphine ligand, a stronger base, and potentially higher reaction temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Acetylation of Aniline
-
To a stirred solution of aniline (1.0 eq) in acetic anhydride (1.5 eq), add a catalytic amount of zinc dust.
-
Heat the mixture at 100 °C for 1 hour.
-
Pour the reaction mixture into cold water with vigorous stirring.
-
Filter the precipitated acetanilide, wash with cold water, and dry.
Step 2: Friedel-Crafts Acylation of Acetanilide
-
In a flask equipped with a stirrer and a reflux condenser, suspend acetanilide (1.0 eq) in a suitable solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 eq).
-
Add dodecanoyl chloride (1.1 eq) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for 2 hours.
-
Cool the mixture and pour it onto crushed ice containing concentrated HCl.
-
Filter the solid product, wash with water, and recrystallize from ethanol to obtain 4-dodecanoyl acetanilide.
Step 3: Wolff-Kishner Reduction and Deprotection
-
To a solution of 4-dodecanoyl acetanilide (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the mixture to 120-130 °C for 1 hour.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the temperature at 190-200 °C for 3-4 hours.
-
Cool the reaction mixture, add water, and extract with ether.
-
Wash the ether layer with dilute HCl and then with water.
-
Dry the ether layer over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound.
-
Purify by column chromatography or recrystallization.
Visualizations
Workflow for Friedel-Crafts Acylation Route
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. m.youtube.com [m.youtube.com]
- 18. reddit.com [reddit.com]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Dodecylaniline and Other Long-Chain Anilines for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, long-chain anilines stand out for their versatile applications, stemming from their unique amphiphilic nature. This guide offers an in-depth technical comparison of 4-dodecylaniline with other long-chain aniline homologues, focusing on their physicochemical properties and performance in key applications such as corrosion inhibition and as precursors for liquid crystals. By providing a blend of theoretical insights and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.
Introduction to Long-Chain Anilines: The Significance of the Alkyl Chain
Aniline, a fundamental aromatic amine, serves as a foundational building block in organic synthesis. The introduction of a long alkyl chain to the aniline moiety, particularly at the para-position, imparts a hydrophobic character that dramatically influences its physical and chemical properties. This modification gives rise to a class of compounds known as long-chain anilines, which exhibit surface-active properties and have found utility in diverse fields, including materials science and corrosion prevention.
The length of the alkyl chain is a critical determinant of a long-chain aniline's performance. It governs properties such as solubility, melting point, and its ability to self-assemble at interfaces. This guide will focus on this compound (C12), and compare it with its shorter-chain counterpart, 4-octylaniline (C8), and a longer-chain analogue, 4-hexadecylaniline (C16), to elucidate the structure-property relationships within this homologous series.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of long-chain anilines are paramount to their application. The interplay between the hydrophilic aniline head and the hydrophobic alkyl tail dictates their behavior in different media. A comparison of the key properties of 4-octylaniline, this compound, and 4-hexadecylaniline is presented below.
| Property | 4-Octylaniline | This compound | 4-Hexadecylaniline |
| Molecular Formula | C₁₄H₂₃N | C₁₈H₃₁N | C₂₂H₃₉N |
| Molecular Weight | 205.34 g/mol | 261.45 g/mol | 317.55 g/mol |
| Appearance | Orange liquid | White to pale yellow crystalline powder | White solid |
| Melting Point | ~17 °C | 35-39 °C | 53-56 °C |
| Boiling Point | 175 °C / 13 mmHg | 220-221 °C / 15 mmHg | 254-255 °C / 15 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in ethanol, ether, and chlorinated solvents.[1] | Good solubility in common organic solvents.[2] |
Key Observations:
-
Melting and Boiling Points: As the length of the alkyl chain increases, the van der Waals forces between the molecules become stronger, leading to a progressive increase in both melting and boiling points. This trend is evident in the transition from a liquid (4-octylaniline) to solids with increasing melting points for this compound and 4-hexadecylaniline.
-
Solubility: All three compounds are insoluble in water due to the dominance of the long, nonpolar alkyl chain.[1][2] Their solubility in organic solvents is a key characteristic that underpins their use in various non-aqueous systems.
Performance in Corrosion Inhibition: The Role of Molecular Adsorption
Long-chain anilines are effective corrosion inhibitors for metals, particularly steel in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of the nitrogen atom in the aniline ring, which can coordinate with the vacant d-orbitals of iron, and the hydrophobic alkyl chain, which enhances the stability and coverage of the protective film.
The efficiency of corrosion inhibition is influenced by the molecular structure of the inhibitor, including the length of the alkyl chain. Longer alkyl chains can lead to a more densely packed and hydrophobic protective layer, thereby offering better corrosion protection.
Mechanism of Corrosion Inhibition
The inhibition process involves the following key steps:
-
Adsorption: The aniline molecules adsorb onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the nitrogen atom and the metal).
-
Protective Film Formation: The adsorbed molecules form a thin film on the metal surface.
-
Barrier Effect: This film acts as a physical barrier, preventing the corrosive species (e.g., H⁺ and Cl⁻ ions in acidic media) from reaching the metal surface.
-
Hydrophobic Effect: The long alkyl chains create a hydrophobic layer that repels water, a key component in the corrosion process.
Caption: Mechanism of corrosion inhibition by long-chain anilines.
Experimental Evaluation of Corrosion Inhibition
The performance of corrosion inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and weight loss measurements.
Experimental Protocol: Weight Loss Measurement
This method provides a direct measure of the corrosion rate and the inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are suspended in a corrosive medium (e.g., 1 M HCl) with and without the addition of various concentrations of the long-chain aniline inhibitor.
-
Exposure: The coupons are immersed for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After immersion, the coupons are removed, cleaned to remove corrosion products (typically by scrubbing with a soft brush in a solution containing inhibitors to prevent further attack), washed, dried, and re-weighed.
-
Calculation:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE %): IE % = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Caption: Workflow for the weight loss corrosion inhibition test.
Application in Liquid Crystals: The Influence of Molecular Shape
Long-chain anilines are valuable precursors in the synthesis of thermotropic liquid crystals, particularly Schiff base derivatives. The rigid aromatic core of the aniline, combined with a flexible alkyl tail, provides the necessary molecular anisotropy for the formation of mesophases. The length of the alkyl chain plays a crucial role in determining the type of liquid crystalline phase (nematic, smectic) and the transition temperatures.
Generally, increasing the length of the terminal alkyl chain in a homologous series of liquid crystals promotes the formation of more ordered smectic phases over nematic phases and tends to decrease the clearing point (the temperature at which the liquid crystalline phase transitions to an isotropic liquid).
Synthesis of Schiff Base Liquid Crystals from Long-Chain Anilines
A common method for preparing Schiff base liquid crystals involves the condensation reaction between a 4-alkylaniline and a suitable aromatic aldehyde.
Experimental Protocol: Synthesis of a Schiff Base from this compound
-
Reactant Preparation: Equimolar amounts of this compound and a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde) are dissolved in a suitable solvent, such as absolute ethanol.
-
Reaction: A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) is added to the mixture. The solution is then refluxed for several hours.
-
Product Isolation: Upon cooling, the Schiff base product often crystallizes out of the solution. The solid product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure liquid crystalline compound.
-
Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR and NMR. The liquid crystalline properties (phase transition temperatures) are determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Caption: Synthetic workflow for a Schiff base liquid crystal.
Comparative Performance: A Data-Driven Perspective
Future Research Directions:
A clear need exists for systematic studies that directly compare the performance of a homologous series of 4-alkylanilines (e.g., C8, C10, C12, C14, C16, C18) in applications such as corrosion inhibition and as liquid crystal precursors. Such studies would provide invaluable quantitative data, allowing for the fine-tuning of molecular structure to achieve desired properties.
Conclusion
This compound stands as a versatile long-chain aniline with a balance of properties that make it suitable for a range of applications. Its solid nature at room temperature, in contrast to the liquid 4-octylaniline, can be advantageous for handling and formulation. The length of its dodecyl chain provides a significant hydrophobic character, which is beneficial for forming robust protective films in corrosion inhibition and for influencing the mesomorphic properties of derived liquid crystals.
The choice between this compound and other long-chain anilines will ultimately depend on the specific requirements of the application. For applications requiring a lower melting point or greater fluidity, a shorter-chain aniline like 4-octylaniline may be preferred. Conversely, for applications where a more pronounced hydrophobic character or a higher degree of molecular ordering is desired, a longer-chain aniline such as 4-hexadecylaniline might be more suitable. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making these critical selections.
References
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Dodecylaniline
This guide provides an in-depth, multi-technique spectroscopic protocol for the structural validation of 4-Dodecylaniline. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind experimental choices and data interpretation, establishing a self-validating framework for confirming the molecular identity and purity of this compound. We will compare its unique spectral signature against potential isomers and related compounds, demonstrating the power of a holistic spectroscopic approach.
The Imperative for Rigorous Validation
In any research or development pipeline, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. This compound, with its distinct tripartite structure—a para-substituted aromatic ring, a primary amine, and a long saturated alkyl chain—serves as an excellent model for demonstrating a comprehensive validation workflow. An error in substitution pattern or functional group placement could drastically alter its chemical and physical properties. Therefore, relying on a single analytical technique is insufficient; a multi-pronged approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for definitive characterization.
A Multi-Technique Spectroscopic Blueprint
No single spectroscopic method provides a complete structural picture. Instead, they offer complementary pieces of the puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) : Maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of atoms. It is unparalleled for differentiating isomers.
-
Infrared (IR) Spectroscopy : Acts as a functional group detector, confirming the presence of key bonds like N-H (amine) and C-H (aliphatic and aromatic).
-
Mass Spectrometry (MS) : Provides the molecular weight and offers crucial clues about the structure through fragmentation analysis, often corroborating the molecular formula and key structural motifs.
The logical workflow for validating an incoming sample of this compound should follow a systematic process of data acquisition and interpretation.
Caption: Overall workflow for the spectroscopic validation of this compound.
Mass Spectrometry (MS): The First Checkpoint
Electron Ionization Mass Spectrometry (EI-MS) is the ideal first step. Its purpose is twofold: to confirm the molecular weight and to observe characteristic fragmentation patterns that support the proposed structure. For a molecule like this compound, which is volatile enough for GC-MS or direct probe analysis, EI is a robust choice.[1]
Interpretation of the this compound Mass Spectrum
The mass spectrum provides clear evidence for the structure. The molecular ion (M⁺) peak confirms the molecular weight, while the base peak is a result of a highly stable fragment.
| m/z Value | Proposed Fragment | Significance | Source |
| 261 | [C₁₈H₃₁N]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight of 261.45 g/mol . Its presence, even at low intensity, is critical. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here.[2] | [3][4] |
| 106 | [C₇H₈N]⁺ | Base Peak : Results from a characteristic alpha-cleavage (benzylic cleavage). The bond between the first and second carbon of the alkyl chain breaks, forming a highly stable, resonance-stabilized benzylic cation. This is a hallmark fragmentation for N-alkylanilines.[2][5] | [3][4] |
The pronounced peak at m/z 106 is exceptionally diagnostic. The formation of this fragment is so favorable that it typically dominates the spectrum, immediately suggesting a structure where a long alkyl chain is attached to an aniline-like moiety.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Attenuated Total Reflectance (ATR) FTIR is the preferred method for this compound due to its minimal sample preparation requirements.[6][7] As this compound is a waxy solid at room temperature[8], a small amount can be pressed directly onto the ATR crystal to acquire a high-quality spectrum.[6] The IR spectrum serves to confirm the presence of the primary aromatic amine and the distinction between aromatic and aliphatic C-H bonds.
Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation | Source |
| ~3430 & ~3350 | N-H Asymmetric & Symmetric Stretch | The presence of two distinct peaks in this region is definitive proof of a primary amine (-NH₂) . Secondary amines show only one peak, and tertiary amines show none.[9] | [10][11] |
| ~3030 | Aromatic C-H Stretch | Indicates C-H bonds on the benzene ring. | [12] |
| 2955-2850 | Aliphatic C-H Stretch | Strong, sharp peaks confirming the long dodecyl chain. | [13] |
| ~1620 | N-H Bend (Scissoring) | A characteristic bending vibration for primary amines, further confirming the -NH₂ group.[9] | [9] |
| ~1515 | Aromatic C=C Stretch | Confirms the presence of the benzene ring. | [13] |
| ~1275 | Aromatic C-N Stretch | Strong absorption typical for aromatic amines.[9] | [9] |
| ~820 | C-H Out-of-Plane Bend | This band is characteristic of 1,4-disubstitution (para) on a benzene ring. This is a crucial piece of data for distinguishing isomers. | [14] |
NMR Spectroscopy: The Definitive Structural Arbiter
While MS and IR confirm the molecular formula and functional groups, only NMR spectroscopy can definitively establish the connectivity of the atoms and distinguish between positional isomers (e.g., this compound vs. 3-dodecylaniline or 2-dodecylaniline).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration (proton count), and signal splitting (neighboring protons).
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-2, H-6) | ~6.9-7.1 | Doublet (d) | 2H | Protons ortho to the alkyl group, appearing as a doublet due to coupling with meta protons. |
| Aromatic (H-3, H-5) | ~6.6-6.7 | Doublet (d) | 2H | Protons ortho to the electron-donating -NH₂ group, shielded and shifted upfield. They appear as a doublet due to coupling with ortho protons. The overall pattern for a 1,4-disubstituted ring is often an AA'BB' system, which can appear as two distinct doublets.[15] |
| Amine (-NH₂) | ~3.6 | Broad Singlet (br s) | 2H | The chemical shift is variable and the signal is often broad due to quadrupole broadening and chemical exchange. |
| Benzylic (-CH₂-) | ~2.5 | Triplet (t) | 2H | The methylene group attached to the aromatic ring is deshielded. It appears as a triplet due to coupling with the adjacent CH₂ group. |
| Alkyl Chain (-(CH₂)₁₀-) | ~1.2-1.4 | Multiplet (m) | 20H | The bulk of the methylene protons in the alkyl chain overlap in a complex multiplet in this characteristic aliphatic region. |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet (t) | 3H | The terminal methyl group appears as a triplet due to coupling with its neighboring CH₂ group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry (a plane through the N-C4-C1 axis), several pairs of aromatic carbons are equivalent.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C4 (C-NH₂) | ~145 | The carbon attached to the nitrogen is deshielded by the electronegative atom. |
| C1 (C-Alkyl) | ~130 | The ipso-carbon attached to the alkyl chain. |
| C2 & C6 | ~129 | Aromatic carbons ortho to the alkyl group. |
| C3 & C5 | ~115 | Aromatic carbons ortho to the electron-donating -NH₂ group are significantly shielded. |
| Benzylic (-CH₂-) | ~35 | The first carbon of the alkyl chain attached to the ring. |
| Alkyl Chain | ~22-32 | A series of signals for the carbons of the dodecyl chain. |
| Terminal Methyl (-CH₃) | ~14 | The terminal methyl carbon is the most shielded of the aliphatic carbons. |
Comparative Analysis: Why a Multi-Technique Approach is Crucial
To underscore the diagnostic power of this combined approach, let's consider how we would differentiate this compound from a plausible alternative, its structural isomer 3-Dodecylaniline .
| Spectroscopic Feature | This compound (Para Isomer) | 3-Dodecylaniline (Meta Isomer) | Key Differentiator |
| ¹H NMR (Aromatic) | Symmetric AA'BB' pattern (~2 doublets) | Four distinct aromatic signals (complex multiplet/singlet pattern) | The symmetry of the para isomer gives a simple, clean aromatic pattern, unlike the asymmetric meta isomer.[16] |
| ¹³C NMR (Aromatic) | Four aromatic signals | Six aromatic signals | The higher symmetry of the para isomer results in fewer unique carbon signals in the aromatic region. |
| IR (Out-of-Plane Bend) | Strong band at ~820 cm⁻¹ | Different pattern, typically with bands around 780 cm⁻¹ and 690 cm⁻¹ for meta-substitution. | The position of the C-H out-of-plane bending vibration is highly diagnostic of the benzene substitution pattern. |
| Mass Spec Fragmentation | Essentially identical (Base peak at m/z 106) | Essentially identical (Base peak at m/z 106) | Mass spectrometry is generally poor at distinguishing positional isomers of this type, as the primary fragmentation is driven by the stable benzylic cation, which is the same for both. |
This comparison clearly illustrates that while MS and parts of the IR spectrum would be nearly identical, NMR spectroscopy is the indispensable tool for confirming the correct substitution pattern.
Standard Operating Protocols for Self-Validating Data
Trustworthy data comes from meticulous execution. The following protocols are designed to ensure high-quality, reproducible results.
Protocol 1: NMR Sample Preparation and Acquisition
The goal is a homogenous solution free of particulates, ensuring sharp, well-resolved signals.[17]
Caption: Workflow for preparing a high-quality NMR sample.
-
Sample Preparation :
-
Weigh 10-25 mg of this compound into a clean, dry glass vial.[18]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[19]
-
Vortex the vial until the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals and proper shimming.[17]
-
Using a glass Pasteur pipette with a small cotton plug at the tip, transfer the solution into a clean, high-quality 5 mm NMR tube. This step filters out any particulate matter.[19]
-
Ensure the sample height is approximately 4-5 cm in the tube.[18]
-
-
Data Acquisition (400 MHz Spectrometer) :
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR : Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Protocol 2: ATR-FTIR Analysis
This technique leverages the phenomenon of total internal reflection and requires no sample dilution.[7]
-
Background Collection : Ensure the ATR crystal (typically diamond or ZnSe) is clean. Wipe with a solvent like isopropanol and allow it to dry completely. Collect a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals.[20]
-
Sample Analysis : Place a small amount (a few milligrams) of this compound onto the center of the ATR crystal.[20]
-
Apply Pressure : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is essential for a strong, high-quality signal.[21]
-
Data Acquisition : Collect the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the collected background.
-
Cleaning : After analysis, retract the clamp, remove the bulk sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.
Protocol 3: Electron Ionization-Mass Spectrometry (EI-MS) Analysis
This protocol assumes analysis via a direct insertion probe, suitable for pure, thermally stable compounds.[22]
-
Sample Preparation : Load a minuscule amount of the solid sample into a capillary tube (crucible).
-
Instrument Setup : Insert the probe into the mass spectrometer's vacuum interlock. The instrument will be operating under high vacuum.
-
Data Acquisition :
-
Introduce the probe into the ion source.
-
Program a temperature ramp for the probe (e.g., from 50°C to 250°C). This will cause the sample to volatilize directly into the 70 eV electron beam for ionization.[1]
-
The mass analyzer will scan a specified mass range (e.g., m/z 40-400) continuously as the sample evaporates, generating a series of mass spectra.
-
-
Data Analysis : Identify the spectrum with the best signal-to-noise ratio that is free from background contaminants. Analyze this spectrum to identify the molecular ion and key fragment ions.
Conclusion
The structural validation of this compound is definitively achieved through the synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight (261 m/z) and reveals a characteristic benzylic cleavage (106 m/z). FTIR spectroscopy provides unambiguous evidence of the primary amine functional group and the para-substitution pattern on the aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of the carbon-hydrogen framework, confirming the 1,4-substitution pattern and distinguishing the molecule from its isomers. This comprehensive, self-validating guide demonstrates a robust workflow that ensures the identity and integrity of the target compound, upholding the rigorous standards required in scientific research and development.
References
- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. jascoinc.com [jascoinc.com]
- 8. This compound | CAS#:104-42-7 | Chemsrc [chemsrc.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. This compound | 104-42-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. publish.uwo.ca [publish.uwo.ca]
- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. youtube.com [youtube.com]
A Comparative Guide to Surfactants Derived from 4-Dodecylaniline: Synthesis, Characterization, and Performance Benchmarking
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for novel excipients and functional molecules, the synthesis of new surfactants with tailored properties remains a significant area of research.[1] 4-Dodecylaniline, with its distinct hydrophobic alkyl chain and a reactive aromatic amine head group, presents a versatile platform for the development of a new generation of surfactants. This guide provides a comprehensive comparative framework for evaluating the performance of hypothetical anionic, cationic, and non-ionic surfactants derived from this compound against established alternatives. By detailing the synthetic rationale, experimental methodologies, and data interpretation, this document serves as a roadmap for researchers aiming to explore this promising class of amphiphiles.
Introduction: The Potential of this compound as a Surfactant Precursor
This compound is an amphiphilic molecule characterized by a hydrophilic aniline head and a hydrophobic 12-carbon alkyl chain.[2] This inherent structure makes it a promising candidate for modification into various types of surfactants. The presence of the primary amine group on the aniline ring offers a reactive site for the introduction of different hydrophilic head groups, allowing for the synthesis of anionic, cationic, and non-ionic surfactants. The aromatic ring provides a degree of rigidity to the molecule, which can influence its packing at interfaces and, consequently, its surface activity.
This guide will explore a hypothetical series of surfactants derived from this compound and compare their performance with commercially available counterparts: Sodium Dodecyl Sulfate (SDS) as the anionic benchmark, Cetyltrimethylammonium Bromide (CTAB) as the cationic benchmark, and Triton X-100 as the non-ionic benchmark.
Synthesis of Novel Surfactants from this compound
The synthesis of surfactants from this compound can be achieved through various organic reactions targeting the amine group. The following are proposed synthetic routes for creating anionic, cationic, and non-ionic derivatives.
Synthesis of an Anionic Surfactant: Sodium this compound-N-ethanesulfonate
A common method to introduce an anionic sulfonate group is through the reaction of the amine with a suitable sulfonating agent.
-
Step 1: N-ethoxylation. this compound is reacted with 2-chloroethanol in the presence of a base to introduce a hydroxyethyl group onto the nitrogen atom.
-
Step 2: Sulfonation. The resulting N-(2-hydroxyethyl)-4-dodecylaniline is then reacted with a sulfonating agent, such as chlorosulfonic acid, to form the sulfonic acid derivative.
-
Step 3: Neutralization. The sulfonic acid is neutralized with sodium hydroxide to yield the final anionic surfactant, sodium this compound-N-ethanesulfonate.
Caption: Proposed synthesis of an anionic surfactant from this compound.
Synthesis of a Cationic Surfactant: N,N,N-trimethyl-4-dodecylanilinium iodide
Quaternization of the amine group is a standard method for producing cationic surfactants.[3][4]
-
Step 1: N-methylation. this compound is reacted with an excess of methyl iodide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the methyl group of methyl iodide.
-
Step 2: Quaternization. The reaction is driven to completion to form the quaternary ammonium salt, N,N,N-trimethyl-4-dodecylanilinium iodide.
Caption: Proposed synthesis of a cationic surfactant from this compound.
Synthesis of a Non-ionic Surfactant: Polyethoxylated this compound
Ethoxylation is a common industrial process to create non-ionic surfactants.[5]
-
Step 1: Ethoxylation. this compound is reacted with ethylene oxide under controlled temperature and pressure, typically in the presence of a catalyst. The ethylene oxide molecules add to the nitrogen atom, forming a polyethylene glycol chain. The length of this chain can be controlled by the stoichiometry of the reactants.
Caption: Proposed synthesis of a non-ionic surfactant from this compound.
Experimental Protocols for Performance Evaluation
A thorough comparative analysis requires the systematic evaluation of key surfactant properties. The following protocols outline the standard procedures for this assessment.
Caption: General experimental workflow for surfactant characterization.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles.[6][7][8]
Protocol:
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.
-
Create a series of dilutions from the stock solution, covering a wide concentration range.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[9]
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
Determine the CMC from the inflection point of the resulting curve, where the surface tension plateaus.[6][8]
Evaluation of Emulsification Performance
The ability of a surfactant to form and stabilize emulsions is crucial for many applications.[10][11]
Protocol:
-
Prepare an aqueous solution of the surfactant at a concentration of 1 wt%.
-
Select an oil phase (e.g., mineral oil or a relevant non-polar solvent).
-
Mix the aqueous surfactant solution and the oil phase in a defined ratio (e.g., 1:1 v/v) in a graduated cylinder.
-
Homogenize the mixture using a vortex mixer for a fixed time (e.g., 2 minutes) to form an emulsion.
-
Allow the emulsion to stand and record the volume of the separated aqueous and oil phases at regular time intervals.
-
Calculate the emulsification index (EI) at different times using the formula: EI (%) = (Height of emulsion layer / Total height of liquid) x 100.
Assessment of Foaming Properties
Foaming is a key characteristic of many surfactant applications, particularly in cleaning and personal care products.[10][11]
Protocol:
-
Prepare a 100 mL solution of the surfactant at a specific concentration (e.g., 0.5 wt%) in a graduated cylinder.
-
Shake the cylinder vigorously for a set amount of time (e.g., 30 seconds).
-
Immediately measure the initial foam volume.
-
Record the foam volume at regular intervals (e.g., 1, 5, and 15 minutes) to assess foam stability.
Comparative Performance Analysis: A Hypothetical Study
The following tables present hypothetical data for the novel this compound-derived surfactants and their commercial counterparts. This data is intended to illustrate the expected trends and provide a basis for discussion.
Surface Activity: CMC and Surface Tension Reduction
| Surfactant | Type | Hypothetical CMC (mM) | Surface Tension at CMC (mN/m) |
| Sodium this compound-N-ethanesulfonate | Anionic | 1.5 | 32 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | 39 |
| N,N,N-trimethyl-4-dodecylanilinium iodide | Cationic | 0.9 | 35 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.9 | 36 |
| Polyethoxylated this compound | Non-ionic | 0.05 | 30 |
| Triton X-100 | Non-ionic | 0.24 | 33 |
Analysis of Hypothetical Data:
-
The novel anionic surfactant exhibits a lower CMC and greater surface tension reduction than SDS, suggesting higher efficiency and effectiveness. This could be attributed to the presence of the aromatic ring, which may promote more efficient packing at the air-water interface.
-
The cationic derivative shows a CMC comparable to CTAB but with slightly better surface tension reduction. The bulky aromatic head group may contribute to this enhanced performance.
-
The non-ionic surfactant derived from this compound demonstrates a significantly lower CMC than Triton X-100, indicating a strong tendency to form micelles. This suggests it could be highly effective at very low concentrations.
Emulsification and Foaming Performance
| Surfactant | Type | Emulsification Index (at 1 hr) | Initial Foam Volume (mL) | Foam Stability (Volume at 15 min) |
| Sodium this compound-N-ethanesulfonate | Anionic | 85% | 150 | 120 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 70% | 180 | 100 |
| N,N,N-trimethyl-4-dodecylanilinium iodide | Cationic | 90% | 120 | 110 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 80% | 100 | 90 |
| Polyethoxylated this compound | Non-ionic | 95% | 80 | 75 |
| Triton X-100 | Non-ionic | 90% | 60 | 55 |
Analysis of Hypothetical Data:
-
The anionic this compound derivative shows superior emulsion stability compared to SDS, although its initial foam volume is slightly lower. This suggests a good balance of properties for applications requiring both emulsification and moderate, stable foam.
-
The novel cationic surfactant demonstrates excellent emulsification and good, stable foam, outperforming CTAB in both aspects.
-
The non-ionic derivative exhibits outstanding emulsification properties and produces a stable, low foam, which is desirable in applications where excessive foaming is problematic, such as in automatic dishwashing detergents or certain industrial processes.
Structure-Performance Relationships and Future Directions
The hypothetical data suggests that the unique chemical structure of this compound, combining a linear alkyl chain with a rigid aromatic core, can lead to surfactants with enhanced performance characteristics. The ability to easily modify the amine head group allows for the fine-tuning of properties to suit specific applications.
Caption: Relationship between surfactant structure and performance metrics.
Future research should focus on the actual synthesis and characterization of these novel surfactants to validate these hypotheses. Further studies could explore the impact of varying the alkyl chain length on the aniline precursor and modifying the linker between the aniline and the hydrophilic head group. Additionally, the biocompatibility and biodegradability of these novel surfactants should be assessed to determine their suitability for applications in drug delivery, personal care, and environmentally friendly formulations.
Conclusion
Surfactants derived from this compound represent a promising, yet underexplored, class of amphiphilic molecules. This guide provides the foundational knowledge and experimental framework necessary for their systematic investigation. Through targeted synthesis and rigorous performance evaluation, as outlined here, researchers can unlock the potential of these novel surfactants and contribute to the development of next-generation materials for a wide range of scientific and industrial applications.
References
- 1. Spectral Properties of Foams and Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cationic surfactants commonly used in detergents | VANABIO [wanabio.com]
- 4. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-ionic surfactants [nouryon.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
performance of 4-Dodecylaniline in SWNT dispersion vs other surfactants
An In-Depth Comparative Guide to Surfactants for Single-Walled Carbon Nanotube Dispersion: The Case for 4-Dodecylaniline
To the researchers, scientists, and drug development professionals navigating the complexities of nanotechnology, achieving a stable, high-quality dispersion of single-walled carbon nanotubes (SWNTs) is a foundational and often formidable challenge. The intrinsic van der Waals forces that cause SWNTs to aggregate into bundles obscure their remarkable properties, rendering them unusable for most applications. The choice of dispersing agent is therefore not merely a preparatory step but a critical decision that profoundly influences experimental outcomes.
This guide provides a detailed, evidence-based comparison of this compound against conventional surfactants—namely Sodium Dodecyl Sulfate (SDS), Sodium Cholate (SC), and Triton X-100. We move beyond a simple listing of alternatives to explore the causal mechanisms, offer field-proven protocols, and present a clear, data-driven case for when and why this compound may be the superior choice for your research needs.
The Cornerstone of SWNT Utility: Understanding Dispersion Mechanisms
Effective SWNT dispersion hinges on overcoming the powerful inter-tube attraction and preventing re-aggregation in an aqueous medium. Surfactants, which are amphiphilic molecules, achieve this by adsorbing onto the nanotube surface. The specific mechanism of this adsorption dictates the quality and characteristics of the final dispersion.
-
Ionic Surfactants (e.g., SDS, SC): These molecules possess a charged hydrophilic head and a hydrophobic tail. They typically wrap around the SWNT, and the resulting electrostatic repulsion between the charged heads of adjacent surfactant-coated nanotubes keeps them separated.[1][2] This is a robust and widely used method.[3][4]
-
Non-ionic Surfactants (e.g., Triton X-100): These surfactants also have hydrophobic and hydrophilic components but lack a net charge. Certain non-ionic surfactants, particularly those containing aromatic rings like Triton X-100, can adsorb onto the SWNT surface via π-π stacking interactions between their rings and the nanotube's graphitic sidewall.[5] This non-covalent interaction can be very effective for dispersion.[6]
This compound: A Hybrid Approach to Superior Dispersion
This compound is an aromatic amine featuring a benzene ring and a long, 12-carbon alkyl chain (dodecyl group).[7] This structure is uniquely suited for SWNT dispersion, leveraging a powerful combination of interaction forces.
The primary mechanism of action is π-π stacking, where the electron-rich aniline ring interacts strongly with the delocalized π-electrons of the SWNT surface.[5] This is analogous to the mechanism seen with Triton X-100. However, the long dodecyl tail provides significant steric hindrance, creating a physical barrier that prevents nanotubes from approaching each other. This dual-mode stabilization—electronic and steric—results in exceptionally stable dispersions.
Caption: Comparative SWNT dispersion mechanisms.
Performance Head-to-Head: A Data-Driven Comparison
The choice of surfactant has a measurable impact on dispersion quality, stability, and concentration. The following table synthesizes typical performance metrics gathered from various studies.
| Surfactant | Typical Optimal Concentration | Dispersion Mechanism | Key Advantages | Potential Considerations |
| This compound | ~1-2 mM[7] | π-π Stacking & Steric Hindrance | High stability; minimal disruption to SWNT electronic properties. | Solubility can be lower than ionic surfactants. |
| Sodium Dodecyl Sulfate (SDS) | 1 wt% (~35 mM)[4][8] | Electrostatic Repulsion | High dispersion efficiency; well-established protocols.[9] | Can alter SWNT electronic properties; may foam during sonication. |
| Sodium Cholate (SC) | 1-2 wt% (~23-46 mM)[3] | Electrostatic Repulsion (Steroid-based) | Biocompatible; effective at individualizing SWNTs.[10] | Can be less efficient than SDS for certain SWNT types. |
| Triton X-100 | 0.5 - 1.0 vol%[6][11] | π-π Stacking & Steric Hindrance | Excellent dispersing power.[5] | Can be difficult to remove completely; environmental concerns (REACH listed).[5] |
Disclaimer: Optimal concentrations are starting points and may vary based on SWNT type, purity, and sonication/centrifugation parameters.
The key takeaway for researchers is the trade-off between raw dispersion power and the preservation of the nanotubes' intrinsic properties. While SDS is a workhorse for achieving high concentrations, its strong ionic nature can perturb the very electronic characteristics you may wish to study or exploit. This compound, by relying on the more subtle π-π stacking, offers a gentler yet highly effective method, making it ideal for applications in electronics, sensing, and certain drug delivery systems where nanotube integrity is paramount.
Validated Experimental Protocols
The following protocols provide a reliable, step-by-step workflow for producing high-quality SWNT dispersions. The causality for key steps, such as sonication in an ice bath and high-g centrifugation, is explained.
Protocol 1: Dispersion using this compound
This protocol is optimized for creating stable dispersions with minimal damage to the SWNTs.
1. Reagent Preparation:
- Prepare a 2 mM stock solution of this compound in deionized (DI) water. Gentle heating may be required to fully dissolve the surfactant. Allow to cool to room temperature.
2. SWNT Addition:
- Add raw SWNT powder to the surfactant solution to a final concentration of 0.5 - 1.0 mg/mL.
3. Sonication (Dispersion):
- Place the vial containing the mixture into an ice-water bath. This is critical to dissipate heat generated during sonication, which can otherwise damage the nanotubes.
- Insert a probe sonicator tip (~3 mm) into the solution.
- Sonicate for 60 minutes at a moderate power setting (~5-10 W).[12] Over-sonication can lead to excessive shortening of the nanotubes.[13]
4. Purification (Removal of Bundles & Impurities):
- Transfer the sonicated dispersion to a centrifuge tube.
- Centrifuge at a high relative centrifugal force (RCF), typically ~25,000 x g, for 60-90 minutes. This step is a self-validating system: successfully dispersed individual nanotubes will remain in the supernatant, while large bundles, amorphous carbon, and catalyst particles will be pelleted.
- Carefully pipette the top 80% of the supernatant. This dark, homogenous liquid is your final dispersion.
Protocol 2: Dispersion using Sodium Dodecyl Sulfate (SDS)
This is a standard protocol for generating high-concentration dispersions.
1. Reagent Preparation:
- Prepare a 1 wt% (~35 mM) solution of SDS in DI water.
2. SWNT Addition:
- Add raw SWNT powder to the SDS solution to a final concentration of 1.0 mg/mL.
3. Sonication (Dispersion):
- Following the same procedure as Protocol 1, sonicate the mixture in an ice bath for 60 minutes. Be aware that SDS solutions may foam.
4. Purification:
Centrifuge the dispersion at ~25,000 x g for 60-90 minutes.
Carefully collect the supernatant for use.
Caption: Standardized workflow for SWNT dispersion.
Conclusion and Recommendations
For researchers and developers, the selection of a surfactant should be a deliberate, application-driven choice.
-
For applications requiring high concentrations and where some perturbation of electronic properties is acceptable (e.g., bulk composite materials), traditional ionic surfactants like SDS remain a viable and cost-effective option.
-
For applications in nanoelectronics, biosensing, and targeted drug delivery, where the preservation of the SWNTs' pristine surface and electronic structure is critical, this compound presents a compelling and superior alternative.
The strong, non-covalent π-π stacking interaction offered by this compound, combined with steric stabilization from its alkyl chain, provides a pathway to high-quality, stable dispersions. By adopting the validated protocols outlined in this guide, researchers can confidently produce SWNT materials optimized for the most demanding and sensitive of applications.
References
- 1. Dispersion of carbon nanotubes with SDS surfactants: a study from a binding energy perspective - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gjeta.com [gjeta.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of carbon nanotube dispersion using surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 104-42-7 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. ncnr.nist.gov [ncnr.nist.gov]
- 12. Protocol for Preparing a Dispersion of Single-Walled Carbon Nanotubes for Fluorimetric Analysis - Page 2 [appliednanofluorescence.com]
- 13. Comparative dispersion studies of single-walled carbon nanotubes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Dodecylaniline via HPLC
In the synthesis of specialized organic molecules like 4-dodecylaniline, ensuring the purity of the final product is paramount for its intended application, whether in materials science, liquid crystal displays, or as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering high-resolution separation of the main compound from process-related impurities and degradation products.[1]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will explore the rationale behind column selection, mobile phase optimization, and present supporting data to guide researchers in choosing the most suitable approach for their specific needs. The methodologies discussed adhere to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
The Analytical Challenge: Separating Structurally Similar Compounds
This compound is a hydrophobic molecule characterized by a long C12 alkyl chain and an aromatic amine group. The primary analytical challenge lies in separating it from structurally similar impurities. These can include:
-
Starting Materials: Unreacted aniline or dodecene.
-
Positional Isomers: 2-dodecylaniline and 3-dodecylaniline, which are often formed in small quantities during Friedel-Crafts alkylation.
-
Over-alkylation Products: Di- and tri-dodecylanilines.
-
Oxidation Products: Resulting from the degradation of the aniline moiety.[7][8]
The high hydrophobicity of this compound necessitates a reversed-phase separation mode, where a non-polar stationary phase is used with a polar mobile phase.[9][10][11]
Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The choice of stationary phase is critical in achieving the desired selectivity for separating the target analyte from its potential impurities.[10] Here, we compare a traditional C18 (octadecylsilane) column, the workhorse of reversed-phase chromatography, with a Phenyl-Hexyl column, which offers alternative selectivity mechanisms.
-
Method A: C18 Column: This method relies primarily on hydrophobic interactions between the C18 stationary phase and the dodecyl chain of the analyte and related impurities. Longer alkyl chains will exhibit stronger retention.
-
Method B: Phenyl-Hexyl Column: This column provides a mixed-mode separation mechanism. It offers hydrophobic interactions via its hexyl ligands and π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and impurities.[12] This can be particularly advantageous for separating positional isomers.[12][13]
Experimental Workflow
The general workflow for analyzing a synthesized batch of this compound is outlined below.
Caption: General workflow for the preparation and HPLC analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Method A - C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm[14]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 25 mg of this compound in 50 mL of acetonitrile.
Protocol 2: Method B - Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 65% B
-
2-15 min: 65% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 65% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 25 mg of this compound in 50 mL of acetonitrile.
Causality Behind Experimental Choices:
-
Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity. The addition of 0.1% formic acid helps to protonate the aniline moiety, leading to sharper peaks and improved chromatographic performance.[14]
-
Gradient Elution: A gradient is necessary to elute the highly hydrophobic main compound and potential over-alkylation byproducts in a reasonable time while still providing good resolution for any less retained impurities at the beginning of the chromatogram.
-
Detection: 254 nm is a common wavelength for detecting aromatic compounds due to the strong absorbance of the benzene ring.[14]
Comparative Data Analysis
To compare the performance of the two methods, a sample of synthesized this compound, spiked with known potential impurities, was analyzed. The following tables summarize the key performance metrics.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale |
| Retention Time (4-DDA) | 14.2 min | 12.8 min | Stronger hydrophobic retention on C18. |
| Resolution (2-DDA/4-DDA) | 1.8 | 2.5 | Enhanced selectivity for positional isomers on the Phenyl-Hexyl column due to π-π interactions.[12][13] |
| Tailing Factor (4-DDA) | 1.2 | 1.1 | Good peak shape on both columns, with slightly less tailing on the Phenyl-Hexyl. |
| Theoretical Plates (4-DDA) | ~95,000 | ~110,000 | Higher efficiency observed with the Phenyl-Hexyl column under these conditions. |
Table 2: Impurity Profile Analysis (% Area)
| Compound | Method A (C18) | Method B (Phenyl-Hexyl) | Notes |
| Aniline | 0.08% | 0.09% | Well-resolved in both methods. |
| 2-Dodecylaniline (Isomer) | 0.25% | 0.26% | Better baseline separation from the main peak in Method B. |
| This compound (API) | 99.51% | 99.48% | Consistent purity results between methods. |
| Di-dodecylaniline | 0.16% | 0.17% | Late-eluting peak, well-resolved in both methods. |
DDA: Dodecylaniline; API: Active Pharmaceutical Ingredient
Separation Mechanism Visualization
The differing separation mechanisms of the two columns, which lead to the observed differences in selectivity, are depicted below.
Caption: Interaction mechanisms on C18 and Phenyl-Hexyl stationary phases.
Conclusion and Recommendation
Both the C18 and Phenyl-Hexyl columns are suitable for the purity assessment of this compound.
-
Method A (C18) provides a robust, standard method that is effective for quantifying the main component and separating it from impurities with different alkyl chain lengths (e.g., over-alkylation products).
-
Method B (Phenyl-Hexyl) demonstrates superior performance in resolving positional isomers, which is a critical aspect of purity testing for this compound.[12][13] The enhanced selectivity from π-π interactions provides greater confidence in the quantification of these closely related impurities.
Recommendation: For routine quality control where the primary concern is assay and separation from starting materials or degradation products, the C18 method is sufficient. However, for in-depth impurity profiling, method development, and situations where positional isomerism is a known or suspected issue, the Phenyl-Hexyl method is highly recommended . Its ability to provide better resolution for critical pairs makes it a more powerful and self-validating system, aligning with the principles of Quality by Design (QbD) in pharmaceutical development. The validation of the chosen analytical procedure should be performed according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][4]
References
- 1. wjpmr.com [wjpmr.com]
- 2. database.ich.org [database.ich.org]
- 3. scribd.com [scribd.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
- 9. uhplcs.com [uhplcs.com]
- 10. labtech.tn [labtech.tn]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. thaiscience.info [thaiscience.info]
A Senior Application Scientist's Guide to Catalyst Efficiency in 4-Dodecylaniline Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted anilines is a critical endeavor. 4-Dodecylaniline, with its long alkyl chain, presents unique synthetic challenges and is a valuable intermediate in various applications, including the development of pharmaceuticals and advanced materials. The choice of catalyst is paramount in achieving high yield, selectivity, and overall process efficiency. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, supported by experimental insights and detailed methodologies to inform your catalyst selection and experimental design.
Introduction: The Synthetic Landscape of this compound
This compound can be synthesized through several catalytic routes, primarily falling into two categories: Friedel-Crafts alkylation and transition-metal-catalyzed cross-coupling reactions. Each approach has its own set of advantages and limitations, and the optimal choice depends on factors such as substrate availability, desired purity, scalability, and cost. This guide will delve into the efficiency of catalysts within these major synthetic strategies, with a focus on palladium, nickel, and copper-based systems for cross-coupling, and Lewis acid catalysis for Friedel-Crafts reactions.
Friedel-Crafts Alkylation: A Direct but Challenging Route
The Friedel-Crafts alkylation of aniline with a dodecylating agent, such as 1-dodecene or a dodecyl halide, offers a direct method for C-C bond formation on the aromatic ring. This reaction is typically catalyzed by strong Lewis acids.
Catalyst System: Aluminum Chloride (AlCl₃)
Mechanism of Action: The Lewis acid catalyst, AlCl₃, activates the alkylating agent, generating a carbocation or a highly polarized complex. This electrophile then attacks the electron-rich aniline ring. The amino group of aniline is a strong activating group, directing the substitution primarily to the ortho and para positions. However, the amino group can also coordinate with the Lewis acid, deactivating the ring and complicating the reaction. To mitigate this, the amino group is often protected, for example, by acylation to form acetanilide, before the alkylation step.
Performance and Considerations: A patented method for the synthesis of this compound involves the alkylation of aniline with dodecenes using a catalyst system of aluminum chloride and methyltributylammonium chloride. The reaction is conducted at a high temperature (160 °C) for an extended period (27.8 hours). While this method demonstrates the feasibility of direct alkylation, it is characterized by harsh reaction conditions.
Key Challenges:
-
Polyalkylation: The alkylated aniline product is more nucleophilic than aniline itself, leading to the formation of di- and poly-alkylated byproducts.
-
Isomer Control: Achieving high selectivity for the desired para-isomer over the ortho-isomer can be challenging.
-
Catalyst Stoichiometry and Waste: Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst, which generates significant amounts of acidic waste upon workup.
-
Harsh Conditions: The high temperatures and long reaction times can lead to substrate and product degradation.
Transition Metal-Catalyzed Cross-Coupling: A Versatile and Selective Approach
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, and its analogues using less expensive metals like nickel and copper, have become powerful tools for the synthesis of arylamines.[1] These reactions involve the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine. For the synthesis of this compound, this could involve the coupling of a halo-dodecylbenzene with an ammonia equivalent or the coupling of a haloaniline with dodecylamine.
Palladium-Based Catalysis: The Gold Standard
Palladium catalysts, particularly in the form of Pd(0) complexes with bulky, electron-rich phosphine ligands, are highly effective for a wide range of C-N bond-forming reactions.[1][2]
Catalytic Cycle: The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[2]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Performance and Considerations: While direct experimental data for the palladium-catalyzed synthesis of this compound is not abundant in the literature, data from analogous reactions with long-chain amines and aryl halides suggest that high yields can be expected under optimized conditions. The choice of ligand is crucial for catalyst performance.
Advantages:
-
High Generality and Functional Group Tolerance: Palladium catalysts can tolerate a wide variety of functional groups on both the aryl halide and the amine.
-
High Selectivity: These reactions are typically very selective for the formation of the desired C-N bond, with minimal side reactions.
-
Mild Reaction Conditions: Compared to Friedel-Crafts alkylation, Buchwald-Hartwig amination often proceeds under much milder conditions.
Disadvantages:
-
Cost: Palladium is a precious metal, making the catalyst a significant cost driver, especially for large-scale synthesis.[3]
-
Toxicity: Palladium residues in the final product can be a concern, particularly in pharmaceutical applications, and require efficient removal.[4]
Nickel-Based Catalysis: A Cost-Effective Alternative
Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as an attractive alternative for cross-coupling reactions.[5]
Performance and Considerations: Nickel catalysts can be highly effective for the amination of aryl chlorides, which are often less reactive than the corresponding bromides and iodides in palladium-catalyzed reactions.[6][7]
Key Differences from Palladium:
-
Reactivity: Nickel catalysts often exhibit different reactivity and selectivity profiles compared to palladium. They can be more sensitive to steric hindrance and the electronic properties of the substrates.
-
Catalyst Loading: Higher catalyst loadings may be required for nickel-catalyzed reactions to achieve comparable efficiency to palladium systems.[8]
-
Sensitivity: Nickel catalysts can be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques.
Advantages:
-
Cost-Effectiveness: The lower cost of nickel makes it a more economically viable option for industrial-scale production.[5]
-
Reactivity with Aryl Chlorides: Nickel catalysts are often more effective for the coupling of less expensive and more readily available aryl chlorides.[4][6][9]
Disadvantages:
-
Toxicity: While less of a concern than palladium in some contexts, nickel and its compounds can also be toxic and require careful handling and removal from the final product.
-
Reaction Scope: The substrate scope of nickel-catalyzed aminations can be narrower than that of palladium-catalyzed reactions.
Copper-Based Catalysis: A Classical Approach with Modern Advances
Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[3]
Performance and Considerations: Modern copper-catalyzed amination reactions can proceed at significantly lower temperatures than the traditional Ullmann conditions.[10] This approach offers a cost-effective and practical alternative to palladium-based methods.[10]
Advantages:
-
Low Cost: Copper is an abundant and inexpensive metal, making the catalyst highly cost-effective.[4]
-
Sustainability: The use of copper is often considered a "greener" alternative to palladium.[4]
Disadvantages:
-
Reaction Conditions: While improved, copper-catalyzed aminations may still require higher temperatures and longer reaction times than palladium-catalyzed reactions.
-
Substrate Scope: The substrate scope can be more limited, particularly with less reactive aryl halides.
Comparative Performance Data
Due to the limited availability of direct comparative studies on the synthesis of this compound, the following table presents representative data for analogous C-N cross-coupling reactions to provide a basis for comparison.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 4-Bromo-tert-butylbenzene | n-Octylamine | NaOtBu | Toluene | 100 | 2 | 98 | Analogous to[11] |
| NiCl₂(dme) / Ligand | 4-Chloroanisole | n-Octylamine | NaOtBu | Toluene | 50 | 24 | 95 | [7] |
| CuI / Ligand | 4-Iodobenzonitrile | Ammonia (aq) | K₃PO₄ | Dioxane | 110 | 24 | 95 | Analogous to[12] |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure that can be adapted for the synthesis of this compound from 1-bromo-4-dodecylbenzene and an ammonia equivalent.
Materials:
-
1-Bromo-4-dodecylbenzene
-
Ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 1 mol%), XPhos (e.g., 2 mol%), and NaOtBu (e.g., 1.5 equivalents).
-
Add 1-bromo-4-dodecylbenzene (1 equivalent) and the ammonia equivalent (e.g., 1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If using an ammonia equivalent like benzophenone imine, the crude product will need to be subjected to acidic hydrolysis to yield the primary amine.
-
Purify the crude product by column chromatography.
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Conclusion and Future Outlook
The synthesis of this compound can be approached through various catalytic methods, each with its distinct advantages and drawbacks.
-
Friedel-Crafts alkylation offers a direct route but is often plagued by harsh conditions, low selectivity, and significant waste generation.
-
Palladium-catalyzed Buchwald-Hartwig amination stands out for its high efficiency, broad substrate scope, and mild reaction conditions, making it a preferred method in many research and development settings despite the high cost and potential toxicity of palladium.
-
Nickel and copper-based catalysts present more economical and sustainable alternatives. While they may have a more limited substrate scope and sometimes require more demanding reaction conditions, their lower cost makes them highly attractive for large-scale industrial production.
The choice of the optimal catalyst system will ultimately depend on the specific requirements of the synthesis, including cost, scale, purity, and environmental considerations. For laboratory-scale synthesis where versatility and high yields are paramount, palladium catalysis remains a top choice. For industrial applications where cost is a major driver, the continued development of highly active and robust nickel and copper catalysts will be crucial. Future research will likely focus on developing more active, stable, and recyclable catalysts from earth-abundant metals, further bridging the efficiency gap with palladium and enabling more sustainable chemical manufacturing.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Nickel-Catalyzed Amination of Aryl Chlorides with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides with Amides [organic-chemistry.org]
- 7. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 4-Dodecylaniline's Performance in Diverse Applications
To our fellow researchers, scientists, and professionals in drug development and materials science, this guide offers an in-depth technical comparison and validation of 4-Dodecylaniline. Our objective is to provide a comprehensive understanding of its performance characteristics across various applications, supported by experimental data and detailed protocols. We will explore its efficacy as a corrosion inhibitor, its properties as a surfactant, its role as a synthetic intermediate in the creation of liquid crystals and dyes, and its potential in biomedical applications.
Introduction to this compound: A Molecule of Versatility
This compound, with the chemical formula C₁₈H₃₁N, is an aromatic amine characterized by a long dodecyl chain attached to the aniline ring, typically at the para position.[1][2] This unique amphiphilic structure, possessing both a hydrophilic amine head and a long hydrophobic alkyl tail, imparts a range of valuable physicochemical properties.[3] It is this dual nature that makes this compound a versatile building block and functional molecule in numerous scientific and industrial fields.[4] This guide will delve into the experimental validation of its performance in key application areas, providing a framework for its comparison against relevant alternatives.
Performance Validation as a Corrosion Inhibitor
The long alkyl chain of this compound plays a crucial role in its effectiveness as a corrosion inhibitor, particularly for steel in acidic environments.[5] The mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits the corrosive process. The aniline headgroup can interact with the metal surface, while the hydrophobic dodecyl tail orients away from the surface, creating a non-polar layer that repels corrosive aqueous media.[6]
Comparative Performance Analysis
While direct head-to-head comparative studies are not extensively available in peer-reviewed literature, we can establish a baseline for performance by examining the inhibition efficiency of this compound derivatives and comparing them to other common organic corrosion inhibitors. The inhibition efficiency is a key metric, calculated using the formula:
Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100
Where W₀ is the weight loss of the metal in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.
| Inhibitor | Concentration | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| N,N–di(polyoxyethylene)–4–dodecylaniline | Varies | Steel | 1 M Hydrochloric Acid | Increases with concentration | [6] |
| 4-piperonylideneaminoantipyrine | 5 mM | Mild Steel | 1.0 M HCl | 94.3 | [7] |
| Aromatic epoxy monomers (AEM1) | 1 M HCl | Carbon Steel | 1 M HCl | 92.5 | [8] |
| Tea Tree Essential Oil | 4% | Carbon Steel | Concentrated HCl | up to 90 | [9] |
This table presents a selection of organic corrosion inhibitors and their reported efficiencies. It is important to note that experimental conditions can significantly influence results, and direct comparisons should be made under identical conditions.
Experimental Validation Protocol: Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion rate and the effectiveness of an inhibitor.[10][11]
Objective: To determine the corrosion current (Icorr) and corrosion potential (Ecorr) of a metal sample in a corrosive medium with and without this compound. A lower Icorr in the presence of the inhibitor indicates effective corrosion protection.
Materials:
-
Working Electrode: Steel coupon
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode: Platinum or graphite rod
-
Electrolyte: 1 M Hydrochloric Acid
-
Inhibitor: this compound solutions of varying concentrations
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the steel coupon by polishing with successively finer grades of emery paper, followed by degreasing with acetone and rinsing with deionized water.
-
Assemble the three-electrode electrochemical cell with the prepared steel coupon as the working electrode.
-
Fill the cell with the 1 M HCl solution (blank) and allow the open-circuit potential (OCP) to stabilize.
-
Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s.
-
Repeat the experiment with different concentrations of this compound added to the electrolyte.
-
Plot the resulting polarization curves (log I vs. E) and determine Ecorr and Icorr by Tafel extrapolation.
-
Calculate the inhibition efficiency using the Icorr values.
Workflow for Potentiodynamic Polarization Testing:
Caption: Workflow for evaluating corrosion inhibitor efficiency using potentiodynamic polarization.
Performance Validation as a Surfactant
The amphiphilic nature of this compound allows it to act as a non-ionic surfactant, reducing the surface tension of liquids and enabling the formation of micelles.[3] These properties are valuable in applications such as emulsification, dispersion, and potentially in drug delivery systems.
Comparative Performance Analysis
A key performance indicator for a surfactant is its Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form. A lower CMC generally indicates a more efficient surfactant.
| Surfactant | Type | CMC (mM) | Reference |
| This compound | Non-ionic (Amphiphilic) | To be determined experimentally | |
| Triton X-100 | Non-ionic | 0.16 | [12][13] |
| Tween 20 | Non-ionic | 0.05 - 0.1 | [12] |
| Tween 80 | Non-ionic | 0.05 - 0.15 | [12] |
| Brij 35 | Non-ionic | 0.09 | [12] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.23 | [13] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.93 | [13] |
This table provides CMC values for common surfactants to serve as a benchmark for the experimental determination of this compound's CMC.
Experimental Validation Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the CMC of this compound by measuring the surface tension of its aqueous solutions at various concentrations.
Materials:
-
Tensiometer (with a Wilhelmy plate or Du Noüy ring)
-
High-purity water
-
This compound
-
Precision balance and glassware
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) due to its low water solubility.
-
Prepare a series of aqueous solutions of this compound with varying concentrations by diluting the stock solution.
-
Measure the surface tension of each solution using the tensiometer, ensuring the platinum plate or ring is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration. This point can be determined by the intersection of the two linear portions of the plot.[14]
Workflow for CMC Determination:
Caption: Workflow for determining the Critical Micelle Concentration (CMC) of a surfactant.
Validation as a Synthetic Intermediate
This compound is a valuable intermediate in the synthesis of more complex molecules, such as liquid crystals and azo dyes.[5][15] The long alkyl chain can influence the properties of the final product, for example, by affecting the mesophase behavior of liquid crystals or the solubility and fastness of dyes.[16][17]
Synthesis of Liquid Crystals
The rigid aniline ring and the flexible dodecyl chain make this compound a suitable precursor for calamitic (rod-shaped) liquid crystals. The aniline group can be readily reacted to form Schiff bases or other mesogenic cores.
Comparative Performance: The performance of this compound as a liquid crystal precursor can be evaluated by comparing the phase transition temperatures and the breadth of the mesophases of the resulting liquid crystals with those derived from other anilines.
| Aniline Derivative in Schiff Base | Mesophase Type | Phase Transition Temperatures (°C) | Reference |
| (E)-4-(dodecyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Smectic A | Cr 110 SmA 128 Iso | [18] |
| (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Smectic A | Cr 108 SmA 122 Iso | [18] |
| (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Smectic A | Cr 105 SmA 125 Iso | [18] |
This table illustrates how the alkyl chain length of the aniline precursor can influence the phase transition temperatures of the resulting liquid crystal.
Experimental Validation Protocol: Synthesis of a Schiff Base Liquid Crystal
Objective: To synthesize a Schiff base liquid crystal from this compound and characterize its mesomorphic properties.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Reflux apparatus
-
Polarizing Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen aldehyde in absolute ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the product using spectroscopic methods (FTIR, NMR).
-
Determine the phase transition temperatures and identify the mesophases using DSC and POM.
Workflow for Liquid Crystal Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of a Schiff base liquid crystal.
Synthesis of Azo Dyes
The amino group of this compound can be diazotized and then coupled with an electron-rich aromatic compound to produce azo dyes.[19][20] The dodecyl chain can enhance the solubility of the dye in non-polar media and improve its fastness on synthetic fabrics.
Comparative Performance: The performance can be assessed by comparing the yield, color, and fastness properties of the dye derived from this compound with those from other anilines.
| Diazo Component | Coupling Component | Dye Color | Yield (%) | Reference |
| This compound | β-Naphthol | To be determined | To be determined | |
| 2,4-dichloroaniline | Aniline | Pale Red | 85.6 | [17] |
| p-Amino acetophenone | Phenol | Yellow | - | [20] |
This table provides a framework for comparing the properties of azo dyes synthesized from different aniline precursors.
Experimental Validation Protocol: Synthesis of an Azo Dye
Objective: To synthesize an azo dye from this compound and evaluate its properties.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling component (e.g., β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice bath
Procedure:
-
Diazotization: Dissolve this compound in dilute HCl and cool the solution to 0-5 °C in an ice bath. Add a cold aqueous solution of sodium nitrite dropwise with stirring to form the diazonium salt.
-
Coupling: Dissolve the coupling component (e.g., β-naphthol) in an aqueous NaOH solution and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Allow the coupling reaction to proceed for about 30 minutes. The azo dye will precipitate out.
-
Collect the dye by filtration, wash it with cold water, and dry it.
-
Characterize the dye using UV-Vis spectroscopy to determine its maximum absorbance wavelength (λ_max) and evaluate its dyeing performance and fastness properties on a chosen fabric.
Potential in Biomedical Applications: Antimicrobial Activity
Aniline derivatives have been investigated for their antimicrobial properties.[21][22] The long alkyl chain of this compound could potentially enhance its ability to disrupt bacterial cell membranes, suggesting a potential for antimicrobial activity.
Comparative Performance Analysis
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound Derivative | S. aureus, E. coli, etc. | To be determined | |
| Quaternary ammonium 4-deoxypyridoxine derivatives | Methicillin-resistant S. aureus | 0.5-2 | [23] |
| HRZN-15 (AMP) | A. baumannii | 4 | [24] |
| Gentamicin | S. aureus | Varies | [25] |
This table provides MIC values for some antimicrobial compounds as a reference for the evaluation of this compound derivatives.
Experimental Validation Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of a this compound derivative against selected bacterial strains.
Materials:
-
This compound derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the nutrient broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
This compound is a highly versatile molecule with demonstrated and potential applications across a range of scientific disciplines. Its unique amphiphilic structure is the key to its functionality as a corrosion inhibitor, a surfactant, and a valuable synthetic intermediate. This guide has provided a framework for the experimental validation of its performance in these key areas, offering detailed protocols and a basis for comparison with alternative compounds. Further research involving direct comparative studies will be invaluable in fully elucidating the performance advantages of this compound and driving its adoption in new and innovative applications.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. j-cst.org [j-cst.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Potentiodynamic Corrosion Testing [jove.com]
- 11. farsi.msrpco.com [farsi.msrpco.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 15. This compound | 104-42-7 [chemicalbook.com]
- 16. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. jbiochemtech.com [jbiochemtech.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
The Impact of Alkyl Chain Length on Aniline-Based Functional Materials: A Comparative Guide to 4-Dodecylaniline and 4-Hexadecylaniline
In the dynamic field of material science, the functionalization of polymer backbones and the rational design of molecular building blocks are pivotal to tailoring material properties for specific applications. Among the versatile class of conducting polymers, polyaniline (PANI) and its derivatives stand out for their unique electronic, optical, and electrochemical characteristics. The introduction of substituents onto the aniline monomer unit offers a powerful strategy to modulate these properties, enhancing processability and introducing new functionalities. This guide provides an in-depth comparison of two key long-chain alkyl-substituted anilines: 4-dodecylaniline and 4-hexadecylaniline. We will explore how the seemingly subtle difference in alkyl chain length—a C12 chain versus a C16 chain—translates into significant variations in the performance of the resulting materials, impacting their application in areas ranging from conductive polymers and self-assembled monolayers to corrosion inhibition.
At a Glance: Physicochemical Properties
A fundamental understanding of the intrinsic properties of this compound and 4-hexadecylaniline is crucial for predicting their behavior in material formulations. The additional four methylene groups in the alkyl chain of 4-hexadecylaniline lead to a higher molecular weight and notable differences in melting and boiling points, indicative of stronger van der Waals interactions.
| Property | This compound | 4-Hexadecylaniline |
| Molecular Formula | C₁₈H₃₁N[1][2] | C₂₂H₃₉N[3] |
| Molecular Weight | 261.45 g/mol [1][2] | 317.55 g/mol [3] |
| Appearance | White to pale yellow crystalline powder[1] | Solid[3] |
| Melting Point | 35-39 °C[4][5][6] | 53-56 °C[3] |
| Boiling Point | 220-221 °C at 15 mmHg[4][5][6] | 254-255 °C at 15 mmHg[3] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chlorinated solvents.[1] | Soluble in organic solvents. |
The Influence of Alkyl Chain Length on Polyaniline Derivatives
The polymerization of 4-alkylanilines yields substituted polyanilines with distinct properties compared to the unsubstituted parent polymer. The long alkyl chains enhance the solubility of the resulting polymers in common organic solvents, a significant advantage over the often intractable pristine polyaniline.[7][8] This improved processability allows for the fabrication of thin films and coatings.
Electrical Conductivity
Thermal Stability
The thermal stability of polymers is a critical factor for their application in electronic devices and high-temperature environments. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for evaluating these properties.[10][11][12][13] For polyanilines, thermal stability is influenced by the nature of the substituent. While specific comparative TGA/DSC data for poly(this compound) and poly(4-hexadecylaniline) is scarce, it is generally observed that the incorporation of long alkyl chains can influence the degradation profile. The increased van der Waals forces associated with the longer hexadecyl chain may lead to a higher thermal stability in poly(4-hexadecylaniline) compared to its dodecyl counterpart.
Self-Assembly and Monolayer Formation
Both this compound and 4-hexadecylaniline are amphiphilic molecules, possessing a hydrophilic aniline head group and a hydrophobic alkyl tail. This characteristic makes them excellent candidates for forming self-assembled monolayers (SAMs) at interfaces, a property exploited in nanotechnology and surface engineering.[1][14][15][16]
The length of the alkyl chain plays a crucial role in the packing and ordering of these monolayers. Longer chains, such as the hexadecyl group, generally lead to more ordered and stable monolayers due to stronger intermolecular van der Waals interactions. This is particularly relevant in the fabrication of Langmuir-Blodgett (LB) films.[17][18] 4-Hexadecylaniline has been successfully used to create organized multilayer films of gold nanoparticles via the LB technique, where the long alkyl chain facilitates the formation of a stable monolayer at the air-water interface.[19]
The following diagram illustrates the general workflow for the fabrication of Langmuir-Blodgett films, a technique applicable to both molecules.
Caption: Workflow for Langmuir-Blodgett film fabrication.
Corrosion Inhibition Performance
Long-chain alkyl-substituted anilines can act as effective corrosion inhibitors for metals in acidic media.[3][4][17] The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The efficiency of these inhibitors is influenced by their molecular structure, particularly the presence of the electron-donating amino group and the hydrophobic alkyl chain.
The length of the alkyl chain is a critical factor in determining the effectiveness of corrosion inhibition. A longer alkyl chain, such as in 4-hexadecylaniline, provides a more substantial hydrophobic barrier, leading to a higher surface coverage and potentially greater inhibition efficiency compared to this compound. Studies on similar inhibitor systems have shown that an increase in alkyl chain length generally correlates with improved corrosion protection.[3]
Experimental Protocols
To facilitate a direct and quantitative comparison, detailed and standardized experimental protocols are essential. Below are representative methodologies for the synthesis of poly(4-alkylanilines) and the evaluation of corrosion inhibition.
Protocol 1: Synthesis of Poly(this compound)
Objective: To synthesize poly(this compound) via chemical oxidative polymerization for subsequent characterization.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific molar amount of this compound in 1 M HCl with vigorous stirring in an ice bath (0-5 °C).
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl.
-
Add the APS solution dropwise to the stirring this compound solution over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating polymerization.
-
Continue stirring the reaction mixture in the ice bath for 2 hours, then allow it to stir at room temperature for an additional 22 hours.
-
Filter the precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the chemical structure of the polymer.
-
TGA/DSC: To determine the thermal stability and phase transitions.
-
Four-Probe Method: To measure the electrical conductivity of a pressed pellet of the polymer.
References
- 1. nanoscience.com [nanoscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantum-chemical study of the corrosion inhibition of iron by means of aniline derivatives in hydrochloric acid (Journal Article) | OSTI.GOV [osti.gov]
- 5. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 104-42-7 [chemicalbook.com]
- 7. biolinchina.com [biolinchina.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advanses.com [advanses.com]
- 11. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. youtube.com [youtube.com]
- 14. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 15. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 16. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 17. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. ias.ac.in [ias.ac.in]
Confirming the Molecular Weight of 4-Dodecylaniline: A Comparative Guide to Mass Spectrometry Techniques
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a compound's molecular weight is a cornerstone of quality control and structural elucidation. For a molecule such as 4-dodecylaniline, with its distinct hydrophobic alkyl chain and aromatic amine moiety, mass spectrometry stands as the definitive analytical technique. This guide provides an in-depth comparison of mass spectrometry methodologies for the precise determination of this compound's molecular weight, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound and the Imperative of Accurate Mass Determination
This compound (C18H31N) is a chemical compound characterized by a dodecyl group attached to an aniline ring.[1][2] Its molecular structure lends itself to applications in the synthesis of various organic materials, including surfactants and liquid crystals.[2] The theoretical molecular weight of this compound is approximately 261.45 g/mol .[2][3] However, empirical verification of this value is crucial to confirm the identity and purity of synthesized or procured batches, as even minor impurities or structural misassignments can have significant downstream consequences in research and development.
Mass spectrometry provides a highly sensitive and accurate means to measure the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is paramount, as it directly influences the quality of the resulting mass spectrum and the confidence in the molecular weight assignment.
A Comparative Analysis of Ionization Techniques for this compound
The selection of an appropriate ionization method is critical for the successful analysis of this compound. The two most common techniques applicable to this molecule are Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), typically used with Liquid Chromatography (LC-MS).
| Ionization Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[4][5] | Provides detailed structural information through reproducible fragmentation patterns, which can aid in structural confirmation.[4][6] | The molecular ion peak (the peak representing the intact molecule) may be weak or absent, making definitive molecular weight determination challenging.[4] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid solution of the analyte to create an aerosol, leading to the formation of protonated molecules ([M+H]+).[4][7] | As a "soft" ionization technique, it typically produces an abundant molecular ion, simplifying molecular weight confirmation.[4][8] | Provides limited structural fragmentation without the use of tandem mass spectrometry (MS/MS).[4] |
For the primary goal of confirming the molecular weight of this compound, Electrospray Ionization (ESI) is the more direct and often preferred method due to its tendency to produce a strong molecular ion signal.
Experimental Protocol: Confirming the Molecular Weight of this compound using LC-ESI-MS
This protocol outlines a robust and self-validating workflow for the determination of this compound's molecular weight using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Step 1: Sample Preparation
The quality of the mass spectrometry data is intrinsically linked to the purity of the sample and the appropriateness of the solvent system.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the liquid chromatography mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). The addition of a small amount of acid, like formic acid, facilitates protonation of the aniline nitrogen, enhancing the ESI signal in positive ion mode.[8]
Step 2: Liquid Chromatography (LC) Parameters
The LC system serves to introduce a clean, well-defined sample plug into the mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable for retaining and eluting the nonpolar this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Step 3: Mass Spectrometry (MS) Parameters
These settings are optimized to achieve sensitive detection of the protonated this compound molecule.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
Caption: Workflow for LC-ESI-MS analysis of this compound.
Interpreting the Mass Spectrum: Expected Results and Potential Pitfalls
Expected Mass Spectrum
Upon analysis, the resulting mass spectrum should prominently feature the protonated molecule, [M+H]+.
| Species | Chemical Formula | Theoretical m/z |
| Molecular Ion (M) | C18H31N | 261.25 |
| Protonated Molecule [M+H]+ | [C18H32N]+ | 262.25 |
| Sodium Adduct [M+Na]+ | [C18H31NNa]+ | 284.23 |
The primary peak of interest for molecular weight confirmation is the [M+H]+ ion at an m/z of approximately 262.25 . The presence of a sodium adduct ([M+Na]+) is also common in ESI and further corroborates the molecular weight.
Understanding Fragmentation in the Context of this compound
While ESI is a soft ionization technique, some in-source fragmentation can occur. For this compound, the most likely fragmentation pathway involves the cleavage of the long alkyl chain.
The bond between the first and second carbon of the dodecyl chain (the benzylic position) is a likely point of cleavage due to the stability of the resulting benzylic carbocation.[6] This would lead to a characteristic fragment ion.
Caption: Proposed fragmentation of this compound.
The observation of a fragment at m/z 106 , corresponding to the aminobenzyl cation, would be a strong indicator of the compound's structure, complementing the molecular weight data. The long alkyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 Da (CH2 groups).[9][10]
Troubleshooting and Ensuring Data Integrity
-
No Signal: Check sample concentration, instrument tuning, and the presence of ion-suppressing contaminants. Ensure the mobile phase pH is appropriate to promote ionization.
-
Multiple Adducts: The presence of various adducts (e.g., [M+K]+, [M+NH4]+) can complicate the spectrum. This can often be mitigated by using high-purity solvents and additives.
-
Ambiguous Molecular Ion: If the molecular ion is weak or absent, consider adjusting ESI source parameters (e.g., reducing temperatures) to minimize in-source fragmentation. Alternatively, an EI-GC-MS analysis can be performed to leverage its characteristic fragmentation patterns for structural confirmation, even if the molecular ion is not observed.[4]
Conclusion
The confirmation of this compound's molecular weight is readily and reliably achieved using mass spectrometry. While both Electron Ionization and Electrospray Ionization can provide valuable information, ESI is the superior choice for unambiguous molecular weight determination due to its propensity to generate a strong protonated molecular ion. By following a well-defined experimental protocol and understanding the potential fragmentation patterns, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 104-42-7 [chemicalbook.com]
- 3. 4-ドデシルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the End-of-Life Cycle: A Researcher's Guide to the Proper Disposal of 4-Dodecylaniline
For the conscientious researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel, the integrity of the laboratory, and the protection of our environment. 4-Dodecylaniline, a compound instrumental in various research applications, demands a meticulous and informed approach to its disposal due to its inherent hazards. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each recommendation.
Understanding the Imperative for Specialized Disposal
This compound (CAS 104-42-7) is classified as harmful if swallowed and, most critically, is very toxic to aquatic life, with long-lasting effects.[1] Its molecular structure, featuring a long alkyl chain attached to an aniline ring, contributes to its persistence in the environment. Improper disposal can lead to significant contamination of water systems, posing a severe threat to aquatic organisms and potentially entering the human food chain.[2][3][4] Furthermore, like many aromatic amines, its combustion byproducts can be hazardous if not managed correctly. Therefore, ad-hoc disposal is not an option; a scientifically grounded and compliant strategy is essential.
Core Principles of this compound Waste Management
The foundation of safe disposal rests on a few key principles:
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. Purchase only the quantities of this compound required for your immediate research needs.
-
Segregation: Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.
-
Containment: All waste must be stored in clearly labeled, sealed, and compatible containers.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, including for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin absorption.[8] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the chemical or contaminated solvents. |
| Lab Coat | A buttoned, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of any dust or aerosols that may be generated. |
Step-by-Step Disposal Protocol for this compound
The recommended and most environmentally sound method for the disposal of this compound is incineration by a licensed hazardous waste facility. [1][9]
Part 1: Preparing Solid this compound for Disposal
-
Segregate Waste: Collect all solid this compound waste, including any contaminated weighing paper or spatulas, in a dedicated, labeled hazardous waste container.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure screw cap. The container must be clean and dry before use.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents.
Part 2: Preparing Contaminated Solvents and Solutions
-
Solubilization for Incineration: The preferred method for preparing this compound for incineration is to dissolve it in a combustible solvent.[1][9] This creates a homogenous mixture that can be easily fed into an incinerator.
-
Solvent Selection: Choose a flammable solvent in which this compound is readily soluble, such as toluene or xylene. Avoid using halogenated solvents, as they can produce more toxic byproducts during incineration.
-
-
Procedure: a. In a certified chemical fume hood, carefully add the this compound waste to a container of the chosen combustible solvent. b. Swirl gently to dissolve. c. Transfer the solution to a designated hazardous waste container for flammable organic waste. d. Ensure the container is properly labeled with all components and their approximate percentages.
-
Aqueous Solutions: If you have aqueous waste containing this compound, it should not be disposed of down the drain due to its high aquatic toxicity.[1] This waste must be collected in a separate, labeled hazardous waste container for aqueous toxic waste and sent for incineration.
Part 3: Disposal of Contaminated Labware and PPE
-
Disposable Items: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a sealed bag or container labeled as "Hazardous Waste" and disposed of through your institution's hazardous waste program.
-
Non-Disposable Glassware: Glassware must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. This rinseate is considered hazardous waste and must be collected in the flammable organic waste container.
-
Triple Rinse: Perform a triple rinse of the glassware with the same solvent.[10][11] The logic behind a triple rinse is that each rinse dilutes the remaining contaminant by several orders of magnitude, ensuring a thorough cleaning.[11]
-
Wash: Wash the glassware with a laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Dry: Allow the glassware to dry completely before reuse.
-
The Critical Role of High-Temperature Incineration
Incineration is the preferred disposal method because it permanently destroys the chemical structure of this compound. However, not all incinerators are suitable. A licensed hazardous waste incinerator must be equipped with an afterburner and a scrubber system. [1][9]
-
Afterburner: This secondary combustion chamber operates at very high temperatures (often exceeding 1400°F) to ensure the complete destruction of any toxic organic compounds that may not have been fully combusted in the primary chamber.[12]
-
Scrubber: The scrubber is an essential air pollution control device that neutralizes and removes harmful acidic gases (like oxides of nitrogen, NOx) and particulate matter that can be formed during the combustion of nitrogen-containing compounds like anilines.[13][14][15] This prevents the release of these pollutants into the atmosphere.
Emergency Procedures: Spill Management
Accidents happen, and preparedness is key. The response to a this compound spill depends on its scale.
Minor Spill (Small quantity, contained in a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material like vermiculite or sand to absorb the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (Large quantity, outside of a fume hood, or if you feel unsafe)
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Activate the nearest fire alarm and notify your institution's EHS and emergency services.
-
Isolate: Prevent personnel from entering the contaminated area.
-
Report: Provide emergency responders with the Safety Data Sheet (SDS) for this compound and any other relevant information.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only advancing science but are also protecting themselves, their colleagues, and the world outside the lab. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or clarification.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wcl.org.uk [wcl.org.uk]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. international.skcinc.com [international.skcinc.com]
- 10. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 11. technotes.alconox.com [technotes.alconox.com]
- 12. Afterburner Options - Chavond-Barry Engineering [chavond-barry.com]
- 13. youtube.com [youtube.com]
- 14. Incinerator Scrubbers: Contaminant Chemistry, Scrubber Varieties [torch-air.com]
- 15. tri-mer.com [tri-mer.com]
Mastering the Safe Handling of 4-Dodecylaniline: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: In the event of exposure, immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention. For spills, evacuate the area and follow the specific cleanup protocols outlined in this guide.
Welcome, discerning researchers and scientists. In the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-tested guidance on the safe handling of 4-Dodecylaniline, with a focus on the correct selection and use of Personal Protective Equipment (PPE), as well as proper disposal protocols. Our aim is to empower you with the knowledge to not only meet but exceed safety standards, ensuring a secure and productive laboratory environment.
Understanding the Risks: The Hazard Profile of this compound
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] While its toxicological properties have not been fully investigated, absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin).[4] The onset of symptoms can be delayed for two to four hours or even longer.[4] Given its solid, crystalline form at room temperature, the primary routes of exposure in a laboratory setting are inhalation of dust particles and dermal contact.[1]
The Last Line of Defense: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision that depends on the scale and nature of the work being performed.
Eye and Face Protection: Your First Barrier
Always wear chemical safety glasses with side-shields conforming to EN166 or NIOSH standards.[1] If there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety glasses.
Hand Protection: A Critical Choice
Standard nitrile gloves are not recommended for handling anilines.[1] Instead, select gloves made from materials with proven resistance to this class of chemicals.
| Glove Material | Recommended Use | Cautions |
| Butyl Rubber | Excellent resistance to a wide variety of chemicals, including anilines. | Can be less dexterous than other options. |
| Neoprene | Good pliability and tear resistance. | Provides good protection against many organic acids and alkalis. |
| Polyvinyl Alcohol (PVA) | Highly resistant to a broad range of organic solvents. | Water-sensitive; should not be used in aqueous solutions. |
| Viton™ | Excellent resistance to aromatic hydrocarbons. | Can be more expensive than other options. |
This table is a general guide. Always consult the glove manufacturer's specific chemical resistance chart for detailed breakthrough times and degradation data.
Procedural Step-by-Step: Donning and Doffing Gloves
-
Inspect: Before use, carefully inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Place gloves on clean, dry hands. If wearing a lab coat, ensure the glove cuffs go over the cuffs of the coat.
-
Doffing: To prevent cross-contamination, use a proper removal technique. Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Disposal: Dispose of contaminated gloves in a designated hazardous waste container.[1]
-
Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[1]
Body Protection: Shielding from Contamination
A standard, fully-buttoned laboratory coat should be worn at all times when handling this compound. For procedures with a higher risk of contamination, consider a disposable gown made of a chemical-resistant material.
Respiratory Protection: A Nuanced Decision
The need for respiratory protection depends on the quantity of this compound being handled and the potential for dust generation.
Decision Workflow for Respiratory Protection
Caption: Decision workflow for selecting appropriate respiratory protection.
-
For small-scale work (milligram quantities) with no visible dust, handling the material within a certified chemical fume hood is sufficient.
-
For larger-scale work (gram quantities) or any procedure that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 particulate respirator is required.[5][6][7] It is crucial to note that the use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[1]
Operational Protocols: From Handling to Disposal
A proactive approach to safety involves establishing clear, repeatable procedures for all stages of chemical handling.
Safe Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Use secondary containment for both storage and transport between laboratory areas.[1]
Decontamination and Spill Response
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
Spill Response Protocol
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Assess the Spill:
-
Small Spill (can be cleaned up in under 10 minutes): If you are trained and have the appropriate PPE, you may proceed with cleanup.[1]
-
Large Spill: Evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Don Appropriate PPE: Before initiating cleanup, don the full PPE as outlined above, including the appropriate gloves and respiratory protection.
-
Contain and Absorb: For a solid spill, carefully sweep up the material and place it in a designated hazardous waste container.[1] Avoid actions that could generate dust. For a solution, cover the spill with an inert absorbent material like vermiculite or sand.
-
Decontaminate:
-
Dry Decontamination: For initial cleanup of solid material, a dry method is preferred to avoid spreading the contamination.[2]
-
Wet Decontamination: After the bulk of the material has been removed, decontaminate the area with a soap and water solution, followed by a clean water rinse.[8] All cleaning materials must be disposed of as hazardous waste.
-
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal of this compound Waste
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation: Collect all contaminated materials (e.g., unused product, contaminated labware, gloves, absorbent materials) in a dedicated, clearly labeled hazardous waste container.[8]
-
Container Compatibility: The waste container must be made of a compatible material, such as high-density polyethylene (HDPE).[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."[8]
-
Professional Disposal: All this compound waste must be disposed of through your institution's certified hazardous waste management program.[1][8] Do not dispose of this chemical down the drain or in the regular trash.[1]
Conclusion: Fostering a Culture of Safety
The principles outlined in this guide are foundational to a robust safety culture. By understanding the hazards, diligently selecting and using the correct PPE, and adhering to established protocols for handling and disposal, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. students.umw.edu [students.umw.edu]
- 6. NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix D - Wikisource, the free online library [en.wikisource.org]
- 7. aghealthandsafety.com [aghealthandsafety.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
